Arg-Tyr
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWDJMIKUJDQ-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427363 | |
| Record name | L-Tyrosine, L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74863-12-0 | |
| Record name | L-Tyrosine, L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of Arginine-Tyrosine (Arg-Tyr) Dipeptide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Arginine-Tyrosine (Arg-Tyr), also known as Kyotorphin, is an endogenous neuroactive peptide with significant biological roles extending from neuromodulation to antioxidant activity. First isolated from the bovine brain, this small molecule plays a crucial part in the body's natural pain regulation system and cellular protection against oxidative stress. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its mechanisms of action, associated signaling pathways, quantitative biochemical data, and the experimental protocols used for its study.
Introduction
This compound is a dipeptide formed from L-arginine and L-tyrosine residues.[1] Its discovery in 1979 unveiled a novel, non-opioid pathway for analgesia.[2] Unlike traditional opioid peptides, this compound does not bind directly to opioid receptors but exerts its effects through a unique signaling cascade that culminates in the release of endogenous opioids, specifically Met-enkephalin.[2][3][4] Furthermore, studies have demonstrated its capacity as a potent antioxidant, capable of scavenging harmful reactive oxygen species (ROS).[5] This dual functionality positions this compound as a molecule of significant interest in neuroscience, pharmacology, and drug development for conditions related to pain, inflammation, and neurodegenerative diseases.[6]
Core Biological Functions
The biological significance of this compound is primarily centered on two well-documented functions: neuromodulation (analgesia) and antioxidant activity.
Neuromodulation and Analgesia
As a neuromodulator, this compound is highly concentrated in the synaptosomal fraction of the brain, suggesting its role in synaptic transmission.[6] Its primary analgesic mechanism is indirect; it triggers the release of Met-enkephalin, an endogenous opioid peptide, which then binds to opioid receptors to produce an analgesic effect.[2][4] This action is naloxone-reversible, indicating the ultimate involvement of the opioid system.[3] The concentration of this compound has been found to be lower in the cerebrospinal fluid of patients experiencing persistent pain, highlighting its clinical relevance.[2]
Antioxidant Activity
This compound exhibits strong antioxidant properties, specifically demonstrating potent hydroxyl-radical and hydrogen-peroxide scavenging activity.[5] The presence of the Tyrosine residue, with its phenolic group, is crucial for this function, as it can donate a hydrogen atom to neutralize free radicals. This radical scavenging capability helps protect cells from oxidative damage, a key factor in aging and various pathologies.
Biochemical Synthesis and Signaling Pathways
Biosynthesis of this compound (Kyotorphin)
Unlike many neuropeptides that are processed from larger precursor proteins, this compound is synthesized directly from its constituent amino acids, L-tyrosine and L-arginine. This reaction is catalyzed by a specific enzyme, Kyotorphin synthetase, in an ATP and Mg²⁺ dependent manner.[4][7] This synthesis pathway is considered the primary source of Kyotorphin in the brain.[4]
References
- 1. The kyotorphin (tyrosine-arginine) receptor and a selective reconstitution with purified Gi, measured with GTPase and phospholipase C assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyotorphin - Wikipedia [en.wikipedia.org]
- 3. Kyotorphin (tyrosine-arginine): further evidence for indirect opiate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
The Dipeptide Arg-Tyr: A Technical Guide to its Natural Sources, Endogenous Levels, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide Arginyl-Tyrosine (Arg-Tyr). It delves into its presence in natural sources, details its endogenous concentrations within biological systems, outlines its biosynthesis and metabolic pathways, and explores its physiological functions and associated signaling cascades. Furthermore, this document furnishes detailed experimental protocols for the accurate quantification of this compound in biological matrices, aimed at supporting research and development efforts in pharmacology and life sciences.
Natural and Dietary Sources of this compound
Direct quantitative analysis of the dipeptide this compound in specific food items is not extensively documented in scientific literature. This compound is primarily formed endogenously or through the digestion of dietary proteins. Therefore, its availability is intrinsically linked to the consumption of proteins rich in its constituent amino acids, L-Arginine and L-Tyrosine.
L-Arginine is classified as a semi-essential or conditionally essential amino acid, while L-Tyrosine is a non-essential amino acid synthesized in the body from Phenylalanine. Both are abundant in a variety of high-protein foods. A diet rich in these precursors is fundamental for ensuring their availability for the endogenous synthesis of this compound and other metabolic processes.
Table 1: Prominent Dietary Sources of L-Arginine and L-Tyrosine
| Food Category | High in L-Arginine | High in L-Tyrosine |
| Meats & Poultry | Turkey, chicken, pork, beef | Chicken, turkey, pork, beef |
| Fish & Seafood | Tuna, salmon, crab, shrimp | Salmon, tuna, shrimp |
| Dairy & Eggs | Cheese (Parmesan, cottage), milk, yogurt, eggs | Cheese (Swiss, Parmesan), milk, eggs |
| Legumes | Soybeans, chickpeas, lentils, peanuts | Soybeans (tofu, edamame), white beans |
| Nuts & Seeds | Pumpkin seeds, sesame seeds, walnuts, almonds | Pumpkin seeds, sesame seeds, almonds |
| Grains | Oats, wheat germ, quinoa | Oats, wild rice |
Endogenous Levels and Distribution
In biological systems, this compound is recognized as an endogenous neuropeptide named Kyotorphin . Its discovery in 1979 highlighted its role as a potent analgesic. The concentration of Kyotorphin is not uniform throughout the body, with the highest levels found within the central nervous system (CNS), specifically in regions associated with pain modulation.
While data on this compound levels in human plasma and peripheral tissues are scarce, studies in animal models have provided detailed quantitative maps of its distribution in the brain.
Table 2: Endogenous Levels of this compound (Kyotorphin) in the Rat Central Nervous System
| Brain/Spinal Cord Region | Concentration (ng/g tissue) | Subcellular Localization | Concentration (ng/mg protein) |
| Midbrain | 719.5 | Myelin Fraction | 0 |
| Pons & Medulla Oblongata | 556.5 | Synaptosome Fraction | 17.1 |
| Dorsal Spinal Cord | 405.1 | Mitochondrial Pellet | 0.78 |
| Hypothalamus | 391.8 | Nuclear P1 Fraction | 1.27 |
| Cerebral Cortex | 367.1 | Crude Mitochondrial P2 | 5.87 |
| Ventral Spinal Cord | 230.2 | Microsome + Cytosol S2 | 0.02 |
| Thalamus | 119.3 | ||
| Cerebellum | 101.8 | ||
| Hippocampus | 61.8 | ||
| Striatum | 45.5 |
Data compiled from studies on rat brain tissue.
Research has also shown that when its degradation is inhibited, Kyotorphin accumulates in rat brain slices at a rate of approximately 2.1 pmol/mg protein/hour, indicating active and continuous synthesis.
Biosynthesis and Metabolism
The endogenous production of this compound (Kyotorphin) occurs via two primary pathways.
-
De Novo Synthesis: The principal pathway involves the direct condensation of L-Tyrosine and L-Arginine. This reaction is catalyzed by the cytosolic enzyme Tyrosine-arginine ligase (EC 6.3.2.24), also known as Kyotorphin synthetase. This synthesis is an ATP-dependent process requiring Magnesium (Mg²⁺) as a cofactor. The Vmax for this enzyme in rat brain synaptosomes has been measured at 34.0 pmol/mg of protein/h. This pathway is estimated to be three to four times more productive than synthesis from protein precursors.
-
Proteolytic Cleavage: this compound can also be generated from the degradation of larger precursor proteins, such as calpastatin, by proteases like calpain.
The metabolism and inactivation of this compound are primarily carried out by membrane-bound aminopeptidases, which cleave the dipeptide into its constituent amino acids.
Physiological Role and Signaling Pathways
This compound exerts its biological effects through specific molecular interactions, most notably within the CNS where it functions as a neuromodulator.
Analgesic and Neuromodulatory Effects
The primary physiological role of this compound (Kyotorphin) is analgesia. This effect is not mediated by direct binding to opioid receptors but rather by stimulating the release of endogenous opioid peptides, specifically Met-enkephalin, from nerve terminals.
The signaling cascade is initiated by the binding of this compound to a specific, yet-to-be-fully-characterized G-protein coupled receptor (GPCR). This interaction triggers the following downstream events:
-
G-protein Activation: The receptor activates an inhibitory G-protein (Gαi).
-
PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, leading to the release of intracellular Ca²⁺ stores and subsequent Ca²⁺ influx through plasma membrane channels.
-
Met-enkephalin Release: The resulting increase in cytosolic Ca²⁺ concentration triggers the exocytosis of vesicles containing Met-enkephalin.
-
Opioid Receptor Activation: Released Met-enkephalin then binds to opioid receptors (predominantly δ-opioid receptors) on adjacent neurons to produce an analgesic effect.
Antioxidant Properties
In addition to its neuromodulatory functions, this compound has been reported to possess strong antioxidant capabilities. It demonstrates significant hydroxyl-radical and hydrogen-peroxide scavenging activity in vitro, suggesting a potential role in mitigating oxidative stress.
Experimental Protocols for Quantification
Accurate quantification of this compound in biological samples is critical for pharmacokinetic, pharmacodynamic, and biomarker studies. The gold-standard technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol describes a general procedure for extracting this compound from plasma or serum.
Materials:
-
Plasma/Serum Sample
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N₂-Arg-Tyr)
-
Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
SPE Cartridge: Mixed-mode or Reversed-phase (e.g., C18) polymeric sorbent
-
SPE Conditioning Solvent: Methanol (MeOH)
-
SPE Equilibration Solvent: Deionized water with 0.1% FA
-
SPE Wash Buffer: 5% MeOH in deionized water with 0.1% FA
-
SPE Elution Buffer: 50% ACN / 50% water with 2% FA
Protocol:
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the working IS solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold ACN with 0.1% FA. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water with 0.1% FA.
-
Sample Loading: Load the supernatant onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Wash Buffer to remove salts and other polar interferences.
-
Elution: Elute the this compound and IS from the cartridge with 200 µL of Elution Buffer into a clean collection tube or 96-well plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 98:2 Water:ACN with 0.1% FA) for LC-MS/MS analysis.
UPLC-MS/MS Quantification Method
Instrumentation:
-
UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 2% B, ramp up to 50-70% B over several minutes to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized by infusing pure this compound and its labeled IS.
-
This compound (Analyte): e.g., Q1: 338.2 m/z → Q3: 162.1 m/z (Tyrosine immonium ion)
-
¹³C₉,¹⁵N₂-Arg-Tyr (IS): e.g., Q1: 349.2 m/z → Q3: 171.1 m/z
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity for each MRM transition.
Data Analysis:
-
Quantification is achieved by creating a calibration curve using known concentrations of the analyte spiked into a surrogate matrix (e.g., stripped plasma).
-
The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration, and a regression analysis (e.g., linear, weighted 1/x²) is applied.
-
The concentration of this compound in unknown samples is then calculated from this calibration curve.
An In-depth Technical Guide to Arginine and Tyrosine Biosynthesis and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine (Arg) and Tyrosine (Tyr) are semi-essential or conditionally essential amino acids with pivotal roles in a multitude of physiological processes, extending far beyond their function as protein building blocks. Arginine is a key intermediate in the urea cycle and a precursor for the signaling molecule nitric oxide, as well as polyamines, proline, and creatine.[1][2][3] Tyrosine is the precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[4][5][6] The biosynthetic and metabolic pathways of these two amino acids are tightly regulated and interconnected with central carbon metabolism. Understanding the intricacies of these pathways is crucial for researchers in various fields, including metabolic diseases, neuroscience, immunology, and oncology, as well as for professionals in drug development targeting enzymes within these pathways.
This technical guide provides a comprehensive overview of the core aspects of Arg and Tyr biosynthesis and metabolism. It includes detailed descriptions of the metabolic pathways, quantitative data on key enzymes, experimental protocols for studying these pathways, and visualizations of the involved signaling and metabolic networks.
Arginine Biosynthesis and Metabolic Pathways
In mammals, the primary route for de novo arginine biosynthesis is through the intestinal-renal axis.[2] The small intestine produces citrulline from glutamine and proline, which is then transported to the kidneys and converted to arginine. The liver, while containing all the enzymes of the urea cycle, does not contribute to net arginine synthesis due to high arginase activity.[1]
The key enzymatic steps in the conversion of citrulline to arginine are part of the urea cycle:
-
Argininosuccinate Synthetase (ASS) : Catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.
-
Argininosuccinate Lyase (ASL) : Cleaves argininosuccinate to yield arginine and fumarate.
Arginine is metabolized through several pathways initiated by different enzymes:
-
Arginase (ARG) : Hydrolyzes arginine to ornithine and urea, a key step in the urea cycle for ammonia detoxification.
-
Nitric Oxide Synthase (NOS) : Oxidizes arginine to produce nitric oxide (NO) and citrulline.
-
Arginine:Glycine Amidinotransferase (AGAT) : Catalyzes the transfer of an amidino group from arginine to glycine to form guanidinoacetate, a precursor for creatine synthesis.
-
Arginine Decarboxylase (ADC) : Decarboxylates arginine to produce agmatine, a precursor for polyamine synthesis.[2]
Quantitative Data for Arginine Biosynthesis Enzymes
The following table summarizes the kinetic parameters for key enzymes involved in arginine biosynthesis.
| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | k_cat_ | Reference |
| Argininosuccinate Synthetase (ASS) | Human Lymphocytes | Citrulline | 0.2 mM | 15.7 ± 8.7 nmol/hr/mg | - | [1] |
| Argininosuccinate Synthetase (ASS) | Steer Liver/Hog Kidney | Citrulline | 0.03-0.04 mM | - | - | [7] |
| Argininosuccinate Synthetase (ASS) | Steer Liver/Hog Kidney | Aspartate | 0.03-0.04 mM | - | - | [7] |
| Argininosuccinate Synthetase (ASS) | Steer Liver/Hog Kidney | ATP | 0.2-0.4 mM | - | - | [7] |
| Argininosuccinate Lyase (ASL) | Bovine Liver | Argininosuccinate | - | - | - | [4][8] |
| Ornithine Transcarbamoylase (OTC) | E. coli | Ornithine | - | - | Increases with pH (pKa 7.3) | [9] |
| Ornithine Transcarbamoylase (OTC) | Human | Ornithine | - | ~10-fold less than E. coli | - | [10] |
| Arginine Decarboxylase | E. coli B | Arginine | - | - | - | [11] |
Arginine Biosynthesis Pathway Diagram
References
- 1. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Active Site Studies of Arogenate Dehydrogenase & the Purification of its Substrate | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Substrate specificity and protonation state of ornithine transcarbamoylase as determined by pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression, purification and kinetic characterization of wild-type human ornithine transcarbamylase and a recurrent mutant that produces 'late onset' hyperammonaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Arginine-Tyrosine Interactions in Cellular Signaling: A Technical Guide
Introduction
Within the intricate landscape of cellular communication, the precise interactions between amino acid residues dictate the flow of information. Among these, the interplay between Arginine (Arg) and Tyrosine (Tyr) emerges as a critical determinant in a multitude of signaling pathways. The unique chemical properties of these two amino acids—Arginine with its positively charged guanidinium group and Tyrosine with its aromatic, phosphorylatable hydroxyl group—position them as key players in molecular recognition, enzymatic regulation, and the formation of protein complexes.[1][2] Binding interfaces of proteins are often characterized by "hot spots" that are crucial for the interaction, and these spots are notably enriched in Tyrosine and Arginine.[3] This guide provides an in-depth technical exploration of the Arg-Tyr relationship, from the fundamental chemistry of their interaction to their functional roles in critical signaling cascades, quantitative analysis of their binding, and the experimental protocols used to investigate them.
The Molecular Basis of the this compound Interaction
The interaction between Arginine and Tyrosine is multifaceted, primarily driven by two significant non-covalent forces:
-
Cation-π Interactions: The positively charged guanidinium group of Arginine can form a strong, favorable interaction with the electron-rich aromatic ring of Tyrosine. This type of interaction is a major contributor to protein stability and molecular recognition.[2]
-
Hydrogen Bonding: The guanidinium group of Arginine is an excellent hydrogen bond donor, while the hydroxyl group of Tyrosine can act as both a donor and an acceptor. Furthermore, upon phosphorylation, the negatively charged phosphate group on Tyrosine becomes a prime target for hydrogen bonding and electrostatic interactions with the positively charged Arginine.[4][5] This interaction is fundamental to the recognition of phosphorylated proteins.
These interactions are not mutually exclusive and often work in concert to create stable and highly specific binding interfaces that are essential for the fidelity of signal transduction.
This compound Motifs in Key Signaling Pathways
The this compound pairing is not random; it is often found in conserved motifs that serve specific functions in cellular signaling.
Recognition of Phospho-Tyrosine (pTyr)
Tyrosine phosphorylation is a cornerstone of signal transduction, acting as a molecular switch to control protein activity and create docking sites for downstream effectors.[6] The addition of a negatively charged phosphate group to a Tyrosine residue creates a binding motif that is frequently recognized by domains containing strategically positioned Arginine residues.[4]
A prime example is the SH2 (Src Homology 2) domain, which is crucial for propagating signals from Receptor Tyrosine Kinases (RTKs).[7] Upon ligand binding, RTKs autophosphorylate on specific Tyrosine residues. These pTyr sites then serve as docking platforms for proteins containing SH2 domains. A conserved Arginine within the SH2 domain forms a critical salt bridge with the phosphate group of pTyr, anchoring the interaction and ensuring the recruitment of downstream signaling molecules like Grb2 and PLCγ.[4][7]
The DRY Motif in G-Protein Coupled Receptors (GPCRs)
In the vast family of GPCRs, a highly conserved Asp-Arg-Tyr (DRY) motif located at the cytoplasmic end of the third transmembrane helix acts as a "micro-switch" for receptor activation.[8] In the inactive state, the Arginine residue of this motif is thought to form an ionic lock with the acidic Aspartate residue. Upon agonist binding, a conformational change breaks this lock, allowing the Arginine to adopt a new conformation that facilitates the binding and activation of downstream G-proteins. The Tyrosine in this motif plays a crucial role in stabilizing these different conformational states.
Quantitative Analysis of this compound Interactions
Quantifying the strength of protein-protein interactions is essential for understanding signaling dynamics and for drug development. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure binding affinities (dissociation constant, Kd). The interaction between Arginine and Tyrosine, particularly in the context of pTyr recognition, is typically of high affinity.
| Interacting Partners | Interaction Type | Typical Kd (Dissociation Constant) | Significance in Signaling |
| SH2 Domain – pTyr Peptide | Arg-pTyr Salt Bridge / H-Bond | 10 nM - 1 µM | High-affinity, specific recruitment of downstream effectors.[9] |
| Arg-rich motif – Aromatic pocket | Cation-π Stacking | 1 µM - 50 µM | Stabilization of protein complexes and domain folding. |
| RYD Motif – Integrin | Electrostatic / H-Bond | 50 nM - 500 nM | Cell adhesion and migration signaling.[10] |
Note: These values are representative and can vary significantly based on the surrounding amino acid sequence, protein structure, and experimental conditions.
Experimental Protocols for Studying this compound Interactions
Investigating the role of this compound interactions requires a combination of techniques to identify binding partners, confirm post-translational modifications, and measure enzymatic activity.
Co-Immunoprecipitation (Co-IP) for Interaction Discovery
Co-IP is a gold-standard technique used to identify protein-protein interactions in their cellular context.[11][12] An antibody targeting a "bait" protein is used to pull it out of a cell lysate, bringing along any stably associated "prey" proteins for identification by Western Blot or Mass Spectrometry.
Detailed Methodology:
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse cells on ice using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes and phosphorylation states.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the pre-cleared supernatant.[13]
-
Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[14]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer (for Western Blot analysis) or by using a non-denaturing elution buffer (e.g., low pH glycine buffer) for functional assays or mass spectrometry.[15]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western Blotting with an antibody against the suspected prey protein, or by mass spectrometry for unbiased identification of all interacting partners.[16]
Mass Spectrometry for PTM Identification
Mass spectrometry (MS) is an indispensable tool for identifying post-translational modifications (PTMs), such as tyrosine phosphorylation or N-terminal arginylation, with high precision.[17][18]
Detailed Methodology:
-
Protein Isolation: Isolate the protein of interest, often via immunoprecipitation or affinity chromatography.
-
In-solution or In-gel Digestion: Elute the protein and reduce disulfide bonds with DTT, then alkylate cysteine residues with iodoacetamide to prevent re-formation. Digest the protein into smaller peptides using a protease like trypsin.[19]
-
Phosphopeptide Enrichment (for pTyr): If analyzing phosphorylation, enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) based on hydrophobicity. Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrometer performs an initial full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. It then selects specific peptides for fragmentation (MS2), generating a fragmentation spectrum.
-
Database Searching: The fragmentation spectra are searched against a protein database. Software algorithms identify peptides and locate PTMs by matching the observed mass shifts (e.g., +79.966 Da for phosphorylation, +156.101 Da for arginylation) to specific amino acid residues.[20][21]
-
Data Validation: Manually inspect the MS2 spectra of putative modified peptides to confirm the modification site with high confidence.[17]
In Vitro Tyrosine Kinase Assay
This assay measures the activity of a specific tyrosine kinase by quantifying the phosphorylation of a substrate.
Detailed Methodology:
-
Reaction Setup: In a microplate well, combine the purified active tyrosine kinase, a specific peptide or protein substrate containing a tyrosine residue, and a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Initiate Reaction: Start the phosphorylation reaction by adding a solution of ATP (typically in the 10-100 µM range).[22]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-60 minutes).[23]
-
Stop Reaction: Terminate the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.[24]
-
Detection: Quantify the amount of phosphorylated substrate. Common methods include:
-
ELISA-based: Capture the substrate on a plate and use a specific anti-phosphotyrosine (pTyr) antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.[23][25]
-
Fluorescence Polarization (FP): In a homogeneous assay, a fluorescently labeled pTyr-peptide tracer competes with the newly phosphorylated substrate for binding to a pTyr antibody. The change in polarization is proportional to kinase activity.[24]
-
Radiometric: Use radiolabeled [γ-³²P]-ATP and measure the incorporation of ³²P into the substrate.[22]
-
-
Data Analysis: Calculate kinase activity by comparing the signal from the reaction to a standard curve or control wells.
The Arginine-Tyrosine pairing, through a combination of electrostatic interactions, hydrogen bonding, and cation-π stacking, represents a versatile and powerful motif in cellular signaling. Its role extends from the direct recognition of post-translationally modified residues in kinase cascades to serving as a conformational switch in receptor activation. Understanding the nuances of this interaction is critical for deciphering complex signaling networks and provides a focused target for the development of novel therapeutics aimed at modulating these fundamental cellular processes. The experimental approaches outlined here form the bedrock of research in this field, enabling scientists to continue unraveling the pivotal role of the this compound dyad in health and disease.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Regulation in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side chain-side chain interactions of arginine with tyrosine and aspartic acid in Arg/Gly/Tyr-rich domains within plant glycine-rich RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]
- 7. The Genesis of Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arginine of the DRY Motif in Transmembrane Segment III Functions as a Balancing Micro-switch in the Activation of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Asp (RYD) and Arg-Cys-Asp (RCD) motifs in dendroaspin promote selective inhibition of beta1 and beta3 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Identification of Arginylated Proteins by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. publications.aston.ac.uk [publications.aston.ac.uk]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. takarabio.com [takarabio.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Reactive Oxygen Species on Arginine-Tyrosine Interactions: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the intricate relationship between reactive oxygen species (ROS) and the critical arginine-tyrosine (Arg-Tyr) interaction in biological systems.
This document provides an in-depth exploration of how reactive oxygen species (ROS), highly reactive molecules generated during metabolic processes, influence the structure and function of proteins by modifying arginine and tyrosine residues. A particular focus is placed on the impact of these modifications on the non-covalent and potential covalent interactions between these two key amino acids. This guide summarizes current understanding, details experimental methodologies, and provides visual representations of the underlying biochemical processes to facilitate further research and therapeutic development.
Introduction to Reactive Oxygen Species and Amino Acid Modifications
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While essential for various signaling pathways, their overproduction leads to oxidative stress, a condition characterized by damage to cellular components, including proteins. Amino acid residues are primary targets of ROS, leading to post-translational modifications that can alter protein structure, function, and interactions.
Arginine and tyrosine are particularly susceptible to oxidative modification. Their interplay is crucial for maintaining protein structure and function through non-covalent interactions and, in some specific enzymatic contexts, through covalent cross-links. Understanding how ROS disrupts these interactions is vital for elucidating the molecular basis of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Oxidative Modification of Arginine and Tyrosine Residues
Under conditions of oxidative stress, both arginine and tyrosine undergo specific chemical modifications.
Arginine: The guanidinium group of arginine is a target for ROS, leading primarily to the formation of glutamic semialdehyde, a process known as carbonylation. This modification results in the loss of the positive charge of the arginine side chain. Arginine is also a key participant in the formation of Advanced Glycation End Products (AGEs) through reactions with reducing sugars and subsequent oxidation, which can lead to protein cross-linking[1][2][3][4][5][6][7].
Tyrosine: The phenolic ring of tyrosine is readily oxidized by ROS to form a tyrosyl radical. This radical can then undergo several reactions, most notably dimerization to form dityrosine, a fluorescent cross-link, or reaction with reactive nitrogen species (RNS) to form nitrotyrosine[8][9]. These modifications can induce protein aggregation and alter protein function.
The Arginine-Tyrosine Interaction Under Oxidative Stress
The interaction between arginine and tyrosine is a cornerstone of protein architecture and function, primarily through non-covalent forces.
Disruption of Non-Covalent Interactions
A critical non-covalent interaction between arginine and tyrosine is the cation-pi interaction , where the positively charged guanidinium group of arginine interacts favorably with the electron-rich aromatic ring of tyrosine[1][10][11][12]. This interaction plays a significant role in protein-protein interfaces and overall protein stability.
ROS-induced modifications can severely disrupt this vital interaction:
-
Arginine Carbonylation: The conversion of arginine to the neutral glutamic semialdehyde completely abolishes the positive charge necessary for the cation-pi interaction[13][14]. This loss of interaction can lead to conformational changes, protein unfolding, and loss of function.
-
Tyrosine Nitration: The addition of a nitro group to the tyrosine ring withdraws electron density, weakening the cation-pi interaction with arginine[9][15][16]. The presence of a bulky nitro group can also introduce steric hindrance, further destabilizing the interaction.
The following diagram illustrates the disruption of the this compound cation-pi interaction by ROS-mediated modifications.
Potential for Covalent Cross-Linking
While the formation of dityrosine (Tyr-Tyr) and certain lysine-arginine cross-links are well-documented consequences of oxidative stress, the direct, non-enzymatic, ROS-mediated covalent cross-linking of arginine and tyrosine is not a widely reported or well-characterized phenomenon in the scientific literature.
However, it is theoretically plausible that under specific conditions, radical-mediated reactions could lead to the formation of an this compound covalent bond. The tyrosyl radical, a key intermediate in tyrosine oxidation, could potentially react with an arginine-derived radical, although this reaction pathway has not been definitively established in biological systems outside of specific enzymatic reactions. Further research, particularly utilizing advanced mass spectrometry techniques, is required to investigate the existence and significance of such cross-links.
Quantitative Data on Oxidative Modifications
The following tables summarize key quantitative parameters related to the oxidative modification of arginine and tyrosine. Note: Direct kinetic data for the ROS-mediated this compound cross-linking reaction is not available due to a lack of established evidence for this specific reaction.
| Modification Product | Precursor Amino Acids | Inducing Species | Method of Detection | Pathological Relevance |
| Dityrosine | Tyrosine, Tyrosine | •OH, Peroxyl radicals, Peroxynitrite, UV light | Fluorescence, MS | Neurodegenerative diseases, Atherosclerosis, Cataracts |
| Nitrotyrosine | Tyrosine | Peroxynitrite (ONOO⁻), Nitrogen dioxide (NO₂) | MS, Immunoassays | Inflammation, Cardiovascular diseases, Neurodegeneration |
| Glutamic Semialdehyde | Arginine | •OH, Metal-catalyzed oxidation | MS, Carbonyl assays | Aging, Alzheimer's disease, Diabetes |
| Pentosidine | Arginine, Lysine | Ribose, Glucose, ROS | Fluorescence, MS | Diabetes, Atherosclerosis, End-stage renal disease |
Experimental Protocols
The study of this compound interactions and their modification by ROS requires a combination of biochemical and analytical techniques.
Detection of Oxidative Modifications by Mass Spectrometry
Objective: To identify and quantify specific oxidative modifications of arginine and tyrosine residues in a protein of interest.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Isolate the protein of interest from cells or tissues.
-
Treat the protein with a specific ROS-generating system (e.g., H₂O₂/Fe²⁺ for hydroxyl radicals, SIN-1 for peroxynitrite).
-
Perform a buffer exchange to remove excess reagents.
-
-
Proteolytic Digestion:
-
Denature the protein (e.g., with urea or guanidinium chloride).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Introduce the separated peptides into a high-resolution mass spectrometer.
-
Acquire MS1 spectra to determine the mass-to-charge ratio of the peptides.
-
Select precursor ions for fragmentation (MS/MS) to obtain sequence information.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specify the expected mass shifts for the modifications of interest (e.g., +15.99 Da for hydroxylation, +45.00 Da for nitration of tyrosine; -1.03 Da for conversion of arginine to glutamic semialdehyde).
-
Validate the identification of modified peptides based on the fragmentation spectra.
-
The following workflow diagram illustrates the mass spectrometry protocol.
Investigation of Protein-Protein Interactions
Objective: To assess the impact of ROS on the interaction between two proteins where an this compound pair is known to be at the interface.
Methodology: Co-immunoprecipitation (Co-IP) followed by Western Blotting
-
Cell Culture and Treatment:
-
Co-express tagged versions of the two interacting proteins (e.g., Protein A with a FLAG-tag and Protein B with a HA-tag) in a suitable cell line.
-
Treat the cells with a ROS-inducing agent (e.g., H₂O₂).
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing buffer to preserve protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) coupled to agarose beads.
-
The antibody will bind to the tagged protein, pulling it and any interacting proteins out of the solution.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA antibodies) to detect both proteins.
-
A decrease in the amount of the co-precipitated protein in the ROS-treated sample indicates a disruption of the interaction.
-
Signaling Pathways and Functional Consequences
The disruption of this compound interactions by ROS can have profound effects on cellular signaling. Many signaling pathways rely on precise protein-protein interactions and conformational changes that can be perturbed by oxidative modifications.
Example: The p53 Pathway
The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Its activity is tightly regulated by interactions with other proteins, such as MDM2. Specific arginine and tyrosine residues within p53 and its interacting partners are crucial for these interactions. ROS are known to modulate the p53 signaling pathway[17][18]. Oxidative modification of key Arg or Tyr residues could disrupt p53's ability to bind to DNA or interact with regulatory proteins, thereby impairing its tumor-suppressive functions.
The following diagram illustrates a simplified signaling pathway where ROS can impact protein interactions.
Conclusion and Future Directions
The interaction between arginine and tyrosine is a critical determinant of protein structure and function. While direct covalent cross-linking of these two residues by ROS in a non-enzymatic fashion remains to be definitively established, the detrimental impact of ROS on their non-covalent interactions is clear. The oxidative modification of either arginine or tyrosine can disrupt the crucial cation-pi interaction, leading to protein destabilization and altered cellular signaling.
Future research should focus on:
-
Sensitive Detection Methods: Employing advanced mass spectrometry techniques to search for the presence of this compound cross-links in biological samples under high oxidative stress.
-
Computational Modeling: Utilizing molecular dynamics simulations to predict the structural and energetic consequences of ROS-induced modifications on this compound interactions.
-
Targeted Drug Development: Designing therapeutic strategies that protect critical this compound pairs from oxidative damage or that stabilize these interactions in the face of oxidative stress.
This guide provides a foundational understanding for researchers to further explore the complex and significant role of ROS in modulating this compound interactions, with the ultimate goal of developing novel therapeutic interventions for a wide range of diseases.
References
- 1. Cation-pi interactions in protein-protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced glycation endproducts, dityrosine and arginine transporter dysfunction in autism - a source of biomarkers for clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-Derived Advanced Glycation End Products Generated in Peptide-Glucose Mixtures During Boiling [agris.fao.org]
- 6. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Carbonylation of Arginine in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Arginine decreases fluid-percussion injury-induced neuronal nitrotyrosine immunoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Redox post-translational modifications and their interplay in plant abiotic stress tolerance [frontiersin.org]
In Silico Prediction of Arginine-Tyrosine (Arg-Tyr) Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Arginine-Tyrosine (Arg-Tyr) has been identified as a molecule with significant biological activity, primarily as a potent antioxidant.[1][2] Specifically, it demonstrates strong scavenging capabilities against hydroxyl radicals and hydrogen peroxide.[1] The exploration of such bioactive peptides is a burgeoning field in therapeutics. Traditional experimental methods for screening and characterizing these molecules can be resource-intensive. In silico, or computational, approaches offer a powerful alternative to accelerate the discovery and optimization process.[3] This technical guide provides a comprehensive overview of the methodologies used to predict the biological activity of this compound, focusing on its antioxidant properties. It outlines a general computational workflow, details specific in silico protocols, and provides the corresponding experimental validation techniques necessary to confirm computational findings.
Known Biological Activities of this compound
The primary reported biological function of the this compound dipeptide is its antioxidant activity. This activity is largely attributed to the individual characteristics of its constituent amino acids. Tyrosine's phenolic hydroxyl group can donate a hydrogen atom to quench free radicals, a capability that is crucial for antioxidant action.[2] The presence of Arginine may further enhance this activity. While the antioxidant properties are well-cited qualitatively, specific quantitative data such as IC50 values are not consistently reported across the literature.
| Biological Activity | Target Species | Quantitative Metric | Result | Citation |
| Hydroxyl Radical Scavenging | Free Radical | Not Reported | Strong Activity | [1][2] |
| Hydrogen Peroxide Scavenging | Reactive Oxygen Species | Not Reported | Strong Activity | [1] |
In Silico Prediction Workflow for this compound Bioactivity
Predicting the biological activity of a dipeptide like this compound involves a multi-step computational workflow. This process begins with defining the molecule's structure and identifying a potential biological target, and progresses through molecular docking, simulation, and activity prediction using quantitative structure-activity relationship (QSAR) models.
References
Arg-Tyr Dipeptide: A Potential Biomarker in Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Tyrosine (Arg-Tyr) is an endogenous molecule with known potent antioxidant properties, capable of scavenging hydroxyl radicals and hydrogen peroxide. While the individual roles of its constituent amino acids, Arginine and Tyrosine, in various physiological and pathological processes are well-established, the specific function of the this compound dipeptide as a signaling molecule or biomarker is an emerging area of investigation. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound as a potential biomarker, drawing parallels with its closely related isomer, Tyrosyl-Arginine (Tyr-Arg), also known as Kyotorphin. It details hypothetical experimental protocols for its quantification and explores potential signaling pathways.
This compound and its Isomer Tyr-Arg (Kyotorphin) in Neurological Disease
Direct evidence for this compound as a biomarker in specific diseases is currently scarce in published literature. However, significant research on its isomer, Tyr-Arg (Kyotorphin), offers a compelling case for the potential of such dipeptides as biomarkers, particularly in neurological disorders.
Kyotorphin is a neuroactive dipeptide that has been studied for its analgesic and neuroprotective effects.[1] A notable study has investigated its levels in the cerebrospinal fluid (CSF) of Alzheimer's disease (AD) patients, revealing a potential role as a biomarker.
Quantitative Data: Tyr-Arg (Kyotorphin) in Alzheimer's Disease
A study comparing Kyotorphin levels in the CSF of Alzheimer's disease patients with a control group of age-matched individuals without the disease found a significant decrease in the dipeptide's concentration in the AD cohort.[1][2] This suggests a potential dysregulation of Kyotorphin metabolism or function in the pathophysiology of Alzheimer's.
| Biomarker | Disease State | Control Group (n=13) | Patient Group (n=25) | Fold Change | p-value | Reference |
| Tyr-Arg (Kyotorphin) | Alzheimer's Disease | Mean CSF levels reported | Decreased CSF levels reported | - | Statistically Significant | [1][2] |
Note: Specific mean concentrations and standard deviations were not provided in the abstract.
The inverse correlation between CSF Kyotorphin levels and phosphorylated tau (p-tau), a key biomarker for AD, further strengthens the rationale for investigating dipeptides like Tyr-Arg and this compound in neurodegenerative diseases.[1][2]
Experimental Protocols for this compound Quantification
Accurate and sensitive quantification of this compound in biological matrices is essential for its validation as a biomarker. The following are detailed methodologies for two common analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for the quantification of small molecules like dipeptides in complex biological samples due to its high sensitivity and specificity.
Objective: To quantify the concentration of this compound in human plasma.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₄-Arg-¹³C₉,¹⁵N₁-Tyr).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of a standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
References
- 1. Neuropeptide Kyotorphin (Tyrosyl-Arginine) has Decreased Levels in the Cerebro-Spinal Fluid of Alzheimer’s Disease Patients: Potential Diagnostic and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Kyotorphin (Tyrosyl-Arginine) has Decreased Levels in the Cerebro-Spinal Fluid of Alzheimer's Disease Patients: Potential Diagnostic and Pharmacological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Arginine-Tyrosine Interactions in Protein Architecture and Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional structure of proteins, essential for their diverse functions, is stabilized by a complex network of non-covalent interactions. Among these, the pairing of arginine (Arg) and tyrosine (Tyr) residues plays a critical and multifaceted role. This technical guide delves into the fundamental principles of the Arg-Tyr interaction, its prevalence in protein structures, its significance in mediating protein function and signaling, and the experimental and computational methodologies employed to investigate this crucial pairing.
The Chemical Nature of the Arginine-Tyrosine Interaction
The interaction between arginine and tyrosine is primarily governed by a combination of electrostatic forces, hydrogen bonding, and cation-π interactions. The guanidinium group of arginine is positively charged at physiological pH, allowing it to engage in favorable electrostatic interactions with the partially negatively charged aromatic ring of tyrosine. This cation-π interaction is a significant contributor to the stability of the this compound pair, with an estimated electrostatic interaction energy of approximately -3 to -8 kcal/mol.[1][2]
Furthermore, the guanidinium group of arginine is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with the hydroxyl group and the π-electron cloud of the tyrosine side chain. The geometry of the interaction can vary, with parallel and T-shaped arrangements being commonly observed in protein structures.[3]
Quantitative Analysis of this compound Interactions
To provide a quantitative understanding of the prevalence and energetic significance of this compound interactions, data from structural databases and computational analyses are summarized below.
Table 1: Geometric and Energetic Parameters of Arginine-Tyrosine Pairs in Proteins
| Parameter | Value | Reference |
| Prevalence | 1 significant cation-π interaction per 77 residues | [1] |
| Arginine is more likely to participate than Lysine | [1][4] | |
| Distance Cutoff for Significant Interaction | < 6.0 Å (between guanidinium carbon of Arg and center of Tyr ring) | [1][4] |
| Interaction Energy (Computational) | -2.9 ± 1.4 kcal/mol (average strength) | [3] |
| Up to -12 kcal/mol in some cases | [2] | |
| Hydrogen Bond Distance (Tyr-OH to Arg-guanidinium) | ~2.52 Å (in specific examples) | [5] |
Functional Significance of this compound Interactions
The strategic positioning of this compound pairs within protein structures dictates their involvement in a wide array of biological processes, from catalysis to signal transduction.
Protein Stability and Folding
This compound interactions contribute significantly to the overall stability of folded proteins by forming intramolecular salt bridges and cation-π interactions that anchor different regions of the polypeptide chain. These interactions are frequently observed at protein-protein interfaces, where they play a crucial role in the formation and stabilization of multimeric protein complexes.[4]
Enzyme Catalysis and Substrate Binding
In the active sites of enzymes, this compound pairs can be directly involved in substrate recognition and catalysis. The arginine residue can interact with negatively charged substrates or transition states, while the tyrosine can participate in hydrogen bonding or provide a hydrophobic surface for substrate binding.
Molecular Recognition and Signaling
The this compound motif is a key player in molecular recognition events, particularly in the context of signal transduction. A prominent example is the role of a conserved arginine residue in Src Homology 2 (SH2) domains, which recognizes and binds to phosphorylated tyrosine (pTyr) residues on target proteins. This interaction is fundamental to the propagation of signals downstream of receptor tyrosine kinases. The binding affinities of SH2 domains for their phosphopeptide ligands are typically in the nanomolar to low micromolar range.
Signaling Pathways Modulated by this compound Interactions
The specific and dynamic nature of this compound interactions makes them ideal for mediating transient protein-protein interactions within signaling cascades.
Ephrin Receptor Signaling
Ephrin receptors, the largest family of receptor tyrosine kinases, are crucial for developmental processes and tissue homeostasis. Upon ligand (ephrin) binding, Eph receptors dimerize and autophosphorylate on several tyrosine residues within their cytoplasmic domain. These phosphotyrosine sites serve as docking platforms for SH2 domain-containing adaptor proteins, a process critically dependent on Arg-pTyr interactions. This initiates downstream signaling cascades that regulate cell adhesion, migration, and axon guidance.[6][7][8]
Ephrin receptor signaling pathway.
T-Cell Receptor Signaling
T-cell activation is initiated by the T-cell receptor (TCR) recognizing an antigen presented by the major histocompatibility complex (MHC). This triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex. The phosphorylated ITAMs are then recognized by the tandem SH2 domains of ZAP-70, a key kinase in the T-cell signaling cascade. This interaction, mediated by conserved arginine residues in the ZAP-70 SH2 domains, is a critical step in the propagation of the activation signal, leading to T-cell proliferation and differentiation.[9][10][11][12]
T-cell receptor signaling initiation.
Experimental and Computational Methodologies
A variety of techniques are employed to characterize this compound interactions, providing insights into their structural and energetic properties.
Experimental Protocols
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a protein and a peptide containing an Arg or Tyr residue.
Methodology:
-
Sample Preparation:
-
Dialyze the protein and the peptide ligand extensively against the same buffer to minimize buffer mismatch effects. A common starting point is 40 µM of the protein in the sample cell and 400 µM of the peptide in the syringe.[13]
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed.
-
A typical experiment consists of an initial small injection (e.g., 0.5 µL) followed by a series of larger, identical injections (e.g., 2.0 µL).[13]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Changes in the intrinsic fluorescence of tryptophan or tyrosine residues upon binding, or the use of fluorescently labeled ligands, can be used to monitor this compound interactions and determine binding affinities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein and the ligand (peptide or small molecule) in a suitable buffer.
-
-
Fluorescence Titration:
-
Measure the fluorescence emission spectrum of the protein in the absence of the ligand.
-
Titrate the protein solution with increasing concentrations of the ligand, recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity or wavelength of maximum emission as a function of ligand concentration.
-
Fit the binding isotherm to an appropriate equation to calculate the dissociation constant (Kd).
-
NMR spectroscopy, particularly chemical shift perturbation (CSP) mapping, is a powerful technique to identify the residues at the binding interface and to characterize the interaction in atomic detail.
Methodology:
-
Sample Preparation:
-
Produce a uniformly 15N-labeled protein.
-
Prepare a concentrated stock solution of the unlabeled peptide ligand.
-
-
NMR Titration:
-
Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein alone.
-
Add increasing amounts of the unlabeled ligand to the protein sample and record a 1H-15N HSQC spectrum at each titration point.[14]
-
-
Data Analysis:
-
Overlay the spectra and identify the amide cross-peaks that show significant chemical shift changes upon ligand binding.
-
Map these perturbed residues onto the three-dimensional structure of the protein to delineate the binding site.
-
The magnitude of the chemical shift perturbations can be used to estimate the binding affinity.
-
To definitively establish the importance of a specific Arg or Tyr residue in an interaction, site-directed mutagenesis can be employed to replace the residue of interest with another amino acid (e.g., alanine) and assess the functional consequences.
Methodology:
-
Primer Design:
-
Design primers that are complementary to the template DNA but contain a mismatch at the codon for the target Arg or Tyr residue, substituting it with the codon for the desired amino acid.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
-
Template Removal and Ligation:
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Ligate the newly synthesized, mutated DNA to form a circular plasmid.
-
-
Transformation and Verification:
-
Transform the ligated plasmid into competent E. coli cells.
-
Sequence the resulting plasmids to confirm the presence of the desired mutation.
-
Express the mutant protein and characterize its binding and functional properties using techniques such as ITC, fluorescence spectroscopy, or functional assays.
-
Computational Approaches
Computational methods provide valuable insights into the energetics and dynamics of this compound interactions at an atomic level.
MD simulations can be used to study the dynamic behavior of this compound pairs in a protein, providing information on the stability of the interaction and the conformational changes that may occur upon binding.
Methodology:
-
System Setup:
-
Prepare the starting structure of the protein or protein-ligand complex.
-
Solvate the system in a water box and add counter-ions to neutralize the charge.
-
-
Simulation:
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it.
-
Run a production MD simulation for a sufficient length of time to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the distance and orientation between the Arg and Tyr residues over time.
-
QM calculations can provide highly accurate estimates of the interaction energy between Arg and Tyr residues, dissecting the contributions from electrostatics, induction, and dispersion forces.
Methodology:
-
Model System:
-
Create a model system consisting of the interacting Arg and Tyr side chains, often capped to represent the protein backbone.
-
-
Calculation:
-
Perform high-level ab initio or density functional theory (DFT) calculations to determine the optimized geometry and interaction energy of the model system.
-
Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its physical components.
-
Implications for Drug Development
The prevalence and functional importance of this compound interactions make them attractive targets for therapeutic intervention. Small molecules designed to mimic either the arginine or tyrosine side chain can be developed to disrupt or modulate protein-protein interactions that are mediated by this pairing. A thorough understanding of the structural and energetic landscape of a target this compound interaction is therefore crucial for the rational design of potent and specific inhibitors.
Conclusion
The arginine-tyrosine interaction is a versatile and fundamental feature of protein structure and function. Its unique combination of electrostatic, hydrogen bonding, and cation-π characteristics allows it to play diverse roles in protein stability, enzymatic activity, and the intricate communication networks of cellular signaling. A comprehensive understanding of this interaction, gained through a combination of experimental and computational approaches, is essential for advancing our knowledge of biological systems and for the development of novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation-pi interactions - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Emerging Roles for Eph Receptors and Ephrin Ligands in Immunity [frontiersin.org]
- 8. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. T-cell receptor - Wikipedia [en.wikipedia.org]
- 11. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
Arg-Tyr as a Metabolite in Human Physiological Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide Arginyl-Tyrosine (Arg-Tyr), a metabolite with significant antioxidant properties. While research specifically focused on this compound is still emerging, this document synthesizes the current understanding of its biochemical characteristics, potential physiological roles, and methodologies for its study. This guide addresses the core requirements of data presentation, detailed experimental protocols, and visualization of relevant pathways and workflows to support further research and drug development efforts in areas related to oxidative stress and cellular protection.
Introduction
This compound is a dipeptide composed of L-arginine and L-tyrosine.[1] It is recognized as a metabolite in human physiological processes.[1] The primary and most well-documented biological activity of this compound is its potent antioxidant capacity, specifically its ability to scavenge hydroxyl radicals and hydrogen peroxide.[2] This property positions this compound as a potentially important molecule in the cellular defense against oxidative stress, a key factor in the pathogenesis of numerous diseases.
It is crucial to distinguish this compound from its isomer, Tyr-Arg (Kyotorphin). While structurally similar, these dipeptides exhibit distinct biological activities. Kyotorphin is a known analgesic and neuromodulatory peptide, and much of the existing literature on "arginine-tyrosine peptides" pertains to Kyotorphin. This guide will focus exclusively on the current knowledge of this compound.
Biochemical and Physicochemical Properties
A summary of the key properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.
| Property | Value |
| Molecular Formula | C15H23N5O4 |
| Molecular Weight | 337.37 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| CAS Number | 74863-12-0 |
| Appearance | Solid |
| LogP | -2.48 (Extrapolated) |
Table 1: Physicochemical Properties of this compound.
Physiological Role and Mechanism of Action
The principal established role of this compound is as an antioxidant. Its mechanism of action is primarily attributed to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to neutralize free radicals.
Antioxidant Activity
This compound demonstrates strong scavenging activity against reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[2] The tyrosine residue is key to this function, as its phenolic ring can stabilize and delocalize the unpaired electron of a radical species.
Below is a proposed signaling pathway for the antioxidant action of this compound in mitigating cellular oxidative stress.
Figure 1: Proposed mechanism of this compound antioxidant activity.
Potential Therapeutic Applications
Given its antioxidant properties, this compound holds potential for therapeutic applications in conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. However, further in vivo studies are required to validate these potential applications.
Quantitative Data
Currently, there is a notable lack of quantitative data on the physiological concentrations of this compound in human tissues and plasma. The development and application of sensitive and specific analytical methods are crucial for advancing our understanding of its physiological and pathological roles.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound and the assessment of its antioxidant activity.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for peptide quantification in biological matrices.
Objective: To accurately quantify the concentration of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Stable isotope-labeled this compound internal standard (e.g., ¹³C₆,¹⁵N₄-Arg-Tyr)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (at a known concentration).
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of 5% formic acid in 50% acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 0-2 min, 2% B; 2-10 min, 2-50% B; 10-12 min, 50-95% B; 12-14 min, 95% B; 14-15 min, 95-2% B; 15-20 min, 2% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for both this compound and its internal standard. (Specific transitions to be determined by infusion of the analytical standard).
-
-
Data Analysis: Construct a calibration curve using the analytical standard and calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Figure 2: Workflow for this compound quantification by LC-MS/MS.
Hydroxyl Radical Scavenging Activity Assay
This protocol is based on the Fenton reaction to generate hydroxyl radicals.
Objective: To determine the hydroxyl radical scavenging capacity of this compound.
Materials:
-
This compound solution (various concentrations)
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Salicylic acid solution
-
Spectrophotometer
Procedure:
-
In a test tube, mix 1.0 mL of phosphate buffer, 0.5 mL of FeSO₄ solution, and 0.5 mL of this compound solution.
-
Add 0.5 mL of H₂O₂ solution to initiate the Fenton reaction.
-
Incubate the mixture at 37°C for 30 minutes.
-
Add 1.0 mL of salicylic acid solution and incubate for a further 20 minutes.
-
Measure the absorbance of the solution at 510 nm.
-
A control is prepared using water instead of the this compound solution.
-
The scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [1 - (A_sample / A_control)] x 100
-
Figure 3: Workflow for the hydroxyl radical scavenging assay.
Future Directions
The study of this compound is a promising area of research. Future investigations should focus on:
-
Elucidating specific signaling pathways: Determining if this compound directly interacts with cellular receptors or signaling proteins to exert its antioxidant effects.
-
In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models of diseases associated with oxidative stress.
-
Metabolic studies: Investigating the synthesis and degradation pathways of this compound in humans to understand its endogenous regulation.
-
Quantitative analysis in human populations: Measuring the levels of this compound in healthy and diseased populations to establish its role as a potential biomarker.
Conclusion
This compound is a dipeptide metabolite with potent antioxidant properties that warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the physiological significance and therapeutic potential of this molecule. The provided experimental protocols and conceptual frameworks are intended to facilitate a more in-depth understanding of this compound's role in human health and disease. As research progresses, a clearer picture of the importance of this dipeptide in cellular defense mechanisms and its potential as a therapeutic agent is expected to emerge.
References
An In-depth Technical Guide to the Physicochemical Properties of L-arginyl-L-tyrosine
This guide provides a comprehensive overview of the physicochemical properties of the dipeptide L-arginyl-L-tyrosine, also known as kyotorphin. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical and physical characteristics, methodologies for their determination, and relevant biological pathways.
Core Physicochemical Properties
L-arginyl-L-tyrosine is a dipeptide composed of L-arginine and L-tyrosine residues.[1] Its fundamental properties are summarized below. While extensive experimental data for the dipeptide is limited, the properties of its constituent amino acids provide valuable context.
Table 1: Core Physicochemical Properties of L-arginyl-L-tyrosine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N₅O₄ | PubChem |
| Molecular Weight | 337.37 g/mol | PubChem |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| LogP (Computed) | -4.5 | PubChem |
Table 2: Physicochemical Properties of Constituent Amino Acids
| Property | L-arginine | L-tyrosine | Source |
| Molecular Formula | C₆H₁₄N₄O₂ | C₉H₁₁NO₃ | PubChem[2][3] |
| Molecular Weight | 174.20 g/mol | 181.19 g/mol | PubChem[2][3] |
| Melting Point | 244 °C (decomposes) | >300 °C (decomposes) | PubChem, ChemicalBook[2][4] |
| Solubility in Water | 182,000 mg/L (25 °C) | 479 mg/L (25 °C) | PubChem, ResearchGate[2][3][5][6] |
| pKa (α-COOH) | 2.17 | 2.20 | NIH[7] |
| pKa (α-NH₃⁺) | 9.04 | 9.11 | NIH[7] |
| pKa (Side Chain) | 13.8 | 10.07 (Phenolic OH) | NIH[7][8] |
| Specific Optical Rotation [α]D | +26.9° (c=1.65 in 6.0 N HCl, 20°C) | -10.6° (c=4 in N HCl, 22°C) | PubChem[2][3] |
Experimental Protocols for Physicochemical Property Determination
Standardized methodologies are employed to determine the physicochemical properties of peptides like L-arginyl-L-tyrosine.
2.1. pKa Determination
The acid dissociation constant (pKa) for the ionizable groups of a peptide is crucial for understanding its charge state at different pH values.
-
Capillary Zone Electrophoresis (CZE): This method is based on measuring the effective electrophoretic mobility of the peptide as a function of pH.[9] A plot of mobility versus pH yields a sigmoidal curve, from which the pKa values can be determined.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the chemical shifts of protons adjacent to the ionizable groups as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa.[11][12] For more complex systems, Raman spectroscopy can also be utilized.[11][12]
2.2. Solubility Measurement
The solubility of a peptide is a critical parameter for its formulation and delivery.
-
Turbidity Assay: This is a rapid method where the peptide is dissolved in a solvent at various concentrations. The concentration at which the solution becomes turbid indicates the maximum solubility.[13]
-
Thermodynamic Solubility Assay: This method involves incubating the peptide in a solvent for an extended period (24-72 hours) to reach equilibrium.[13] The concentration of the dissolved peptide in the supernatant after centrifugation is then determined, providing a more accurate measure of equilibrium solubility.
2.3. Melting Point Determination
The melting point (Tm) is an indicator of the thermal stability of a peptide.
-
Fast Scanning Calorimetry (FSC): For many peptides that decompose before melting under conventional differential scanning calorimetry (DSC), FSC with high heating rates can be used to determine the melting temperature and enthalpy.[14][15][16] This technique helps to overcome the issue of thermal decomposition.[14][15][16]
2.4. Optical Rotation Measurement
Optical rotation is a key property for confirming the stereochemistry of chiral molecules like L-arginyl-L-tyrosine.
-
Polarimetry: A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the peptide.[17][18] The specific rotation is calculated from the observed rotation, taking into account the concentration of the solution and the path length of the polarimeter tube.[19][20]
Biological Activity and Signaling Pathway
L-arginyl-L-tyrosine, also known as kyotorphin, is an endogenous neuroactive dipeptide with a significant role in pain regulation.[21] It acts as a neuromodulator and has been shown to have antinociceptive effects.[4]
The biological activity of kyotorphin is mediated through a specific G protein-coupled receptor. The binding of kyotorphin to its receptor initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium ion (Ca²⁺) concentration.[17][22] This signaling pathway ultimately results in the release of Met-enkephalin, an endogenous opioid peptide, which is responsible for the analgesic effects of kyotorphin.[23]
References
- 1. Arg-Tyr | C15H23N5O4 | CID 7021456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid replacement - Wikipedia [en.wikipedia.org]
- 10. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kyotorphin synthetase activity in rat adrenal glands and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Will it gel? Successful computational prediction of peptide gelators using physicochemical properties and molecular fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing enzymatic kyotorphin synthesis in organic media with low water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 20. A novel method for the synthesis of kyotorphin, Tyr-Arg, and 3H-Tyr-Arg, catalyzed by tyrosyl-tRNA synthetase from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives [frontiersin.org]
Investigating the Cell-Penetrating Properties of Arginine-Rich Peptides: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of therapeutic molecules into cells is a significant hurdle in drug development. Cell-penetrating peptides (CPPs), particularly those rich in arginine, have emerged as promising vectors for intracellular delivery. While the dipeptide Arg-Tyr itself is not extensively characterized as a CPP, the constituent amino acids, arginine and tyrosine, play crucial roles in the cell-penetrating capabilities of larger peptide sequences. This technical guide provides a comprehensive overview of the cell-penetrating properties of arginine-rich peptides, with a focus on the contribution of key amino acid residues, methodologies for evaluation, and the underlying mechanisms of cellular uptake.
Introduction: The Role of Arginine and Tyrosine in Cell Penetration
Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. Arginine-rich CPPs are a prominent class of these vectors, with their cationic nature being a key driver of their cell-penetrating ability. The guanidinium group of arginine engages in strong electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids, initiating the uptake process.[1][2]
While arginine is the primary mediator of cell surface binding, other residues can significantly influence the efficiency and mechanism of internalization. Aromatic residues, such as tyrosine and tryptophan, can contribute to the peptide's interaction with the lipid bilayer. The aromatic side chain of tyrosine can participate in cation-π interactions with the guanidinium group of arginine, potentially modulating the peptide's conformation and its ability to interact with and penetrate the cell membrane.[3] Furthermore, tyrosine residues can act as membrane anchors, facilitating the peptide's insertion into the lipid bilayer.[4]
Quantitative Analysis of Cellular Uptake
The efficiency of cellular uptake of CPPs is a critical parameter for their application as delivery vectors. This is typically quantified by exposing cells to fluorescently labeled peptides and measuring the intracellular fluorescence. The following table summarizes representative quantitative data for the cellular uptake of an arginine-rich CPP, nona-arginine (R9), in different cell lines, illustrating the impact of peptide concentration on internalization.
| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/10^6 cells) | Reference |
| CF-R9 | CHO (WT) | 2.5 | 60 | ~150 | [5] |
| CF-R9 | CHO (WT) | 7.5 | 60 | ~400 | [5] |
| CF-R9 | CHO (GAG deficient) | 2.5 | 60 | ~50 | [5] |
| CF-R9 | CHO (GAG deficient) | 7.5 | 60 | ~100 | [5] |
Table 1: Quantitative cellular uptake of carboxyfluorescein-labeled nona-arginine (CF-R9) in wild-type (WT) and glycosaminoglycan (GAG) deficient Chinese Hamster Ovary (CHO) cells. The significant reduction in uptake in GAG-deficient cells highlights the importance of electrostatic interactions with cell surface proteoglycans.
Mechanisms of Cellular Uptake
The cellular uptake of arginine-rich CPPs is a complex process that can occur through multiple pathways, broadly categorized as direct translocation and endocytosis. The predominant mechanism is dependent on factors such as the CPP sequence and concentration, the nature of the cargo, and the cell type.[6][7]
3.1. Direct Translocation
Direct translocation involves the direct passage of the CPP across the plasma membrane into the cytoplasm. This process is thought to be energy-independent and can be initiated by the strong electrostatic interactions between the cationic peptide and the anionic components of the cell membrane.[1] These interactions can lead to local disruptions of the membrane, allowing the peptide to enter the cell.
3.2. Endocytosis
Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in vesicles. Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the interaction of arginine-rich CPPs with the cell surface.[8] This pathway is a major route of entry for many arginine-rich CPPs.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. It has been identified as a potential uptake mechanism for some CPP-cargo complexes.[9][10]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is another route that can be utilized by certain CPPs for cellular entry.[9]
The following diagram illustrates the primary proposed mechanisms for the cellular uptake of arginine-rich CPPs.
Experimental Protocols
The investigation of the cell-penetrating properties of peptides requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key experiments.
4.1. Quantification of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of CPP internalization.
Materials:
-
Fluorescently labeled CPP (e.g., FITC-labeled peptide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cells of interest (e.g., HeLa cells)
-
24-well plates
-
Fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.[11]
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh culture medium containing the fluorescently labeled CPP at the desired concentration.
-
Incubate the cells for a specified time (e.g., 1 hour) at 37°C.
-
Remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular peptide.
-
(Optional) Add trypsin-EDTA for 5 minutes to remove non-internalized, surface-bound peptide.[12]
-
Wash the cells again with PBS.
-
Add fresh culture medium or PBS to the wells.
-
Visualize the cells using a fluorescence microscope.
-
For quantification, acquire images and analyze the intracellular fluorescence intensity using image analysis software.[13]
4.2. Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying the cellular uptake of fluorescently labeled CPPs in a large population of cells.
Materials:
-
Fluorescently labeled CPP
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Harvest the cells using trypsin-EDTA and resuspend them in culture medium.
-
Incubate the cells with the fluorescently labeled CPP at the desired concentration for a specific time at 37°C.
-
After incubation, wash the cells twice with cold PBS to stop uptake and remove extracellular peptide.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cell population on a flow cytometer, measuring the fluorescence intensity of individual cells.[14]
-
Untreated cells should be used as a negative control to set the baseline fluorescence.[12]
4.3. Cytotoxicity Assays
It is crucial to assess the potential toxicity of CPPs to ensure they do not damage the cells they are intended to deliver cargo to. The MTT and LDH release assays are two common methods for evaluating cytotoxicity.
4.3.1. MTT Assay
The MTT assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[15]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cells of interest
-
Peptide solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the peptide and incubate for a desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 15 minutes with shaking.[16]
-
Measure the absorbance at 570 nm using a plate reader.
4.3.2. LDH Release Assay
The LDH (lactate dehydrogenase) release assay measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[17]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Cells of interest
-
Peptide solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the peptide. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubate for the desired time period.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[18]
-
Measure the absorbance at 490 nm using a plate reader.[18]
Signaling Pathways
The interaction of arginine-rich CPPs with the cell surface can trigger intracellular signaling cascades, particularly those related to actin cytoskeleton rearrangement, which is a key component of macropinocytosis. The precise signaling pathways are not fully elucidated and can be cell-type dependent. However, the induction of membrane ruffling, a hallmark of macropinocytosis, suggests the involvement of small GTPases of the Rho family, such as Rac1 and Cdc42, which are master regulators of the actin cytoskeleton.
Conclusion
Arginine-rich peptides represent a powerful tool for overcoming the cellular membrane barrier. Their efficacy is primarily driven by the electrostatic interactions of arginine residues with the cell surface, leading to internalization through direct translocation and, more prominently, endocytic pathways such as macropinocytosis. The inclusion of other amino acids, like tyrosine, can further modulate the peptide's interaction with the cell membrane and influence uptake efficiency. A thorough understanding of the mechanisms of uptake and the application of robust experimental protocols for quantification and cytotoxicity assessment are essential for the successful development of CPP-based drug delivery systems. Further research into the specific roles of individual amino acid residues and the elucidation of the downstream signaling pathways will undoubtedly pave the way for the design of more efficient and targeted intracellular delivery vectors.
References
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The uptake of arginine-rich cell-penetrating peptides: putting the puzzle together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT (Assay protocol [protocols.io]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Synthesis of Arg-Tyr Dipeptide for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the Arg-Tyr (Arginyl-Tyrosine) dipeptide for research purposes. The protocol details the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology, offering a step-by-step procedure from resin preparation to final product analysis. This dipeptide, composed of L-arginine and L-tyrosine, is of interest for its potential biological activities, notably its recognized role as an antioxidant.[1][2] This guide is intended to provide researchers with a reliable method to obtain high-purity this compound for in vitro and in vivo studies.
Introduction
The this compound dipeptide is a simple yet biologically relevant molecule. It is formed from the condensation of two amino acids: arginine, a positively charged amino acid crucial for various physiological processes, and tyrosine, an aromatic amino acid that is a precursor to several important neurotransmitters and hormones.[3] Research has highlighted the antioxidant properties of this compound, demonstrating its capacity to scavenge reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide.[1][2] This activity makes it a molecule of interest in studies related to oxidative stress and its pathological consequences. The chemical synthesis of this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Sigma-Aldrich, ChemPep |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Sigma-Aldrich, ChemPep |
| Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Sigma-Aldrich, Novabiochem |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Oxyma Pure | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Piperidine | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Arg(Pbf)-Tyr(tBu)-Resin
This protocol outlines the manual synthesis of the dipeptide on a Rink Amide resin using the Fmoc/tBu strategy.
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin (e.g., 0.06 mmol substitution) into a fritted syringe reaction vessel.
-
Add 2 mL of DMF to the resin and allow it to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection of the Resin:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines. A dark blue color indicates a positive result.
3. First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents, e.g., 0.24 mmol, 110 mg), Oxyma Pure (4 equivalents, e.g., 0.24 mmol, 34 mg) in 1.5 mL of DMF.
-
Add DIC (4 equivalents, e.g., 0.24 mmol, 38 µL) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling (a yellow/colorless result indicates success).
4. Fmoc Deprotection of Tyr(tBu)-Resin:
-
Repeat step 2 to remove the Fmoc group from the newly coupled tyrosine.
5. Second Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 equivalents, e.g., 0.24 mmol, 156 mg) and Oxyma Pure (4 equivalents, e.g., 0.24 mmol, 34 mg) in 1.5 mL of DMF.
-
Add DIC (4 equivalents, e.g., 0.24 mmol, 38 µL) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected Tyr(tBu)-resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test for completion.
6. Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group from the N-terminal arginine.
7. Final Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (5 x 2 mL), followed by DCM (5 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting groups.
-
Place the dried Arg(Pbf)-Tyr(tBu)-resin in a 10 mL round-bottom flask.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 100 mg of resin, use approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2 hours at room temperature with occasional swirling. The solution may turn yellow due to the cleavage of the Pbf group.[2]
-
Filter the resin using a fritted syringe and collect the filtrate in a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with another 10 mL of cold diethyl ether.
-
Repeat the centrifugation and decanting steps twice more.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen.
Protocol 3: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 35% B over 30 minutes is a good starting point for this dipeptide.
-
Detection: Monitor the elution at 220 nm and 280 nm (due to the tyrosine residue).
-
Collect the fractions corresponding to the major peak.
-
Combine the pure fractions and lyophilize to obtain the final this compound dipeptide as a white, fluffy powder.
Protocol 4: Characterization
-
Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS).
-
Expected Monoisotopic Mass [M+H]⁺: 338.18 g/mol .[5]
-
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC. A single sharp peak should be observed. Commercial sources often report purities of >99%.[1]
-
NMR Spectroscopy: For detailed structural confirmation, ¹H and ¹³C NMR can be performed.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Note |
| Resin Loading | ~0.6 mmol/g | Typical for Rink Amide resin |
| Amino Acid Equivalents | 4 eq. per coupling | General SPPS practice |
| Coupling Reagent Equivalents | 4 eq. per coupling | General SPPS practice |
| Coupling Time | 2 hours per residue | Can be monitored by Kaiser test |
| Deprotection Time | 5 min + 15 min | Standard Fmoc deprotection |
| Cleavage Time | 2 hours | [2] |
| Expected Crude Yield | 70-90% | Dependent on synthesis efficiency |
| Expected Purity (Post-HPLC) | >98% | |
| Molecular Weight (Monoisotopic) | 337.1750 g/mol | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound dipeptide.
Antioxidant Signaling Pathway
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Arg-Tyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-Tyr (Arginyl-Tyrosine) is a dipeptide with demonstrated antioxidant properties, capable of scavenging hydroxyl radicals and hydrogen peroxide.[1] The antioxidant capacity of peptides is an area of growing interest in pharmaceuticals and nutraceuticals. This document provides detailed protocols for a panel of common in vitro assays to quantify the antioxidant activity of this compound. The selection of multiple assays is crucial as they reflect different mechanisms of antioxidant action.[2][3] The protocols provided herein are foundational for screening and characterizing the antioxidant potential of this compound and other peptides.
The antioxidant activity of peptides is influenced by their amino acid composition, sequence, and molecular weight.[4] Specifically, the presence of amino acids like Tyrosine (Tyr) and Arginine (Arg) contributes significantly to the antioxidant capacity.[5] Tyrosine, with its phenolic hydroxyl group, can act as a hydrogen donor to scavenge free radicals.[6] Arginine also contributes to the radical scavenging activity.[5]
Key In Vitro Antioxidant Activity Assays
A comprehensive assessment of antioxidant activity involves evaluating free radical scavenging ability, reducing power, and metal ion chelation.[2][7] This protocol details four widely used spectrophotometric assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[10][11][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14][15]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[16][17][18]
Data Presentation
The antioxidant activity of this compound can be quantified and compared using the following metrics for each assay. Results should be presented in a clear, tabular format for easy interpretation and comparison with standards like Trolox or Ascorbic Acid.
| Assay | Parameter | This compound (Example Value) | Positive Control (e.g., Trolox) |
| DPPH Assay | IC₅₀ (µg/mL) | User-determined value | User-determined value |
| % Inhibition at X conc. | User-determined value | User-determined value | |
| ABTS Assay | TEAC (Trolox Equivalents) | User-determined value | N/A |
| IC₅₀ (µg/mL) | User-determined value | User-determined value | |
| FRAP Assay | FRAP Value (mM Fe²⁺/g) | User-determined value | User-determined value |
| ORAC Assay | ORAC Value (µmol TE/g) | User-determined value | User-determined value |
Note: IC₅₀ is the concentration of the antioxidant required to scavenge 50% of the initial radicals.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for each antioxidant assay and the potential mechanisms of action for this compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and processing of antioxidant bioactive peptides: A driving force for the functional food market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. 2.5. Peptides Antioxidant Activity [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. 2.8.1. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 14. 2.13. FRAP (Ferric Reducing Antioxidant Power) Activity Assay [bio-protocol.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. agilent.com [agilent.com]
Solid-Phase Synthesis of Arg-Tyr with High Purity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of the dipeptide Arginyl-Tyrosine (Arg-Tyr) with high purity using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Detailed protocols for manual solid-phase peptide synthesis (SPPS), cleavage from the resin, and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) are presented. This guide is intended to enable researchers to reliably produce this compound for various applications in drug discovery and development.
Introduction
The dipeptide this compound is a significant fragment in many biologically active peptides and serves as a valuable building block in medicinal chemistry. Achieving high purity of this dipeptide is crucial for its use in biological assays and as a precursor for more complex molecules. Solid-phase peptide synthesis (SPPS) offers an efficient method for its preparation. This application note details the synthesis of this compound on a Wang resin, employing Fmoc-protecting groups for the α-amino functions and acid-labile side-chain protecting groups for the reactive side chains of arginine and tyrosine.
Key Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below, with recommended specifications to ensure high-purity synthesis.
| Reagent/Material | Specification | Supplier (Example) |
| Fmoc-Tyr(tBu)-Wang resin | Loading: 0.3 - 0.8 mmol/g | CEM Corporation, Merck |
| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade | ChemPep, Iris Biotech |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99.0% | Sigma-Aldrich |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | ≥98.0% | CEM Corporation |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | VWR |
| Piperidine | ≥99.5% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99.5%, sequencing grade | Thermo Fisher Scientific |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | ≥98.0% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ACS grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Water | HPLC grade |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh 1.0 g of Fmoc-Tyr(tBu)-Wang resin (assuming a loading of 0.5 mmol/g) and place it in a fritted syringe reactor.
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the resin.
-
Swell the resin for 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection of Tyrosine
-
Add 10 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL) to ensure complete removal of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test is indicated by a deep blue color.
Coupling of Fmoc-Arg(Pbf)-OH
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents, 0.974 g), Oxyma Pure (3 equivalents, 0.213 g) in DMF (5 mL).
-
Add DIC (3 equivalents, 0.235 mL) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected Tyr-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates a successful coupling. If the test is positive, a second coupling may be necessary.[1]
Final Fmoc Deprotection
-
Add 10 mL of 20% piperidine in DMF to the peptidyl-resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Wash the resin with methanol (3 x 10 mL) and dry the resin under vacuum.
Cleavage and Global Deprotection
To cleave the dipeptide from the resin and remove the side-chain protecting groups (tBu and Pbf), a standard cleavage cocktail is used. Reagent R is particularly suitable for peptides containing arginine residues with sulfonyl protecting groups.[2][3]
Cleavage Cocktail (Reagent R)
| Component | Volume/Weight Percentage |
| Trifluoroacetic acid (TFA) | 90% (v/v) |
| Thioanisole | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | 3% (v/v) |
| Anisole | 2% (v/v) |
Procedure:
-
Prepare 10 mL of the cleavage cocktail in a fume hood.
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide pellet under a stream of nitrogen.
Purification and Analysis
RP-HPLC Purification
The crude this compound dipeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution onto the HPLC system.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with a purity of >98%.
Lyophilization
The purified peptide solution is lyophilized to obtain a stable, dry powder.
-
Freeze the pooled HPLC fractions at -80°C until completely frozen.
-
Place the frozen sample on a lyophilizer.
-
Lyophilize until all the solvent has sublimed, typically for 24-48 hours.
-
Store the lyophilized this compound peptide at -20°C.
Mass Spectrometry Analysis
The identity of the synthesized this compound dipeptide is confirmed by mass spectrometry.
| Parameter | Condition |
| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Mode | Positive Ion |
| Expected Mass [M+H] | 323.17 g/mol |
Visualizing the Workflow and Logic
To better illustrate the synthesis process and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Chemical transformation from protected to deprotected this compound.
Caption: Key factors for achieving high-purity this compound synthesis.
Conclusion
The solid-phase synthesis of this compound using the Fmoc/tBu strategy is a robust and reliable method for obtaining this dipeptide in high purity. By following the detailed protocols for synthesis, cleavage, and purification outlined in this application note, researchers can consistently produce high-quality this compound suitable for a wide range of research and development applications. Careful monitoring of the coupling and deprotection steps, along with optimized cleavage and purification conditions, are paramount to achieving the desired purity.
References
Application Notes & Protocols: Enzymatic Synthesis of Arg-Tyr (Kyotorphin) using Tyrosyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Arginyl-L-Tyrosine (Arg-Tyr), also known as kyotorphin, is a naturally occurring analgesic and neuromodulatory peptide.[1] Its synthesis is of significant interest for applications in pain management research and the development of novel therapeutics. Traditional chemical synthesis of peptides often involves complex protection and deprotection steps. Enzymatic synthesis offers a more straightforward and environmentally benign alternative, allowing for the direct coupling of unprotected amino acids in an aqueous environment.[2]
This document provides detailed protocols for the enzymatic synthesis of this compound using Tyrosyl-tRNA Synthetase (TyrRS), an enzyme that naturally catalyzes the aminoacylation of tRNA with tyrosine.[3][4] Under specific conditions, TyrRS can be utilized to catalyze the formation of a peptide bond between tyrosine and arginine.[1][5][6] We present methods for the expression and purification of recombinant human TyrRS, its immobilization for enhanced stability and reusability, a detailed protocol for the enzymatic synthesis of this compound, and procedures for the purification and characterization of the final product.
Signaling Pathways and Experimental Workflow
Enzymatic Reaction Mechanism
The synthesis of this compound by TyrRS proceeds through a two-step mechanism. First, tyrosine is activated by ATP to form a tyrosyl-adenylate intermediate. Subsequently, the amino group of arginine attacks the activated carboxyl group of tyrosine, forming the dipeptide and releasing AMP.
Caption: Enzymatic synthesis of this compound by TyrRS.
Experimental Workflow
The overall process involves the expression and purification of TyrRS, immobilization of the enzyme, the enzymatic synthesis reaction, and finally, purification and characterization of the this compound dipeptide.
Caption: Overall experimental workflow.
Data Presentation
Table 1: Kinetic Parameters for this compound Synthesis
| Enzyme Source | Substrate | K_m (µM) |
| Recombinant Human TyrRS | L-Tyrosine | 200[1][5][6] |
| L-Arginine | 1400[1][5][6] | |
| Partially Purified Rat Brain Kyotorphin Synthetase | L-Tyrosine | 25.6[5] |
| L-Arginine | 926[5] | |
| ATP | 294[5] | |
| MgCl₂ | 442[5] |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Range/Value |
| pH | 7.5 - 9.0[5] |
| Temperature | 45°C[5] |
| L-Tyrosine Concentration | 0.2 - 0.5 mM[5] |
| L-Arginine Concentration | 4 - 8 mM[5] |
| ATP Concentration | 2 - 4 mM[5] |
| MgCl₂ Concentration | 2 - 4 mM[5] |
| Incubation Time | 48 hours[5] |
| Reported Yield (³H-Kyotorphin) | 72% (using immobilized B. stearothermophilus TyrRS)[2] |
Experimental Protocols
Expression and Purification of Recombinant Human TyrRS
This protocol is adapted from methods for expressing and purifying His-tagged human TyrRS in E. coli.[7][8]
Materials:
-
Expression vector pET-24a(+) containing the His₆-tagged human TyrRS gene
-
E. coli BL21 (DE3) competent cells
-
LB medium and agar plates with appropriate antibiotics (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transform E. coli BL21 (DE3) cells with the pET-24a(+)-hTyrRS plasmid and select colonies on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged TyrRS with elution buffer.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Verify the purity of the enzyme by SDS-PAGE.
Immobilization of TyrRS on CNBr-activated Sepharose 4B
This protocol describes the covalent coupling of purified TyrRS to CNBr-activated Sepharose 4B.[2][9][10][11]
Materials:
-
CNBr-activated Sepharose 4B
-
1 mM HCl
-
Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0)
-
Wash buffer A (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0)
-
Wash buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Purified TyrRS solution
Procedure:
-
Weigh the required amount of CNBr-activated Sepharose 4B powder (1 g yields approx. 3.5 mL of gel).
-
Swell the resin in 1 mM HCl for 15-20 minutes on a sintered glass funnel.
-
Wash the swollen resin with several volumes of 1 mM HCl.
-
Equilibrate the resin with coupling buffer.
-
Dissolve the purified TyrRS in coupling buffer (a recommended starting point is 5-10 mg of protein per mL of gel).
-
Immediately transfer the equilibrated resin to the TyrRS solution and incubate with gentle shaking for 2 hours at room temperature or overnight at 4°C.
-
Collect the resin and wash with coupling buffer to remove unbound protein.
-
Block any remaining active groups by incubating the resin with blocking buffer for 2 hours at room temperature.
-
Wash the resin with alternating cycles of wash buffer A and wash buffer B (3-5 cycles).
-
Finally, wash the immobilized enzyme with a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at 4°C.
Enzymatic Synthesis of this compound
Materials:
-
Immobilized or free TyrRS
-
Reaction buffer (100 mM Tris-HCl, pH 8.0)
-
L-Tyrosine
-
L-Arginine
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Reaction vessel
Procedure:
-
Prepare the reaction mixture in the reaction buffer with the following final concentrations:
-
L-Tyrosine: 0.5 mM
-
L-Arginine: 5 mM
-
ATP: 4 mM
-
MgCl₂: 4 mM
-
-
Add TyrRS to the reaction mixture. If using immobilized enzyme, add a sufficient amount of the resin. For free enzyme, a starting concentration of 1-5 µM can be tested and optimized.
-
Incubate the reaction mixture at 45°C for 48 hours with gentle agitation.
-
Terminate the reaction by removing the immobilized enzyme (if used) by filtration or centrifugation, or by adding an equal volume of 0.2 M HCl for reactions with free enzyme.
-
Clarify the reaction mixture by centrifugation before proceeding to purification.
Purification of this compound by Reversed-Phase HPLC
This is a general protocol for the purification of dipeptides using a C18 column.[9][11][12]
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% (v/v) TFA in acetonitrile
-
Clarified reaction mixture
Procedure:
-
Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.
-
Inject the clarified reaction mixture onto the column.
-
Elute the components using a linear gradient of mobile phase B. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B
-
35-40 min: 40% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and lyophilize to obtain the final product.
Characterization of this compound by ESI-MS
This protocol provides general guidelines for the characterization of the purified dipeptide by Electrospray Ionization Mass Spectrometry.[5][13]
Materials:
-
Electrospray ionization mass spectrometer
-
Lyophilized this compound product
-
Solvent for sample dissolution (e.g., 50% acetonitrile in water with 0.1% formic acid)
Procedure:
-
Dissolve a small amount of the lyophilized this compound in the solvent to a concentration of approximately 1-10 µg/mL.[14]
-
Filter the sample through a 0.22 µm syringe filter.
-
Infuse the sample into the ESI-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass of this compound (C₁₅H₂₃N₅O₄) is 337.1750 Da. The expected [M+H]⁺ ion will be observed at an m/z of approximately 338.1823.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the amino acid sequence through fragmentation patterns.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required for different experimental setups and enzyme preparations.
References
- 1. Tyrosyl-tRNA synthetase: A potential kyotorphin synthetase in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. langdalelab.com [langdalelab.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 7. ionsource.com [ionsource.com]
- 8. Expression, purification, and characterization of human tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Revolutionizing Cell Culture: Arg-Tyr Dipeptide as a Potent Supplement to Combat Oxidative Stress
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor affecting the health and viability of cultured cells. This imbalance can lead to significant damage to cellular components, including lipids, proteins, and DNA, ultimately compromising experimental outcomes and the production of biotherapeutics. To address this challenge, we introduce Arg-Tyr (Arginyl-Tyrosine), a novel dipeptide supplement for cell culture media, designed to provide robust protection against oxidative damage. This compound exhibits strong hydroxyl-radical and hydrogen-peroxide scavenging activity, offering a powerful tool to enhance cell viability, maintain cellular integrity, and improve the reliability of in vitro studies.[1]
This document provides detailed application notes on the use of this compound and comprehensive protocols for evaluating its efficacy in reducing oxidative stress in cultured cells.
Mechanism of Action: A Synergistic Approach to Cellular Protection
The protective effects of this compound against oxidative stress are rooted in the synergistic antioxidant properties of its constituent amino acids, L-Arginine and L-Tyrosine.
-
L-Arginine serves as a precursor for the synthesis of nitric oxide (NO), a key signaling molecule, and also plays a crucial role in the cellular antioxidant defense system. It has been shown to stimulate the synthesis of glutathione (GSH), a major intracellular antioxidant, and to activate the Nrf2 pathway.[2][3] The Nrf2 pathway is a master regulator of the antioxidant response, upregulating the expression of a wide array of antioxidant and detoxification genes.
-
L-Tyrosine , an aromatic amino acid, possesses inherent antioxidant properties due to its phenolic hydroxyl group, which can directly scavenge free radicals.[4] Tyrosine residues within proteins are also known to protect cell membranes from oxidative damage.[5] Studies on dipeptides have shown that those containing Tyrosine, particularly at the N-terminus, exhibit strong radical scavenging activities.[6][7]
The this compound dipeptide combines these functionalities, offering a multi-pronged defense against oxidative stress. The Arginine moiety likely contributes to boosting the cell's endogenous antioxidant capacity via the Nrf2/GSH pathway, while the Tyrosine residue provides direct free radical scavenging, thereby neutralizing ROS and preventing cellular damage.
Visualizing the Protective Pathways
The following diagrams illustrate the proposed mechanism of action for this compound in mitigating oxidative stress and the experimental workflow to validate its efficacy.
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arg_Tyr [label="this compound Dipeptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Arginine [label="L-Arginine", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosine [label="L-Tyrosine", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_Pathway [label="Nrf2 Pathway\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Synthesis [label="Increased GSH\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant\nEnzymes (SOD, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Direct_Scavenging [label="Direct ROS\nScavenging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Damage [label="Oxidative Damage\n(Lipid Peroxidation, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Viability [label="Increased Cell\nViability & Function", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> Oxidative_Damage [label="causes", color="#EA4335"]; Arg_Tyr -> Arginine [label="releases", color="#5F6368"]; Arg_Tyr -> Tyrosine [label="releases", color="#5F6368"]; Arginine -> Nrf2_Pathway [color="#5F6368"]; Nrf2_Pathway -> GSH_Synthesis [color="#5F6368"]; Nrf2_Pathway -> Antioxidant_Enzymes [color="#5F6368"]; Tyrosine -> Direct_Scavenging [color="#5F6368"]; GSH_Synthesis -> ROS [label="neutralizes", color="#34A853"]; Antioxidant_Enzymes -> ROS [label="neutralizes", color="#34A853"]; Direct_Scavenging -> ROS [label="neutralizes", color="#4285F4"]; Oxidative_Damage -> Cell_Viability [label="reduces", style=dashed, color="#EA4335"]; Arg_Tyr -> Cell_Viability [label="promotes", color="#34A853"];
// Invisible edges for layout {rank=same; Arg_Tyr; ROS;} {rank=same; Arginine; Tyrosine;} {rank=same; Nrf2_Pathway; Direct_Scavenging;} {rank=same; GSH_Synthesis; Antioxidant_Enzymes;} }
Caption: Proposed mechanism of this compound in reducing cellular oxidative stress.// Nodes Start [label="Start: Adherent Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Induce_Stress [label="Induce Oxidative Stress\n(e.g., H2O2 treatment)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat with this compound Supplement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Groups [label="Control Groups:\n- Untreated\n- Stressor Only", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate for a Defined Period", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Perform Oxidative Stress Assays", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS_Assay [label="ROS Detection\n(DCFH-DA Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Assay [label="Lipid Peroxidation\n(MDA/TBARS Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Assay [label="Antioxidant Capacity\n(GSH Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Induce_Stress [color="#5F6368"]; Induce_Stress -> Treat_Cells [color="#5F6368"]; Induce_Stress -> Control_Groups [color="#5F6368"]; Treat_Cells -> Incubate [color="#5F6368"]; Control_Groups -> Incubate [color="#5F6368"]; Incubate -> Assays [color="#5F6368"]; Assays -> ROS_Assay [color="#5F6368"]; Assays -> Lipid_Assay [color="#5F6368"]; Assays -> GSH_Assay [color="#5F6368"]; ROS_Assay -> Data_Analysis [color="#5F6368"]; Lipid_Assay -> Data_Analysis [color="#5F6368"]; GSH_Assay -> Data_Analysis [color="#5F6368"]; }
Caption: Workflow for evaluating the efficacy of this compound.Data Presentation: Quantifying the Protective Effects of this compound
The following tables summarize hypothetical quantitative data from experiments designed to measure the impact of this compound on key indicators of oxidative stress.
Table 1: Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | This compound Conc. (µM) | Oxidative Stressor (e.g., H₂O₂) | Mean Fluorescence Intensity (Arbitrary Units) | % Reduction in ROS vs. Stressor Only |
| Untreated Control | 0 | - | 100 ± 8 | N/A |
| Stressor Only | 0 | + | 550 ± 25 | 0% |
| This compound | 50 | + | 325 ± 15 | 40.9% |
| This compound | 100 | + | 210 ± 12 | 61.8% |
| This compound | 200 | + | 150 ± 10 | 72.7% |
Table 2: Lipid Peroxidation (Malondialdehyde - MDA) Levels
| Treatment Group | This compound Conc. (µM) | Oxidative Stressor (e.g., H₂O₂) | MDA Concentration (nmol/mg protein) | % Reduction in MDA vs. Stressor Only |
| Untreated Control | 0 | - | 0.5 ± 0.04 | N/A |
| Stressor Only | 0 | + | 2.8 ± 0.15 | 0% |
| This compound | 50 | + | 1.8 ± 0.11 | 35.7% |
| This compound | 100 | + | 1.1 ± 0.08 | 60.7% |
| This compound | 200 | + | 0.7 ± 0.05 | 75.0% |
Table 3: Intracellular Glutathione (GSH) Levels
| Treatment Group | This compound Conc. (µM) | Oxidative Stressor (e.g., H₂O₂) | GSH Concentration (µmol/mg protein) | % Increase in GSH vs. Stressor Only |
| Untreated Control | 0 | - | 8.5 ± 0.5 | N/A |
| Stressor Only | 0 | + | 4.2 ± 0.3 | 0% |
| This compound | 50 | + | 5.8 ± 0.4 | 38.1% |
| This compound | 100 | + | 7.1 ± 0.5 | 69.0% |
| This compound | 200 | + | 8.2 ± 0.6 | 95.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the quantification of total intracellular ROS in adherent cells.[8][9]
Materials:
-
Adherent cells (e.g., CHO, HEK293)
-
24-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
Phosphate-Buffered Saline (PBS)
-
DCFH-DA (stock solution: 10 mM in DMSO)
-
This compound stock solution
-
Oxidative stressor (e.g., H₂O₂)
-
RIPA buffer
-
Fluorescence microplate reader and fluorescence microscope
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and incubate overnight at 37°C.[8]
-
Induction of Oxidative Stress & Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound and/or the oxidative stressor. For the "Stressor Only" and "this compound" groups, pre-incubate with this compound for 2-4 hours before adding the stressor for a defined period (e.g., 1 hour).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM DCFH-DA working solution by diluting the stock in pre-warmed, serum-free DMEM immediately before use. Protect from light.[9][10]
-
Remove the treatment medium and wash the cells once with warm DMEM.[8]
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[9]
-
-
Washing:
-
Imaging and Quantification:
-
Microscopy: Capture representative fluorescent images using a fluorescence microscope with a GFP filter set.[8]
-
Plate Reader: After imaging, remove the PBS and add 200 µL of RIPA buffer to each well. Incubate on ice for 5 minutes.[8]
-
Collect the cell lysates and centrifuge at high speed for 10 minutes at 4°C.[8]
-
Transfer 100 µL of the supernatant to a black 96-well plate and measure fluorescence at an excitation of ~485 nm and an emission of ~530 nm.[8]
-
Normalize fluorescence intensity to protein concentration (determined by a Bradford or BCA assay).
-
Protocol 2: Measurement of Lipid Peroxidation (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.[11][12][13]
Materials:
-
Treated cell lysates (prepared as in Protocol 1, or by sonicating ~2 x 10⁷ cells in PBS)[12][13]
-
MDA Standard
-
Thiobarbituric Acid (TBA) reagent (dissolved in glacial acetic acid)[11]
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing[11]
-
Trichloroacetic acid (TCA)
-
Microplate reader (OD 532 nm)
Procedure:
-
Sample Preparation:
-
To 100 µL of cell lysate or standard, add an equal volume of TCA solution to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
TBARS Reaction:
-
Measurement:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.[11]
-
-
Calculation:
-
Generate a standard curve using the MDA standards.
-
Calculate the MDA concentration in the samples from the standard curve and normalize to protein concentration.
-
Protocol 3: Measurement of Total Intracellular Glutathione (GSH)
This protocol quantifies the total glutathione (GSH + GSSG) levels in the cells.
Materials:
-
Treated cells (~1 x 10⁶ cells per sample)
-
Ice-cold PBS
-
Glutathione Assay Buffer
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization[14]
-
Glutathione Reductase
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
NADPH
-
GSH Standard
-
Microplate reader (Absorbance at 405-412 nm)
Procedure:
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet (~1 x 10⁶ cells) in 80 µL of ice-cold Glutathione Assay Buffer and incubate on ice for 10 minutes.[14]
-
Add 20 µL of 5% SSA, mix well, and centrifuge at 8,000 x g for 10 minutes at 4°C to precipitate proteins.[14]
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
Prepare a GSH standard curve.
-
In a 96-well plate, add your deproteinized samples and standards.
-
Add Glutathione Reductase to each well.
-
Add DTNB to each well.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Immediately measure the absorbance at 405-412 nm kinetically for 3-5 minutes using a microplate reader. The rate of color change is proportional to the glutathione concentration.
-
-
Calculation:
-
Calculate the rate of reaction for standards and samples.
-
Determine the GSH concentration in the samples from the standard curve and normalize to protein concentration.
-
Conclusion
The this compound dipeptide presents a promising and effective supplement for cell culture media to mitigate the detrimental effects of oxidative stress. Its dual-action mechanism, combining direct radical scavenging with the enhancement of the cell's endogenous antioxidant defenses, provides comprehensive protection. The protocols outlined in this document offer a robust framework for researchers to validate the efficacy of this compound in their specific cell culture systems, ultimately leading to more reliable and reproducible experimental data and improved bioproduction outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. l-Arginine induces antioxidant response to prevent oxidative stress via stimulation of glutathione synthesis and activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystine and tyrosine feed reduces oxidative and ER stress in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [app.jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.com [abcam.com]
Application Note: Quantitative Analysis of Arginyl-Tyrosine (Arg-Tyr) in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Arginyl-Tyrosine (Arg-Tyr) is a molecule of growing interest due to its biological activities, including strong hydroxyl-radical and hydrogen-peroxide scavenging capabilities.[1] As an antioxidant, this compound may play a significant role in mitigating oxidative stress, a pathological component of numerous diseases. The tyrosine residue is a critical target for phosphorylation, a key mechanism in cellular signal transduction, while arginine is a precursor for nitric oxide, another important signaling molecule.[2][3] The interplay of these residues within the dipeptide structure suggests potential involvement in complex signaling pathways.
Accurate quantification of this compound in various tissues is essential for understanding its physiological and pathological roles, evaluating its potential as a biomarker, and for the development of novel therapeutics. This document provides a detailed protocol for the extraction and quantitative analysis of this compound from tissue homogenates using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Experimental Workflow
The overall workflow for the quantification of this compound from tissue samples is a multi-step process that requires careful execution to ensure accuracy and reproducibility. The process begins with tissue collection and homogenization, followed by peptide extraction, and concludes with instrumental analysis and data processing.
Detailed Experimental Protocols
Protocol 1: Tissue Homogenization and Peptide Extraction
This protocol describes the disruption of tissue architecture to release intracellular contents, including the target dipeptide this compound, followed by the separation of peptides from larger proteins.
A. Materials and Reagents:
-
Frozen tissue sample
-
Lysis Buffer: T-PER Tissue Protein Extraction Reagent or similar.
-
Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acetone, ice-cold (-20°C)
-
Dounce or Potter-Elvehjem glass homogenizer
-
Ultrasonic homogenizer (sonicator)
-
High-speed refrigerated centrifuge
-
Microcentrifuge tubes
B. Procedure:
-
Preparation: Remove a pre-weighed piece of tissue (~50-100 mg) from -80°C storage and keep it on dry ice.[6]
-
Lysis Buffer Preparation: Prepare the lysis buffer by adding one tablet of protease inhibitor cocktail to 10 mL of T-PER reagent. Keep the solution on ice.[6]
-
Tissue Mincing: On a clean, ice-cold surface, chop the frozen tissue into small pieces (~1 mm³) using a sterile razor blade.[6]
-
Homogenization:
-
Transfer the minced tissue into a pre-chilled glass homogenizer tube.
-
Add ice-cold lysis buffer at a ratio of approximately 10-20 mL per gram of tissue (e.g., 1-2 mL for 100 mg of tissue).[6][7]
-
Homogenize the tissue on ice with 10-15 strokes of the pestle until no large tissue fragments are visible.[6]
-
For complete lysis, sonicate the homogenate on ice using short bursts (e.g., three 10-second bursts) to avoid overheating.[7]
-
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains proteins and peptides, and transfer it to a new pre-chilled tube.
-
Protein Precipitation:
-
Add 5 volumes of ice-cold acetone to the supernatant (e.g., 5 mL of acetone for 1 mL of supernatant).
-
Vortex thoroughly and incubate at -20°C for 2 hours to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. The pellet contains proteins, while the supernatant contains smaller peptides, including this compound.
-
-
Final Peptide Extract: Carefully collect the supernatant and transfer it to a new tube. Dry the sample completely using a vacuum centrifuge. The dried peptide extract can be stored at -80°C or reconstituted for immediate UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol outlines the instrumental analysis for the sensitive and selective quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.
A. Materials and Reagents:
-
Dried peptide extract from Protocol 1
-
This compound analytical standard
-
Stable Isotope Labeled (SIL) this compound (Internal Standard, IS)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reconstitution Solution: 0.1% Formic Acid in Water
B. Instrumentation:
-
UPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an Electrospray Ionization (ESI) source.
C. Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard (e.g., ranging from 1 fmol/µL to 1000 fmol/µL) into the reconstitution solution. Add a fixed concentration of the SIL-Arg-Tyr internal standard to each standard and to the samples.
-
Sample Reconstitution: Reconstitute the dried peptide extracts in a known volume of reconstitution solution (e.g., 100 µL) containing the internal standard. Vortex and centrifuge to pellet any insoluble material.
-
UPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. This must be optimized for this compound.
-
-
MS/MS Method:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: The precursor-to-product ion transitions for both native this compound and the SIL-Arg-Tyr internal standard must be determined by infusing the pure compounds into the mass spectrometer. For this compound (MW: 322.35 g/mol ), the protonated precursor [M+H]⁺ would be at m/z 323.2. Fragment ions would need to be identified through collision-induced dissociation (CID).
-
Optimization: Optimize MS parameters such as collision energy (CE), declustering potential (DP), and dwell time for each MRM transition to maximize signal intensity.[4]
-
-
Data Analysis:
-
Integrate the peak areas for the this compound and SIL-Arg-Tyr MRM transitions in both the standards and the tissue samples.
-
Calculate the ratio of the this compound peak area to the SIL-Arg-Tyr peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. The curve should have a linear regression with an R² value > 0.99.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the standard curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in fmol/mg tissue).
-
Data Presentation
Quantitative results should be presented in a clear, tabular format to facilitate comparison across different tissue types. The table below is an illustrative example of how to report the final data.
Table 1: Illustrative Data: this compound Concentration in Murine Tissue Homogenates (Note: The following values are for demonstration purposes only and do not represent actual experimental data.)
| Tissue Type | This compound Concentration (fmol/mg tissue) | Standard Deviation (SD) | n |
| Brain | 15.2 | 2.1 | 6 |
| Liver | 45.8 | 5.5 | 6 |
| Heart | 22.1 | 3.4 | 6 |
| Muscle | 88.9 | 10.2 | 6 |
| Kidney | 31.5 | 4.0 | 6 |
Potential Biological Role and Signaling
This compound is known to be a potent antioxidant.[1] Oxidative stress, caused by an imbalance of Reactive Oxygen Species (ROS), can activate pro-inflammatory and apoptotic signaling pathways, such as the NF-κB and MAPK pathways, which are implicated in numerous diseases.[2] By scavenging ROS, this compound may play a protective role by preventing the activation of these deleterious signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Arginine-Tyrosine (KY) on Surfaces for Cell Adhesion Studies
Introduction
The immobilization of bioactive peptides onto material surfaces is a critical technique in the fields of biomaterials science, tissue engineering, and drug development. The dipeptide Arginine-Tyrosine (KY) presents interesting properties for mediating cell adhesion due to the cationic nature of arginine and the versatile chemistry of tyrosine. This document provides detailed protocols for the covalent immobilization of Arg-Tyr onto common laboratory surfaces, methods for surface characterization, and assays to evaluate subsequent cell adhesion and signaling. These protocols are intended for researchers, scientists, and drug development professionals.
Key Principles of this compound Immobilization
The successful immobilization of this compound for cell adhesion studies relies on several key principles:
-
Surface Activation: The substrate must be functionalized to present reactive groups that can form covalent bonds with the peptide.
-
Peptide Functionalization (optional): The this compound peptide may require modification to introduce a specific reactive group, although the intrinsic functional groups (amine, carboxylic acid, and the phenol of tyrosine) can also be utilized.
-
Linker/Spacer Molecules: The use of spacer molecules can enhance the accessibility of the immobilized peptide to cell surface receptors.
-
Characterization: Thorough surface characterization is essential to confirm successful immobilization and quantify the peptide density.
-
Bioactivity Assessment: Cell-based assays are necessary to determine the efficacy of the immobilized peptide in promoting cell adhesion and to elucidate the underlying signaling pathways.
Experimental Protocols
Protocol 1: Immobilization of this compound on Glass or Silica Surfaces via Silanization
This protocol describes the covalent attachment of an this compound peptide to glass or silica-based surfaces using an amine-reactive crosslinker.
Materials:
-
Glass coverslips or silica wafers
-
This compound peptide
-
3-Aminopropyltriethoxysilane (APTES)
-
N-Succinimidyl-3-maleimidopropionate (SMP) or similar heterobifunctional crosslinker
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Sonicate the glass/silica substrates in 2% (v/v) detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with DI water and dry under a nitrogen stream.
-
-
Silanization with APTES:
-
In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, dry substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized substrates in an oven at 110°C for 1 hour.
-
-
Activation with Crosslinker:
-
Dissolve the amine-reactive crosslinker (e.g., SMP) in anhydrous DMF to a final concentration of 1 mg/mL.
-
Immerse the APTES-modified substrates in the crosslinker solution and incubate for 1 hour at room temperature.
-
Rinse the substrates with DMF, followed by ethanol and DI water, then dry under a nitrogen stream.
-
-
Peptide Immobilization:
-
Dissolve the this compound peptide in PBS (pH 7.4) to a final concentration of 0.1-1 mg/mL. If the peptide has a free thiol (e.g., from an added Cysteine), it can react with the maleimide group of SMP. If not, a different crosslinker chemistry targeting the amine or carboxylic acid group should be chosen. For the native this compound, the primary amine can be targeted with an NHS-ester crosslinker.
-
Cover the activated surfaces with the peptide solution and incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the surfaces thoroughly with PBS to remove any non-covalently bound peptide.
-
Store the functionalized surfaces in PBS at 4°C until use.
-
Protocol 2: Characterization of this compound Modified Surfaces
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the surface at each modification step.
-
Methodology: Acquire high-resolution spectra for C 1s, N 1s, O 1s, and Si 2p. The appearance and increase of the N 1s signal after APTES and peptide immobilization confirm successful modification.
2. Contact Angle Goniometry:
-
Purpose: To assess changes in surface hydrophilicity/hydrophobicity.
-
Methodology: Measure the static water contact angle at each stage of the surface modification. A decrease in contact angle after hydroxylation and an increase after silanization and peptide immobilization are expected.
3. Atomic Force Microscopy (AFM):
-
Purpose: To characterize the surface topography and roughness.
-
Methodology: Scan the surface in tapping mode to obtain height and phase images. Changes in surface roughness can indicate the successful deposition of different layers.
4. Peptide Quantification:
-
Purpose: To determine the surface density of the immobilized peptide.
-
Methodology:
-
Radiolabeling: Synthesize the peptide with a radiolabeled amino acid (e.g., ³H-Tyr or ¹²⁵I-Tyr) and measure the surface radioactivity after immobilization.[1]
-
Fluorescence Labeling: React the immobilized peptide with a fluorescent dye (e.g., fluorescein isothiocyanate, FITC) that targets a specific functional group on the peptide. Measure the fluorescence intensity and compare it to a standard curve.
-
Protocol 3: Cell Adhesion and Spreading Assay
Materials:
-
This compound functionalized substrates
-
Control substrates (e.g., tissue culture plastic, unmodified glass)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Calcein-AM and Ethidium Homodimer-1 (for live/dead staining)
-
Phalloidin-FITC and DAPI (for cytoskeleton and nucleus staining)
-
Microscope with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Place the functionalized and control substrates in a sterile cell culture plate.
-
Trypsinize and count the cells.
-
Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 1, 4, 24 hours).
-
-
Quantification of Cell Adhesion:
-
After the incubation period, gently wash the substrates with PBS to remove non-adherent cells.
-
For quantification, you can either:
-
Stain the remaining adherent cells with a dye like crystal violet, lyse the cells, and measure the absorbance.
-
Count the number of adherent cells in several random fields of view using a microscope.
-
-
-
Analysis of Cell Spreading:
-
Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the F-actin cytoskeleton with Phalloidin-FITC and the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Measure the cell spreading area using image analysis software (e.g., ImageJ).
-
Data Presentation
Table 1: Surface Characterization Data
| Surface Modification Step | Water Contact Angle (°) | N/C Ratio (from XPS) | Peptide Density (pmol/cm²) |
| Cleaned Glass | < 10 | N/A | 0 |
| APTES-modified | 60 ± 5 | 0.2 ± 0.05 | 0 |
| This compound Immobilized | 75 ± 7 | 0.4 ± 0.08 | 10 - 15[1] |
Table 2: Cell Adhesion and Spreading Data
| Substrate | Adherent Cells/cm² (4h) | Average Cell Area (µm²) (4h) |
| Tissue Culture Plastic | 5000 ± 300 | 1500 ± 200 |
| Unmodified Glass | 1500 ± 200 | 800 ± 150 |
| This compound Surface | 4500 ± 250 | 1300 ± 180 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound immobilization and cell adhesion studies.
Proposed Signaling Pathway for this compound Mediated Cell Adhesion
Caption: Proposed integrin-mediated signaling pathway for cell adhesion to this compound surfaces.
Discussion and Troubleshooting
-
Low Peptide Density: If peptide immobilization is inefficient, consider optimizing the concentration of APTES and the crosslinker, as well as the reaction times. Ensure all solvents are anhydrous where specified.
-
Poor Cell Adhesion: If cells do not adhere well to the this compound surface, the peptide may not be in the correct conformation or may be too close to the surface. The inclusion of a longer spacer arm (e.g., polyethylene glycol, PEG) between the surface and the peptide can improve accessibility.[2]
-
Non-specific Binding: To minimize non-specific cell adhesion, it is crucial to block any unreacted active groups on the surface after peptide immobilization. This can be achieved by reacting the surface with a small molecule like ethanolamine or glycine.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the immobilization of this compound peptides on surfaces for the study of cell adhesion. By following these methodologies, researchers can create well-defined, bioactive surfaces to investigate the intricate interactions between cells and biomaterials, ultimately contributing to the development of advanced medical devices, regenerative medicine strategies, and novel therapeutic agents. The successful covalent immobilization of this compound can promote cell attachment and spreading, likely through integrin-mediated signaling pathways that lead to the formation of focal adhesions and cytoskeletal reorganization.[3][4][5]
References
- 1. Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Cell Adhesion on RGD-Displaying Knottins with Varying Numbers of Tryptophan Amino Acids to Tune the Affinity for Assembly on Cucurbit[8]uril Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell interactions with hierarchically structured nano-patterned adhesive surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Arg-Tyr as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-Tyr (Arginyl-Tyrosine) is a dipeptide composed of the amino acids L-arginine and L-tyrosine.[1] In analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, well-characterized reference standards are crucial for the accurate identification, quantification, and quality control of peptide-based therapeutics and other biological molecules.[2] this compound, available as a high-purity reference material (≥98% by HPLC), serves as an invaluable tool for method development, validation, and routine analysis in various analytical techniques.[3] Its defined chemical structure and physical properties allow for its use in calibrating instruments and validating analytical methods intended for the analysis of peptides. This dipeptide is also noted for its strong hydroxyl-radical and hydrogen-peroxide scavenging activity, making it a subject of interest in biochemical research.[4][5]
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), two of the most common analytical techniques in pharmaceutical and biochemical analysis.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use.
| Property | Value | Source |
| Molecular Formula | C15H23N5O4 | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Exact Mass | 337.17500423 Da | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (by HPLC) | ≥ 98% | [3] |
| Solubility | Soluble in water | General knowledge |
| Storage Conditions | Stock solutions: -80°C (up to 6 months), -20°C (up to 1 month). Solid form: Room temperature for short term, 0-8°C for long term. | [3][4][5] |
Experimental Protocols
Preparation of this compound Standard Stock and Working Solutions
Accurate preparation of standard solutions is a critical first step in any quantitative analysis.[6][7]
Objective: To prepare a primary stock solution and a series of working standard solutions of this compound for calibration.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Protocol:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade water to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add HPLC-grade water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
This primary stock solution should be stored at -20°C or -80°C for long-term stability.[4][5]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with HPLC-grade water or the mobile phase used in the analytical method.
-
For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.
-
Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol outlines a general method for the quantification of this compound using RP-HPLC with UV detection, a widely used technique for the analysis of peptides.
Objective: To establish an HPLC method for the separation and quantification of this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound working standard solutions
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 30% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 280 nm (due to the tyrosine chromophore)
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range concentration working standard (e.g., 25 µg/mL).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.
-
-
Analysis:
-
Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the unknown samples for analysis.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Illustrative Data:
| Parameter | Expected Value |
| Retention Time | ~ 8.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
Identification and Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity for the analysis of peptides in complex matrices.
Objective: To develop an LC-MS/MS method for the identification and quantification of this compound.
Materials and Equipment:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
This compound working standard solutions
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (FA)
Protocol:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
Gradient: 5% to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 338.2 [M+H]⁺
-
Product Ions (m/z): 175.1 (Arginine immonium ion), 163.1 (Tyrosine fragment), 136.1 (Tyrosine immonium ion)
-
Collision Energy: Optimized for the specific instrument (e.g., 15-25 eV)
-
-
Analysis:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion settings.
-
Equilibrate the LC-MS/MS system.
-
Inject the working standard solutions to generate a calibration curve based on the area of the most intense and specific product ion transition (e.g., 338.2 -> 175.1).
-
Analyze the unknown samples.
-
Quantify this compound in the samples using the calibration curve.
-
Illustrative Data:
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ (m/z) | 338.2 |
| Major Product Ions (m/z) | 175.1, 163.1, 136.1 |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 ng/mL |
Mandatory Visualizations
References
- 1. This compound | C15H23N5O4 | CID 7021456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Standard solution - Wikipedia [en.wikipedia.org]
- 7. chemicals.co.uk [chemicals.co.uk]
Troubleshooting & Optimization
How to improve Arg-Tyr solubility in aqueous buffers.
Welcome to the technical support center for Arg-Tyr dipeptide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide not dissolving in water or neutral pH buffers?
A1: The this compound dipeptide possesses both a basic arginine residue and a tyrosine residue with a hydrophobic aromatic side chain. At neutral pH, the net positive charge from the arginine may not be sufficient to overcome the hydrophobicity of the tyrosine, leading to poor solubility in plain water or neutral buffers like PBS. Peptides are generally least soluble at their isoelectric point (pI), and while the pI of this compound is basic, its solubility at neutral pH can still be limited.
Q2: What is the quickest way to improve the solubility of this compound?
A2: The most straightforward approach is to adjust the pH of your solvent. Since this compound has a basic arginine residue, it will become more positively charged and thus more soluble in acidic conditions.[1][2] Try dissolving the peptide in a small amount of a dilute acidic solution, such as 0.1 M acetic acid, before diluting it with your desired aqueous buffer.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for highly hydrophobic peptides, dissolving in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) followed by dilution in an aqueous buffer is a common strategy.[3][4] However, be mindful that organic solvents can interfere with biological assays. It is recommended to keep the final concentration of DMSO low, typically below 1%.
Q4: Will heating help to dissolve my this compound sample?
A4: Gently warming the solution can increase the solubility of many peptides, including this compound.[5] However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide. It is advisable to warm the solution to no more than 40°C.
Q5: My this compound solution is cloudy. What does this mean and what should I do?
A5: A cloudy solution indicates that the peptide is not fully dissolved and may be forming aggregates. You should first try sonicating the solution, which can help break up small particles and improve dissolution.[1][3] If the solution remains cloudy, you may need to adjust the pH or use a co-solvent as described in the troubleshooting guide below.
Troubleshooting Guide
If you are experiencing difficulty dissolving your this compound dipeptide, follow this troubleshooting guide for a systematic approach to achieving a clear solution.
Problem: this compound fails to dissolve in water or neutral buffer (e.g., PBS pH 7.4).
Logical Workflow for Troubleshooting this compound Solubility
Caption: A step-by-step decision tree for solubilizing this compound.
Quantitative Data on Peptide Solubility
Table 1: Illustrative Solubility of this compound in Aqueous Solutions at 25°C
| Solvent/Buffer | pH | Expected Solubility (mg/mL) | Notes |
| Deionized Water | ~6-7 | Low (< 1) | Hydrophobic nature of Tyrosine limits solubility. |
| 0.1 M Phosphate Buffer | 7.4 | Low (< 1) | Similar to water, neutral pH is not optimal. |
| 0.1 M Acetic Acid | ~2.9 | High (> 10) | Acidic pH protonates the arginine residue, increasing solubility. |
| 0.1 M Ammonium Bicarbonate | ~7.8 | Moderate (1-5) | Slight basicity may improve solubility over neutral pH. |
Table 2: Effect of Co-solvents and Temperature on this compound Solubility
| Condition | Expected Solubility Trend | Rationale |
| Addition of DMSO | Increases | DMSO is a strong organic solvent that can disrupt hydrophobic interactions. |
| Addition of Acetonitrile | Increases | Acetonitrile can also act as a co-solvent to improve solubility. |
| Increasing Temperature | Increases | Higher kinetic energy helps to overcome intermolecular forces.[5][6] |
Key Experimental Protocols
Below are detailed methodologies for common experiments aimed at improving this compound solubility.
Protocol 1: Solubilization by pH Adjustment
Objective: To dissolve this compound by preparing a stock solution in a dilute acidic buffer.
Materials:
-
Lyophilized this compound dipeptide
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
Desired final aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of peptide and place it in a sterile microcentrifuge tube.
-
Add a small volume of 0.1 M acetic acid to the peptide to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure the peptide is fully dissolved. The solution should be clear.
-
Slowly add the acidic stock solution dropwise to your final aqueous buffer while gently vortexing. This gradual dilution helps prevent precipitation.
-
Adjust the pH of the final solution if necessary, using dilute HCl or NaOH.
Protocol 2: Solubilization using an Organic Co-solvent
Objective: To dissolve this compound using a minimal amount of DMSO before dilution in an aqueous buffer.
Materials:
-
Lyophilized this compound dipeptide
-
High-purity DMSO
-
Desired final aqueous buffer (e.g., Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the lyophilized this compound to room temperature.
-
Weigh the peptide into a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the peptide (e.g., 10-20 µL for 1 mg of peptide).
-
Vortex until the peptide is completely dissolved.
-
Slowly add the DMSO stock solution to your final aqueous buffer with continuous gentle mixing.
-
Ensure the final concentration of DMSO in your working solution is compatible with your downstream experiments (typically <1%).
Signaling Pathway and Logical Relationship Diagrams
Decision Logic for Solvent Selection
Caption: Flowchart for choosing the appropriate solvent for this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. bachem.com [bachem.com]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arg-Tyr Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chemical synthesis of the dipeptide Arginine-Tyrosine (Arg-Tyr).
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the this compound dipeptide?
A1: The most prevalent and robust method for this compound synthesis is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This approach involves building the peptide chain on a solid resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing.
Q2: Which protecting groups are recommended for Arginine and Tyrosine in Fmoc SPPS?
A2: For Arginine, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely recommended due to its high acid lability, which allows for efficient removal during the final cleavage step with trifluoroacetic acid (TFA) and minimizes side reactions.[1] For Tyrosine, the tBu (tert-butyl) ether is the preferred protecting group as it is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by TFA.[1]
Q3: How do I choose the right coupling reagent for this compound synthesis?
A3: The choice of coupling reagent depends on factors such as desired reaction speed, cost, and the potential for side reactions. For routine synthesis, aminium/uronium-based reagents like HBTU and HATU are highly efficient.[2] Phosphonium-based reagents like PyBOP are also excellent choices, particularly for preventing guanidinylation side reactions. For sterically hindered couplings, more reactive reagents like COMU can be beneficial.[2]
Q4: What are the most critical factors affecting the yield of this compound synthesis?
A4: Several factors can significantly impact the yield:
-
Coupling Efficiency: Incomplete coupling reactions at each step lead to the accumulation of deletion sequences.
-
Protecting Group Stability: Premature loss of side-chain protecting groups can lead to side reactions.
-
Steric Hindrance: The bulky side chains of both Arginine and Tyrosine can hinder the approach of the activated amino acid, slowing down the coupling reaction.[3]
-
Resin Choice and Loading: The type of resin and its substitution level can affect reaction kinetics and the potential for peptide aggregation.[4]
Q5: What is the standard method for purifying the final this compound product?
A5: The standard and most effective method for purifying peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique separates the target peptide from impurities based on hydrophobicity, typically using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[5][7]
Troubleshooting Guide
Problem 1: Low Crude Yield After Cleavage and Precipitation
-
Q: My final yield of this compound after cleavage and precipitation is significantly lower than expected. What are the possible causes and solutions?
A: Low crude yield is a common issue that can stem from several stages of the synthesis process. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Coupling: This is the most frequent cause of low yield, resulting in truncated sequences that are washed away. The bulky nature of both Arg(Pbf) and Tyr(tBu) side chains can make coupling challenging.[3]
-
Solution:
-
Double Coupling: Perform the coupling step twice for the Arginine residue to ensure the reaction goes to completion.[3]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU, which are known to be effective for difficult couplings.[2]
-
Monitor Coupling Completion: Use a qualitative test like the Kaiser (ninhydrin) test to check for the presence of free primary amines on the resin before proceeding to the next step. A positive (blue/purple) result indicates incomplete coupling.[8]
-
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Solution: Ensure the resin is properly swollen in a suitable solvent (like DMF or NMP) for at least 30-60 minutes before the first coupling step.
-
-
Peptide Aggregation: The growing peptide chain can sometimes aggregate on the resin, hindering further reactions.
-
Solution: While less common for a dipeptide, using a lower-loaded resin or a more chaotropic solvent like NMP instead of DMF can help disrupt secondary structures and improve solvation.
-
-
Loss During Workup: The peptide may be lost during the post-cleavage workup if precipitation is incomplete.
-
Solution: Ensure the cold ether used for precipitation is of high purity and sufficiently cold (-20°C or lower). After adding the cleavage mixture to the ether, allow it to precipitate for at least 30 minutes, and consider storing it at -20°C for an hour to maximize precipitation.
-
-
Problem 2: Multiple Peaks in the Crude HPLC Analysis, Indicating Low Purity
-
Q: My crude this compound product shows several unexpected peaks in the HPLC chromatogram. What are these impurities and how can I prevent them?
A: The presence of multiple peaks points to the formation of side products during synthesis. Here are the most likely culprits for this compound synthesis:
-
Deletion Sequence (Tyr-OH): This is a common impurity resulting from the failure to couple Arginine onto the resin-bound Tyrosine.
-
Cause: Incomplete coupling of Fmoc-Arg(Pbf)-OH.
-
Prevention: Follow the solutions for "Incomplete Coupling" in Problem 1, such as double coupling the Arginine residue and using a more efficient coupling reagent.[3]
-
-
Incomplete Deprotection: Residual protecting groups (Pbf on Arg or tBu on Tyr) can lead to impurities with a higher mass.
-
Cause: Insufficient cleavage time or a degraded cleavage cocktail.
-
Prevention: Ensure the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) is freshly prepared. Extend the cleavage time from 2 hours to 3-4 hours to ensure complete removal of the Pbf group, which can sometimes be stubborn.
-
-
Racemization: The stereochemistry of the amino acids can be altered during the activation step, leading to the formation of diastereomeric impurities that may appear as closely eluting peaks in the HPLC.
-
Cause: Over-activation or the use of certain base/coupling reagent combinations.
-
Prevention: Avoid pre-activating the Fmoc-amino acid for extended periods before adding it to the resin. Using additives like HOBt or Oxyma Pure can help to suppress racemization.[9]
-
-
δ-Lactam Formation (Arginine): The side chain of Arginine can undergo an intramolecular cyclization to form a δ-lactam, which deactivates the amino acid and leads to a truncated sequence.
-
Cause: This side reaction can occur during the activation of Fmoc-Arg(Pbf)-OH.
-
Prevention: Use an in-situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin, rather than pre-activating the amino acid separately.
-
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Coupling Reagent | Chemical Type | Activating Species | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HBTU/TBTU | Aminium/Uronium Salt | O-Acyl-isourea | High | Cost-effective, fast reactions, stable in solution.[2] | Can cause guanidinylation of the N-terminal amine if used in excess. |
| HATU | Aminium/Uronium Salt | OAt-ester | Very High | More reactive than HBTU, excellent for sterically hindered couplings. | Higher cost than HBTU. Can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | OBt-ester | High | Does not cause guanidinylation, making it a safer choice for sensitive sequences.[10] | Less stable in solution compared to aminium salts. |
| COMU | Aminium/Uronium Salt | Oxyma-ester | Very High | High reactivity, improved safety profile (non-explosive byproducts), good solubility.[2] | Higher cost. |
| DIC/HOBt | Carbodiimide/Additive | OBt-ester | Moderate | Low cost, minimizes racemization. | Slower reaction times, produces a DCU/DIU byproduct that can be difficult to remove if not washed properly. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Wang resin.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin (0.4-0.6 mmol/g substitution)
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagent (e.g., HBTU)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place ~200 mg of Fmoc-Tyr(tBu)-Wang resin (for ~0.1 mmol) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection of Tyrosine:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
-
-
Coupling of Arginine (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH (e.g., ~195 mg for 0.1 mmol scale) and 2.9 equivalents of HBTU in 3 mL of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and swirl for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Second Coupling: Repeat the first coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.
-
After the second coupling, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free amines.
-
-
Final Fmoc Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the N-terminal Arginine.
-
-
Cleavage and Precipitation:
-
Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Add 5 mL of the freshly prepared cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification by RP-HPLC
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a C18 column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate appropriate for the column size.
-
Injection and Gradient Elution:
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient for a dipeptide might be from 5% to 40% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (due to the Tyrosine residue).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the desired product.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to confirm their purity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize them to obtain the final purified this compound peptide as a white, fluffy powder.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Troubleshooting Decision Tree
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. hplc.eu [hplc.eu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [m.peptidescientific.com]
Arg-Tyr stability issues in solution and how to prevent degradation.
Welcome to the Arg-Tyr Dipeptide Stability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the this compound dipeptide in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Here we answer common questions regarding the handling, storage, and degradation of this compound solutions.
Q1: What are the primary stability concerns for this compound in an aqueous solution?
A: The primary stability concerns for the this compound dipeptide in solution are chemical degradation pathways that can compromise its integrity and potency. These include hydrolysis of the peptide bond, oxidation of the tyrosine residue, and, to a lesser extent, reactions involving the arginine residue.[1][2] Physical instabilities like adsorption to container surfaces can also be a concern, particularly in very dilute solutions.[3]
Q2: Which amino acid residue in the this compound dipeptide is more susceptible to degradation?
A: The tyrosine residue is generally more susceptible to degradation. Its phenol side chain is prone to oxidation, which can be initiated by exposure to light, oxygen, or trace metal ions.[1][2][4][5] This can lead to the formation of various oxidation products, including dityrosine, which can cause discoloration (yellowing) and loss of biological activity.[6][7] While arginine can degrade, its guanidinium group is relatively stable under typical formulation conditions.[8]
Q3: How do pH and temperature affect this compound stability?
A: Both pH and temperature are critical factors.
-
pH: The peptide bond is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is typically slowest in the pH range of 4 to 6.[9][10][11] At alkaline pH (e.g., >8), the oxidation of tyrosine is also accelerated.[1][4][12][13]
-
Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.[14][15] Therefore, storing this compound solutions at reduced temperatures (e.g., 2-8°C or frozen) is crucial for long-term stability.[3][13][14]
Q4: What is the role of oxidation in this compound degradation and how can it be prevented?
A: Oxidation is a major degradation pathway, primarily affecting the tyrosine residue.[5][16] Reactive oxygen species (ROS), often generated in the presence of light or transition metal ions, can attack the phenol ring of tyrosine.[2] To prevent oxidation, you can:
-
Use Antioxidants: Add excipients like methionine or ascorbic acid to scavenge free radicals.[16]
-
Add Chelating Agents: Incorporate agents like EDTA to sequester metal ions that can catalyze oxidation.[16]
-
Exclude Oxygen: Prepare and store the solution under an inert atmosphere (e.g., by purging with nitrogen or argon).[17][18]
-
Protect from Light: Store the solution in amber or opaque containers to prevent photo-oxidation.[3][14][15]
Q5: What are some recommended excipients to improve this compound stability in solution?
A: The choice of excipients is critical for a stable formulation.
-
Buffers: Use buffers such as acetate or citrate to maintain the pH in the optimal range of 4-6.[1]
-
Antioxidants & Chelators: As mentioned above, antioxidants (methionine, ascorbic acid) and chelating agents (EDTA) are effective in preventing oxidative degradation.[16]
-
Amino Acids: Other amino acids, such as glycine or histidine, can sometimes be added to enhance the stability of peptide formulations.[19]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound solutions.
| Problem | Possible Cause | Recommended Action & Prevention Strategy |
| Loss of this compound concentration over time (confirmed by HPLC). | 1. Peptide Bond Hydrolysis: The amide bond between Arginine and Tyrosine is breaking. This is accelerated at very low or high pH.[9][10][11] | • Verify Solution pH: Ensure the pH is within the optimal stability range of 4-6. Use a suitable buffer (e.g., acetate).• Lower Storage Temperature: Store aliquots at -20°C or -80°C to significantly slow hydrolysis rates.[13] Avoid repeated freeze-thaw cycles.[3] |
| 2. Oxidation of Tyrosine: The tyrosine residue is degrading, leading to a decrease in the parent peptide peak and the appearance of new, often broader, peaks in the chromatogram.[5] | • Protect from Oxygen and Light: Prepare solutions using deoxygenated buffers and store under an inert gas (nitrogen/argon). Use amber vials.[3][17][18]• Add Stabilizers: Consider adding a chelating agent like EDTA (to sequester metal ions) and/or an antioxidant like methionine.[16] | |
| Solution has turned yellow or brown. | Photo-oxidation of Tyrosine: Exposure to light, especially UV light, can cause the formation of colored degradation products like dityrosine.[2][6] | • Strict Light Protection: Always store the solution in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.[3][14][15]• Inert Atmosphere: Purging with an inert gas can also help, as oxygen is required for photo-oxidation. |
| Unexpected peaks appear in analytical chromatogram (e.g., HPLC). | Formation of Degradation Products: These peaks could correspond to hydrolysis products (free Arg and Tyr), oxidized forms of the peptide, or peptide dimers (e.g., dityrosine).[20] | • Characterize Impurities: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structure.[21]• Perform Forced Degradation Study: Intentionally stress the sample (e.g., with acid, base, peroxide, light, heat) to generate degradation products. This helps confirm if the unexpected peaks are related to this compound degradation and validates that your analytical method is "stability-indicating."[20] |
| Poor recovery or loss of peptide in dilute solutions. | Adsorption to Surfaces: Peptides, especially those with hydrophobic residues like tyrosine, can adsorb to the surfaces of plastic or glass containers.[3] | • Use Appropriate Vials: For long-term storage of dilute solutions, consider using low-adsorption polypropylene vials or silanized glass vials.[3]• Add Surfactants (Use with Caution): A very low concentration of a non-ionic surfactant (e.g., Polysorbate 20) can sometimes prevent adsorption, but compatibility with your specific application must be verified. |
Section 3: Experimental Protocols & Data
Key Factors Influencing this compound Stability
The following table summarizes the critical parameters that affect the stability of this compound in solution and the recommended strategies for control.
| Parameter | Impact on this compound Stability | Recommended Control Strategy |
| pH | • Hydrolysis of the peptide bond is catalyzed by both acid and base. The minimum rate is typically between pH 4-6.[9][10][11]• Oxidation of tyrosine is accelerated at alkaline pH (>8).[1][4][12][13] | Maintain solution pH between 4.0 and 6.0 using a suitable buffer system (e.g., 10-50 mM Sodium Acetate or Citrate). |
| Temperature | • Degradation rates (hydrolysis, oxidation) increase significantly with temperature.[14][15] | For long-term storage (>1 week), store solutions frozen at -20°C or -80°C. For short-term storage (days), refrigerate at 2-8°C.[3][13] |
| Oxygen | • Molecular oxygen is a key reactant in the oxidative degradation of the tyrosine residue.[4][22] | Prepare buffers with deoxygenated water (e.g., by boiling and cooling under N₂ or by sparging with N₂/Ar). Overlay the headspace of the vial with an inert gas before sealing.[17][18] |
| Light | • UV and ambient light can induce photo-oxidation of the tyrosine residue, leading to discoloration and degradation.[2][14][15] | Store solutions in amber or opaque vials at all times. Minimize exposure to light during experimental procedures.[3] |
| Metal Ions | • Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of reactive oxygen species, accelerating tyrosine oxidation.[2][5][12] | Use high-purity water and reagents. Consider adding a chelating agent such as 0.01-0.1 mM EDTA to the formulation.[16] |
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a typical method for monitoring the stability of an this compound solution over time.
Objective: To quantify the concentration of this compound and detect the formation of degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound dipeptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Appropriate buffer for sample (e.g., 20 mM Sodium Acetate, pH 5.0)
Method:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer. Aliquot the solution into multiple vials for storage under different conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
HPLC Setup:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (Tyrosine absorbance)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 40% B (linear gradient)
-
17-19 min: 40% to 95% B (wash)
-
19-21 min: 95% B (hold)
-
21-22 min: 95% to 5% B (return to initial)
-
22-27 min: 5% B (equilibration)
-
-
Analysis:
-
At specified time points (t=0, 1 week, 2 weeks, 4 weeks, etc.), remove a vial from its storage condition.
-
Allow the sample to reach room temperature before analysis.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of the main this compound peak and any new impurity peaks.
-
-
Data Interpretation: Calculate the percentage of remaining this compound at each time point relative to t=0. A decrease in the main peak area, accompanied by an increase in other peaks, indicates degradation. The method is considered stability-indicating if degradation peaks are well-resolved from the main peak.[20]
Section 4: Visual Diagrams
This compound Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways affecting the this compound dipeptide in an aqueous solution.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. peptide.com [peptide.com]
- 4. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine residues at internal positions in a protein are always charged - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. amc-essentials.com [amc-essentials.com]
- 16. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 17. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 18. DSpace [kuscholarworks.ku.edu]
- 19. EP0420649A2 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]
- 20. almacgroup.com [almacgroup.com]
- 21. hplc.eu [hplc.eu]
- 22. researchgate.net [researchgate.net]
Overcoming challenges in Arg-Tyr purification from complex mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the dipeptide Arginyl-Tyrosine (Arg-Tyr) from complex mixtures such as protein hydrolysates.
Section 1: Troubleshooting Guide
This guide addresses common challenges encountered during this compound purification in a question-and-answer format.
Issue 1: Low Yield of this compound After Purification
-
Question: We are experiencing a significant loss of this compound during our purification process. What are the potential causes and how can we improve the yield?
-
Answer: Low yield can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:
-
Inadequate Extraction: Ensure your initial protein hydrolysis is complete to maximize the release of this compound. Optimize hydrolysis time, temperature, and enzyme-to-substrate ratio.
-
Suboptimal Chromatography Conditions:
-
Ion-Exchange Chromatography (IEX): this compound is a basic dipeptide and will bind to a cation-exchange resin. Ensure the pH of your loading buffer is at least one pH unit below the isoelectric point (pI) of this compound to ensure a net positive charge and strong binding. Elution with a gradual increase in salt concentration or pH is crucial. A steep gradient may lead to co-elution with other components and poor recovery of the pure fraction.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The choice of mobile phase and gradient is critical. Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape and retention of peptides.[][2] However, its concentration needs to be optimized. A typical starting point is 0.1% TFA in both water (solvent A) and acetonitrile (solvent B).[][2]
-
-
Peptide Adsorption: this compound, containing a hydrophobic tyrosine residue, may adsorb to plasticware or the chromatography column. Using low-adsorption tubes and ensuring proper column conditioning can mitigate this.
-
Degradation: Peptides can be susceptible to degradation at extreme pH or high temperatures. If your process involves harsh conditions, consider performing stability tests on a small sample of this compound under those conditions.
-
Issue 2: Poor Peak Shape in HPLC (Tailing or Broadening)
-
Question: Our HPLC chromatograms for this compound show significant peak tailing and broadening, making accurate quantification difficult. What could be causing this and how can we improve the peak shape?
-
Answer: Peak tailing and broadening in HPLC are common issues that can often be resolved by addressing the following:
-
Secondary Interactions: The basic arginine residue in this compound can interact with residual free silanol groups on the silica-based C18 column, leading to peak tailing.[3][4][5]
-
Solution: Use a highly end-capped column to minimize exposed silanols.[3] Alternatively, adding a competitive base, such as a small amount of triethylamine (TEA), to the mobile phase can help to block these active sites.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase is adequately buffered to maintain a consistent pH. Operating at a low pH (e.g., with 0.1% TFA) will ensure the arginine residue is protonated, which can lead to better peak shape with the right column chemistry.[]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.[3]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.[6]
-
-
Issue 3: Co-elution of Impurities with this compound
-
Question: We are struggling to separate this compound from other closely eluting peptides and amino acids. How can we improve the resolution?
-
Answer: Co-elution is a frequent challenge when purifying small molecules from complex mixtures. Here are some strategies to enhance separation:
-
Optimize the Gradient:
-
RP-HPLC: A shallower gradient around the elution time of this compound will provide more time for separation from closely eluting compounds.[7]
-
-
Change the Selectivity:
-
Different Stationary Phase: If using a C18 column, consider trying a C8 or a phenyl-hexyl column. The different hydrophobicity and potential for pi-pi interactions with the phenyl ring of tyrosine can alter the elution order and improve resolution.
-
Alternative Ion-Pairing Reagent: Replacing TFA with a different ion-pairing reagent, such as formic acid or heptafluorobutyric acid (HFBA), can change the retention behavior of peptides and improve separation.[]
-
-
Orthogonal Purification Methods: Employing a multi-step purification strategy using different separation principles is highly effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying this compound from a protein hydrolysate?
A1: A robust starting point is a two-step process. First, use cation-exchange chromatography (CIEX) as a capture step.[9] Since this compound has a net positive charge at neutral or acidic pH due to the arginine residue, it will bind to a cation-exchange resin while many other components of the hydrolysate may not. Elution with a salt or pH gradient will provide a partially purified fraction enriched in this compound. This fraction can then be further purified to high homogeneity using reverse-phase HPLC (RP-HPLC).[9]
Q2: How can I quantify the yield and purity of my this compound sample?
A2: Quantitative analysis is typically performed using analytical RP-HPLC with UV detection (usually at 214 nm or 280 nm due to the tyrosine residue).[2]
-
Purity: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
-
Yield: To determine the yield, you will need a calibration curve generated from a known concentration of a pure this compound standard. By comparing the peak area of your purified sample to the calibration curve, you can determine its concentration and subsequently calculate the total amount recovered.
Q3: What are the optimal storage conditions for purified this compound?
A3: For long-term stability, lyophilized (freeze-dried) this compound powder should be stored at -20°C or -80°C.[10] Solutions of this compound should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at 4°C for no more than a few days. For longer-term storage in solution, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized.
Section 3: Experimental Protocols
Protocol 1: Cation-Exchange Chromatography for Initial Enrichment of this compound
This protocol provides a general guideline for the initial capture of this compound from a complex mixture like a protein hydrolysate. Optimization will be required based on the specific resin and equipment used.
-
Column: Strong cation-exchange column (e.g., SP Sepharose).
-
Buffers:
-
Binding/Equilibration Buffer: 20 mM Sodium Phosphate, pH 4.0.
-
Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 4.0.
-
-
Procedure:
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Adjust the pH of the protein hydrolysate sample to 4.0 and filter it through a 0.45 µm filter.
-
Load the sample onto the column at a flow rate recommended by the column manufacturer.
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound and weakly bound impurities.
-
Elute the bound peptides using a linear gradient from 0% to 100% Elution Buffer over 20 CV.
-
Collect fractions and analyze them by RP-HPLC to identify the fractions containing this compound.
-
Pool the this compound containing fractions for further purification.
-
Protocol 2: Reverse-Phase HPLC for Final Purification of this compound
This protocol describes a typical RP-HPLC method for the final purification and analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the this compound containing fraction from the ion-exchange step.
-
Elute with a linear gradient, for example:
-
5% to 40% Solvent B over 30 minutes.
-
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical RP-HPLC.
-
Section 4: Quantitative Data Summary
The following tables provide hypothetical but realistic quantitative data that could be obtained during a two-step purification of this compound from a protein hydrolysate. These values serve as a benchmark for researchers to compare their own results.
Table 1: Cation-Exchange Chromatography Performance
| Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Hydrolysate | 1000 | 50 | 5 | 100 |
| IEX Pool | 100 | 40 | 40 | 80 |
Table 2: Reverse-Phase HPLC Performance
| Step | Total Peptide (mg) | This compound (mg) | Purity (%) | Yield (%) |
| IEX Pool | 40 | 16 | 40 | 100 |
| RP-HPLC Pool | 14 | 13.3 | >95 | 83 |
Section 5: Signaling Pathway and Workflow Diagrams
Keap1-Nrf2 Antioxidant Response Pathway
Antioxidant peptides like this compound are thought to exert some of their protective effects by activating the Keap1-Nrf2 signaling pathway.[11][12][13] Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a variety of protective enzymes.
Caption: Keap1-Nrf2 pathway activation by this compound.
This compound Purification Workflow
This diagram illustrates a typical two-step purification strategy for isolating this compound from a complex protein hydrolysate.
Caption: Two-step purification workflow for this compound.
References
- 2. bachem.com [bachem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. gilson.com [gilson.com]
- 9. bio-works.com [bio-works.com]
- 10. omizzur.com [omizzur.com]
- 11. researchgate.net [researchgate.net]
- 12. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Arg-Tyr Resolution in HPLC
Welcome to our dedicated technical support center for resolving challenges in the HPLC analysis of Arginine (Arg) and Tyrosine (Tyr). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of Arginine and Tyrosine.
Problem: Poor or No Retention of Arginine and Tyrosine on a C18 Column
Cause: Arginine and Tyrosine are polar amino acids.[1][2][3] On a traditional reversed-phase C18 column, which has a non-polar stationary phase, polar compounds have weak interactions and therefore elute very early, often with the solvent front.[1][2][3]
Solutions:
-
Introduce an Ion-Pairing Reagent: Adding an ion-pairing reagent like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase can increase the retention of charged analytes like Arg and Tyr on a reversed-phase column.[4][5] These reagents form a neutral ion-pair with the charged amino acids, increasing their hydrophobicity and interaction with the stationary phase.[6][7][8]
-
Switch to a Mixed-Mode or HILIC Column: A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, can provide better retention for polar, ionizable compounds.[1][2][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for separating very polar compounds.[9]
-
Derivatization: Although a more complex workflow, derivatizing the amino acids to make them more hydrophobic can significantly improve their retention on a C18 column.[10][11]
Problem: Co-elution or Poor Resolution Between Arginine and Tyrosine Peaks
Cause: The mobile phase composition may not be optimal to sufficiently differentiate the physicochemical properties of Arginine and Tyrosine, leading to overlapping peaks.
Solutions:
-
Mobile Phase pH Adjustment: The ionization state of both Arginine (a basic amino acid) and Tyrosine (an acidic amino acid) is highly dependent on the pH of the mobile phase.[12][13][14] Adjusting the pH can alter their retention times differently, thereby improving separation. A systematic pH scouting study is recommended. It is often beneficial to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure a single ionic form and better peak shape.[14]
-
Modify the Organic Solvent Ratio: Altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can impact selectivity.[15] A lower percentage of the organic solvent will generally increase retention times, which may improve resolution.[15]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution profile and improve the resolution between Arg and Tyr.[15]
-
Adjust Buffer Concentration: The ionic strength of the mobile phase can influence the separation, especially when dealing with ionizable compounds.[10] Experiment with different buffer concentrations to see the effect on resolution.
Problem: Tailing or Asymmetric Peak Shapes
Cause: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase (e.g., silanol groups), column overload, or inappropriate mobile phase pH.
Solutions:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to control the ionization of Arg and Tyr.[12] Operating near the pKa of an analyte can lead to poor peak shape.[12][14]
-
Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica that has fewer residual silanol groups, reducing the chances of peak tailing for basic compounds like Arginine.[16]
-
Add an Ion-Pairing Reagent or Buffer: These can help to mask residual silanol groups and improve peak shape.[15]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try reducing the injection volume or sample concentration.
-
Ensure Column and Mobile Phase Temperature are Controlled: Temperature fluctuations can affect retention times and peak shapes. Using a column oven is recommended for reproducible results.[15][17][18]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting poor resolution of Arginine and Tyrosine.
Caption: A logical workflow for troubleshooting poor this compound resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating Arginine and Tyrosine?
A1: While a standard C18 column can be used, it often requires an ion-pairing reagent in the mobile phase for adequate retention of these polar amino acids.[1][2] Mixed-mode columns, such as those with both reversed-phase and cation-exchange properties, are often more effective as they provide multiple mechanisms for separation.[1][2][9] For underivatized amino acids, specialized amino acid analysis columns are also a good option.[11]
Q2: How does pH affect the separation of Arginine and Tyrosine?
A2: The pH of the mobile phase is a critical parameter that controls the ionization state of the analytes.[12][13] Arginine has a high isoelectric point (pI ≈ 10.76) and will be positively charged at acidic to neutral pH. Tyrosine has a pI of about 5.66 and can be neutral or negatively charged depending on the pH. By carefully selecting the pH, you can manipulate the charge and hydrophobicity of each amino acid to achieve differential retention and thus, better separation.[12][19]
Q3: What concentration of ion-pairing reagent should I use?
A3: A typical concentration for an ion-pairing reagent like TFA is 0.05% to 0.1% (v/v) in the mobile phase.[5] The optimal concentration will depend on your specific column and analytes, so some method development may be required.
Q4: Can I use a gradient elution to improve the separation?
A4: Yes, a gradient elution, where the concentration of the organic solvent is increased over time, can be very effective for separating compounds with different polarities.[15] This can help to sharpen the peaks and improve the resolution of complex mixtures.[15]
Q5: What are the ideal detection wavelengths for Arginine and Tyrosine?
A5: Tyrosine contains a chromophore (the phenol group) and can be detected by UV absorbance, typically around 275-280 nm. Arginine does not have a strong UV chromophore and is often detected at lower wavelengths (e.g., 200-210 nm) or requires derivatization for more sensitive detection.[20] If analyzing both, a lower wavelength like 210 nm or 225 nm might be a good compromise, or a diode array detector (DAD) can be used to monitor multiple wavelengths.[20]
Data Presentation
The following tables summarize typical starting conditions for HPLC method development for this compound separation.
Table 1: Mobile Phase and Column Selection Guide
| Strategy | Stationary Phase | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Key Considerations |
| Reversed-Phase with Ion-Pairing | C18, 5 µm, 150 x 4.6 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Good for initial trials, simple mobile phase. |
| Mixed-Mode Chromatography | Primesep C, 5 µm, 150 x 4.6 mm | 15 mM Ammonium Acetate, pH 5.0 | Acetonitrile | Offers dual retention mechanism (RP and cation-exchange).[2] |
| HILIC | Amaze HD, 5 µm, 100 x 3.0 mm | 20 mM Ammonium Formate, pH 3.0 | Acetonitrile | Effective for very polar analytes.[9] |
Table 2: Typical HPLC Operating Parameters
| Parameter | Recommended Range | Impact on Resolution |
| Flow Rate | 0.8 - 1.2 mL/min | Lower flow rates can increase resolution but also analysis time.[13][17] |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve peak shape and reduce viscosity, but may affect selectivity.[17][18] |
| Injection Volume | 5 - 20 µL | Keep low to avoid column overload and peak distortion. |
| Detection Wavelength | 210 nm or 225 nm | A compromise for detecting both Arg and Tyr without derivatization.[20] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This protocol provides a starting point for the separation of Arginine and Tyrosine using a standard C18 column with an ion-pairing reagent.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Standard solutions of Arginine and Tyrosine (e.g., 1 mg/mL in Mobile Phase A)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B (linear gradient)
-
15-17 min: 30% to 5% B (linear gradient)
-
17-20 min: 5% B (re-equilibration)
-
3. Procedure:
-
Prepare the mobile phases and standard solutions.
-
Degas the mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the standard solutions.
-
Analyze the resulting chromatogram for retention time, resolution, and peak shape.
-
Optimize the gradient, flow rate, or temperature as needed to improve resolution.
Protocol 2: Mixed-Mode HPLC
This protocol utilizes a mixed-mode column for enhanced retention and selectivity.
1. Materials and Equipment:
-
HPLC system with UV or ELSD detector
-
Mixed-mode column (e.g., Primesep C, 4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase A: 15 mM Ammonium Acetate, pH 5.0 in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Standard solutions of Arginine and Tyrosine (e.g., 1 mg/mL in Mobile Phase A)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: ELSD or UV at 210 nm
-
Isocratic Elution: 85% A, 15% B[2]
3. Procedure:
-
Prepare the mobile phase and standard solutions.
-
Degas the mobile phase.
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject the standard solutions.
-
Analyze the chromatogram.
-
If resolution is not optimal, adjust the acetonitrile percentage or the pH of the ammonium acetate buffer.
Visualization of Separation Principles
The following diagram illustrates the key factors that can be manipulated to improve HPLC resolution, based on the resolution equation.
Caption: Key factors influencing HPLC resolution.
References
- 1. Tyrosine | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Lysine and Arginine from Other Amino Acids | SIELC Technologies [sielc.com]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. helixchrom.com [helixchrom.com]
- 10. agilent.com [agilent.com]
- 11. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. hplc.eu [hplc.eu]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. mastelf.com [mastelf.com]
- 19. quora.com [quora.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Arg-Tyr Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Arginine (Arg) and Tyrosine (Tyr) interference in colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is Arg-Tyr interference in colorimetric protein assays?
A1: this compound interference refers to the phenomenon where the presence of high concentrations of specific amino acids, particularly arginine and tyrosine, in a protein sample leads to inaccurate quantification in certain colorimetric protein assays. This interference can result in an overestimation of the protein concentration.
Q2: How do Arginine and Tyrosine interfere with these assays at a chemical level?
A2: The mechanism of interference depends on the type of assay:
-
Bradford Assay: The Coomassie Brilliant Blue G-250 dye used in the Bradford assay primarily binds to basic and aromatic amino acids. Arginine, a basic amino acid, interacts electrostatically with the negatively charged sulfonate groups of the dye.[1] Aromatic amino acids like tyrosine contribute to this interaction through hydrophobic and van der Waals forces.[1] An abundance of these residues in a protein leads to increased dye binding and a stronger colorimetric signal, resulting in an overestimation of the protein concentration.[1]
-
BCA (Bicinchoninic Acid) and Lowry Assays: These assays are based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by the protein in an alkaline environment. The Cu⁺ ions then react with a colorimetric agent (BCA or the Folin reagent) to produce a colored product. Amino acids such as cysteine, cystine, tyrosine, and tryptophan can independently reduce Cu²⁺ to Cu⁺, thus contributing to the color change and leading to an artificially high protein concentration reading.[1][2]
Q3: Which colorimetric protein assays are most affected by this compound interference?
A3: The Bradford assay is highly susceptible to interference from arginine due to the dye's affinity for basic amino acids.[3] The BCA and Lowry assays are significantly affected by the presence of tyrosine and tryptophan because these amino acids directly participate in the copper reduction step of the reaction.[2]
Q4: Are there any protein assays that are less sensitive to amino acid composition?
A4: While no colorimetric assay is completely insensitive to amino acid composition, some alternatives exhibit less protein-to-protein variability. The BCA assay , despite its interference from specific amino acids, generally shows less protein-to-protein variation compared to the Bradford assay.[4] Other methods like the Pierce 660 nm Protein Assay are compatible with a wider range of substances, including some detergents and reducing agents, which can be a source of interference in other assays. For the highest accuracy, especially for complex protein mixtures or proteins with unusual amino acid compositions, amino acid analysis (AAA) is considered the gold standard as it is not dependent on a standard protein for calibration.[5]
Troubleshooting Guides
Problem 1: My protein concentration reading from the Bradford assay seems unexpectedly high for an arginine-rich protein.
-
Possible Cause: The high arginine content in your protein is likely causing an overestimation of the concentration due to the Coomassie dye's preferential binding to basic amino acid residues.[3]
-
Troubleshooting Steps:
-
Choose an Appropriate Standard: If possible, use a protein standard with a similar amino acid composition to your protein of interest. However, this is often not feasible. Bovine Serum Albumin (BSA) is a common standard, but if you are working with antibodies, Bovine Gamma Globulin (BGG) may be a more suitable choice.[6]
-
Switch to a Different Assay: Consider using the BCA assay, which is generally less affected by the basic amino acid content than the Bradford assay.[4] Be mindful that the BCA assay has its own set of interfering amino acids (cysteine, tyrosine, tryptophan).
-
Sample Precipitation: If your sample contains free arginine in the buffer, you can remove it by precipitating the protein using methods like Trichloroacetic Acid (TCA) or acetone precipitation. See the detailed protocols below.
-
Problem 2: The BCA assay is giving a higher than expected concentration for my protein, which is rich in tyrosine and tryptophan.
-
Possible Cause: The aromatic side chains of tyrosine and tryptophan are reducing Cu²⁺ to Cu⁺ in the BCA reaction, leading to an inflated colorimetric signal and an overestimation of the protein concentration.[1][2]
-
Troubleshooting Steps:
-
Select a More Suitable Standard: Use a protein standard with a known and comparable content of tyrosine and tryptophan.
-
Consider an Alternative Assay: A dye-binding assay like the Bradford assay might be a better choice if your protein has a low content of basic amino acids. Alternatively, the Pierce 660 nm Protein Assay could be considered.
-
Removal of Interfering Substances: If free tyrosine or tryptophan is present in your sample buffer, protein precipitation can be an effective way to remove them before performing the assay.
-
Data Presentation: Quantitative Effects of Amino Acid Composition
While specific quantitative data on the interference from free arginine and tyrosine in colorimetric assays is not extensively available in a consolidated format, the impact of a protein's amino acid composition is evident in the protein-to-protein variability of these assays. The following table illustrates the relative color response of different proteins compared to Bovine Serum Albumin (BSA), highlighting how amino acid composition affects the assay results. A value of 1.00 indicates a response equal to BSA.
| Protein | Pierce Modified Lowry Assay | BCA Assay | Coomassie Bradford Assay |
| Albumin, Bovine Serum | 1.00 | 1.00 | 1.00 |
| Aldolase | 0.85 | 0.83 | 0.61 |
| a-Chymotrypsinogen | 1.05 | 1.06 | 0.88 |
| Cytochrome C | 1.08 | 0.82 | 1.22 |
| Gamma globulin, bovine | 1.04 | 1.13 | 0.53 |
| IgG, human | 1.07 | 1.12 | 0.51 |
| IgG, mouse | 1.15 | 1.20 | 0.51 |
| IgG, rabbit | 1.12 | 1.19 | 0.50 |
| IgG, sheep | 1.10 | 1.17 | 0.51 |
| Insulin, bovine | 1.05 | 0.96 | 0.60 |
| Myoglobin | 0.90 | 0.81 | 0.80 |
| Ovalbumin | 0.93 | 0.95 | 0.48 |
| Papain | 1.16 | 1.21 | 0.82 |
| Trypsin Inhibitor | 0.97 | 0.90 | 0.58 |
Data adapted from Thermo Fisher Scientific technical handbook.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This protocol is designed to precipitate proteins from a solution, leaving soluble contaminants such as free amino acids in the supernatant.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To your protein sample, add an equal volume of 20% TCA. For example, add 100 µL of 20% TCA to 100 µL of your protein sample.
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding 200-300 µL of ice-cold acetone.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as it may be difficult to redissolve.
-
Resuspend the pellet in a buffer compatible with your downstream protein assay.
Protocol 2: Acetone Precipitation
This is an alternative method to TCA precipitation, particularly useful for removing organic-soluble contaminants.
Materials:
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample in an acetone-compatible tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex the tube and incubate for 60 minutes at -20°C.
-
Centrifuge the sample for 10 minutes at 13,000-15,000 x g.
-
Carefully decant the supernatant, ensuring the protein pellet is not disturbed.
-
Allow the pellet to air-dry at room temperature for approximately 30 minutes. Avoid over-drying.
-
Resuspend the pellet in a buffer that is compatible with your subsequent protein quantification assay.
Visualizations
Caption: Mechanisms of this compound interference in Bradford and BCA/Lowry assays.
Caption: Troubleshooting workflow for this compound interference in protein assays.
References
- 1. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. absbio.com [absbio.com]
- 6. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Arg-Tyr Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of Arginine-Tyrosine (Arg-Tyr) dipeptides and this compound-containing peptides in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve my this compound containing peptide?
A1: Peptide solubility is critically dependent on its amino acid sequence and overall charge.[1] For this compound peptides, which contain a basic (Arg) and a hydrophobic/polar (Tyr) residue, solubility can vary.[2][3] Always start by attempting to dissolve a small amount of the peptide first.[4]
-
Initial Step: Try dissolving the peptide in sterile, purified water. Sonication can aid dissolution.[4]
-
Basic Peptides: If the peptide has a net positive charge (more basic residues like Arg, Lys, His), it should be soluble in water. If not, adding a small amount of 10-30% aqueous acetic acid can help.[1]
-
Hydrophobic Peptides: If the peptide has a high proportion of hydrophobic residues (50% or more), it may have poor aqueous solubility.[4] In this case, dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add it to your aqueous buffer to the desired concentration.[4][5]
-
Peptides Sensitive to Oxidation: Tyrosine-containing peptides can be susceptible to oxidation.[6] It is recommended to dissolve them in oxygen-free buffers and avoid DMSO if oxidation is a concern.[4]
Q2: What is a good starting concentration range for my this compound peptide in a cell-based assay?
A2: The optimal concentration is highly dependent on the specific peptide, cell type, and assay endpoint. A dose-response experiment is essential. A common starting point is to perform a serial dilution over a broad range. For example, you could test concentrations from 0.1 µM to 100 µM.[7] A narrower range, such as 0.5 µM to 2 µM, might be used if the peptide's approximate potency is known.[7] The goal is to identify a concentration that gives a measurable signal with minimal background or cytotoxicity.[5]
Q3: How can I assess if my this compound peptide is cytotoxic to my cells?
A3: Cell viability assays are used to measure the health of cells in response to a therapeutic treatment.[8] Several methods are available to determine if the peptide is causing cell death.
-
Metabolic Assays: These assays measure the metabolic activity of viable cells. Commonly used assays include MTT, XTT, and CCK-8, which use tetrazolium salts that are converted to a colored formazan product by metabolically active cells.[8]
-
Membrane Integrity Assays: These assays use dyes like Trypan Blue or Propidium Iodide (PI) that are excluded by live cells but can enter and stain dead cells with compromised membranes.
-
ATP Quantification: The amount of ATP in a cell population is a direct indicator of metabolically active, viable cells. Luciferase-based assays are commonly used for this purpose.
Q4: My results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results with peptide assays can stem from several factors.
-
Peptide Stability: Peptides in solution can degrade over time. It is recommended to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] The stability is sequence-dependent; for instance, peptides with an N-terminal glutamine are prone to degradation.
-
Peptide Concentration: Inaccurate calculation of peptide concentration can lead to variability. Ensure you account for the net peptide content versus the total weight of the lyophilized powder, which includes counter-ions like TFA.[9]
-
Cell Health and Density: Only use healthy, viable cells that are in the logarithmic growth phase.[10][11] Ensure consistent cell seeding density, as uneven plating can affect nutrient and peptide access, leading to variable results.[10][11]
-
Contamination: Biological contamination from endotoxins can cause significant variations in immunological assays.[9] Similarly, residual TFA (trifluoroacetic acid) from peptide synthesis can inhibit or stimulate cell proliferation, interfering with cellular assays.[9]
Troubleshooting Guide
Issue: High Background Signal in Assays
High background can mask the specific signal from your peptide, making data interpretation difficult. It is a common issue in various assays, including ELISA and other plate-based formats.[12]
Troubleshooting Workflow for High Background
Caption: A logical workflow for diagnosing and resolving high background signals.
| Potential Cause | Recommended Solution | Citation |
| Contaminated Reagents | Prepare fresh wash buffers and substrate solutions for each experiment. Ensure the water used is of high purity. | [13] |
| Insufficient Blocking | Increase the incubation time for the blocking step. The concentration of the blocking agent (e.g., BSA or non-fat milk) can also be optimized. Consider using 5-10% normal serum from the same species as the secondary antibody. | [13] |
| Inadequate Washing | Increase the number, volume, and duration of wash steps to ensure all unbound reagents are removed. | |
| Non-Specific Antibody Binding | Titrate the concentrations of primary and secondary antibodies to find the optimal balance between signal and noise. Run a control without the primary antibody to check for non-specific binding of the secondary antibody. | |
| Cross-Reactivity | This occurs when an antibody binds to unintended proteins.[12] Use antibodies with high specificity or secondary antibodies that have been pre-adsorbed against the species of your sample. | [12] |
Issue: Peptide Solubility and Stability
Challenges with peptide solubility and stability are common and can directly impact experimental outcomes.[2][14] L-Tyrosine, in particular, has very low solubility at a neutral pH.[14][15]
| Parameter | Recommendation | Rationale | Citation |
| Solvent Selection | Test solubility in a small aliquot first. Start with sterile water. For hydrophobic peptides, use a minimal amount of DMSO, then dilute with buffer. For acidic peptides (net charge < 0), try 1X PBS. For basic peptides (net charge > 0), try water or a dilute acetic acid solution. | The amino acid composition dictates the best solvent. Improper solubilization leads to inaccurate concentrations and potential precipitation during the assay. | [1][4] |
| Storage (Lyophilized) | Store lyophilized peptide at -20°C or -80°C, protected from light. | This minimizes degradation and preserves peptide integrity over the long term. | [9] |
| Storage (In Solution) | Prepare a concentrated stock solution, aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can cause peptide degradation, leading to a loss of activity and inconsistent results. | [9] |
| Handling | Allow the peptide to warm to room temperature before opening the vial and reconstituting. Use sterile, oxygen-free buffers for peptides containing oxidation-prone residues like Tyr, Met, or Cys. | This prevents condensation from forming inside the vial. Oxygen-free buffers minimize oxidative damage to sensitive amino acids. | [4] |
| Enhancing Solubility | Using dipeptides like Glycyl-L-Tyrosine can enhance the solubility of tyrosine by up to 50 times at a neutral pH. | This overcomes the inherent low solubility of free L-Tyrosine in standard cell culture media, allowing for more stable and concentrated feed solutions. | [15][16] |
Key Experimental Protocols
Protocol: Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps for determining cell viability after treatment with an this compound peptide using a colorimetric assay like Cell Counting Kit-8 (CCK-8).[7]
-
Cell Seeding:
-
Culture cells to the logarithmic growth phase.
-
Trypsinize (if adherent), count the cells, and assess viability (e.g., with Trypan Blue).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in fresh culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include "vehicle control" wells (medium with the same solvent concentration used for the peptide) and "no treatment" control wells.
-
Incubate for the desired exposure period (e.g., 2, 24, or 48 hours).
-
-
Assay Procedure:
-
Following incubation, add 10 µL of CCK-8 reagent to each well according to the manufacturer's protocol.[7]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Gently mix the plate to ensure a uniform distribution of the colored product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control wells: Cell Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100
-
Plot the cell viability against the peptide concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Caption: Overview of RTK activation by a ligand, initiating a signaling cascade.
References
- 1. biocat.com [biocat.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Khan Academy [khanacademy.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation in the complementarity-determining regions differentially influences the properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Cell Viability Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. marinbio.com [marinbio.com]
- 11. biocompare.com [biocompare.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. One moment, please... [caltagmedsystems.co.uk]
- 14. cellculturedish.com [cellculturedish.com]
- 15. cQrex® peptides for cell culture media [evonik.com]
- 16. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
Technical Support Center: Prevention of Arginine-Tyrosine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Arginine-Tyrosine (Arg-Tyr) precipitation in cell culture media.
Introduction
Precipitation of amino acids, particularly Arginine (Arg) and Tyrosine (Tyr), is a common issue in chemically defined cell culture media, especially in high-concentration formulations used in fed-batch and perfusion cultures. This precipitation can lead to nutrient depletion, altered media composition, and ultimately, reduced cell growth and productivity. This guide offers practical solutions and detailed protocols to mitigate this problem.
I. Troubleshooting Guides
Issue: Visible Precipitate in Cell Culture Medium
Immediate Actions:
-
Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures often indicate amino acid precipitation, while microbial contamination will appear as distinct organisms.
-
pH Measurement: Check the pH of your cell culture medium. A deviation from the optimal physiological pH range (typically 7.2-7.4) can significantly impact amino acid solubility.
-
Review Media Preparation Protocol: Scrutinize your media preparation and storage procedures for any deviations from the recommended protocol.
Logical Troubleshooting Flow:
Below is a decision-making workflow to help you identify the root cause of the precipitation and implement the appropriate solution.
Caption: Troubleshooting workflow for identifying the cause of precipitation.
II. Frequently Asked Questions (FAQs)
Q1: What causes Arginine and Tyrosine to precipitate in cell culture media?
A1: The primary cause is the low solubility of Tyrosine at physiological pH (around 7.0). Tyrosine has a solubility of only about 0.45 mg/mL in water at neutral pH. Arginine can interact with Tyrosine through cation-π interactions, further promoting the formation of insoluble complexes. This issue is exacerbated in concentrated media where amino acid concentrations are high.
Q2: How does pH affect this compound solubility?
A2: The solubility of Tyrosine is highly pH-dependent. At acidic pH (below 2) or alkaline pH (above 9), its solubility significantly increases.[1] Adjusting the pH of the medium during preparation can be an effective strategy to prevent precipitation.
Q3: Are there alternatives to using free L-Tyrosine to avoid precipitation?
A3: Yes, using dipeptide forms of Tyrosine, such as Glycyl-L-Tyrosine or Alanyl-L-Tyrosine, is a highly effective solution. These dipeptides are significantly more soluble at neutral pH. For example, Glycyl-L-Tyrosine has a solubility of 36.9 g/L at 25°C, which is over 80 times higher than that of free L-Tyrosine.[2] Cells can readily take up these dipeptides and internally cleave them to release the free amino acids.
Q4: Can temperature during media preparation influence precipitation?
A4: Yes, temperature can affect the solubility of amino acids. Preparing concentrated media at a slightly elevated temperature (e.g., 37°C) can help dissolve amino acids more effectively and prevent precipitation upon storage at lower temperatures. However, prolonged exposure to high temperatures should be avoided to prevent degradation of other media components.
Q5: How can I prepare a high-concentration amino acid stock solution without precipitation?
A5: To prepare a concentrated stock solution, you can dissolve the amino acids in a solution of a strong base like 1N NaOH to bring the pH to an alkaline level where Tyrosine is more soluble. This stock can then be carefully added to the rest of the media components, and the final pH of the complete medium should be adjusted back to the desired physiological range.
III. Data Presentation
Table 1: Solubility of L-Tyrosine, L-Arginine, and a Tyrosine Dipeptide in Water
| Amino Acid/Dipeptide | Condition | Solubility | Reference |
| L-Tyrosine | Water, 25°C, neutral pH | 0.45 g/L | [3] |
| L-Tyrosine | 1 M HCl (heated) | 100 g/L | |
| L-Tyrosine | pH 9.5 | 1.4 g/L | [1] |
| L-Tyrosine | pH 10 | 3.8 g/L | [1] |
| L-Arginine | Water, 25°C | 182 g/L | [4] |
| Glycyl-L-Tyrosine | Water, 25°C | 36.9 g/L | [2] |
IV. Experimental Protocols
Protocol 1: Media Preparation with pH Adjustment to Prevent Precipitation
This protocol describes how to prepare a chemically defined cell culture medium with high concentrations of amino acids while minimizing the risk of this compound precipitation by adjusting the pH.
Materials:
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Milli-Q or WFI grade water
-
Individual amino acid powders (including L-Arginine and L-Tyrosine)
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Other media components (salts, vitamins, glucose, etc.)
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1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Sterile filters (0.22 µm)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Basal Salt Solution: Dissolve all media components except for L-Tyrosine and L-Arginine in approximately 80% of the final volume of water with gentle stirring.
-
Prepare a Concentrated Amino Acid Stock: a. In a separate vessel, add the L-Tyrosine powder to a small volume of water. b. Slowly add 1N NaOH dropwise while stirring until the L-Tyrosine is fully dissolved. The pH will be alkaline. c. Add the L-Arginine powder and stir until dissolved.
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Combine and Adjust pH: a. Slowly add the concentrated amino acid stock to the basal salt solution with continuous stirring. b. Use the pH meter to monitor the pH of the combined solution. c. Carefully add 1N HCl dropwise to adjust the pH down to the desired physiological range (e.g., 7.2 - 7.4). Be cautious not to overshoot the target pH.[5][6][7][8]
-
Final Volume and Sterilization: a. Add water to reach the final volume. b. Continue stirring for 15-30 minutes to ensure homogeneity. c. Sterile filter the final medium using a 0.22 µm filter.
-
Storage: Store the prepared medium at the recommended temperature (typically 2-8°C).
Protocol 2: Supplementing Media with Tyrosine Dipeptides
This protocol outlines the use of a highly soluble Tyrosine dipeptide to replace L-Tyrosine in the cell culture medium.
Materials:
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Milli-Q or WFI grade water
-
All media components (including L-Arginine, but excluding L-Tyrosine)
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Tyrosine dipeptide (e.g., Glycyl-L-Tyrosine)
-
Sterile filters (0.22 µm)
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Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Calculate Dipeptide Concentration: Determine the molar equivalent of the L-Tyrosine concentration in your original formulation and calculate the corresponding mass of the Tyrosine dipeptide needed.
-
Dissolve Components: In a single vessel, dissolve all media components, including the Tyrosine dipeptide and L-Arginine, in approximately 90% of the final volume of water with gentle stirring.
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pH Adjustment: Check the pH of the solution and adjust to the desired physiological range using 1N HCl or 1N NaOH if necessary.
-
Final Volume and Sterilization: a. Add water to reach the final volume. b. Stir for 15-30 minutes to ensure the medium is well-mixed. c. Sterile filter the medium using a 0.22 µm filter.
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Storage: Store the prepared medium at 2-8°C.
V. Signaling Pathway Visualization
Amino acids, particularly Leucine and Arginine, play a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The availability of these amino acids is sensed by the cell, and a signaling cascade is initiated, leading to the activation of mTORC1 (mTOR Complex 1).
Caption: Amino acid sensing and activation of the mTORC1 signaling pathway.
References
- 1. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Strategies to enhance the stability of Arg-Tyr stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Arginine-Tyrosine (Arg-Tyr) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is crucial to seal the storage container tightly and protect it from moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[1][2]
Q2: What factors can affect the stability of my this compound stock solution?
A2: Several factors can influence the stability of this compound stock solutions. These include:
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Temperature: As with most peptides, higher temperatures accelerate degradation. Long-term storage at room temperature is not recommended.
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pH: The optimal pH for most peptide solutions is between 5 and 7.[2] Deviations from this range can lead to hydrolysis of the peptide bond or modifications to the amino acid side chains.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause peptide degradation.[2]
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Oxidation: The tyrosine residue in the this compound dipeptide is susceptible to oxidation. Exposure to air and certain metal ions can promote this degradation.
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Light Exposure: Photodegradation can occur, particularly affecting the tyrosine residue. It is advisable to store solutions in amber vials or otherwise protect them from light.
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Microbial Contamination: Unsterilized solutions can be a breeding ground for microorganisms that may degrade the dipeptide.
Q3: My this compound solution has turned a yellowish/brown color. What does this mean and is it still usable?
A3: A change in color to yellowish or brown is often an indication of oxidation of the tyrosine residue. This can also be a result of other degradation pathways. The usability of the solution depends on the specific requirements of your experiment. For applications sensitive to the precise concentration of intact this compound or where degradation products might interfere, it is strongly recommended to prepare a fresh solution. For less sensitive applications, the solution might still be usable, but the results should be interpreted with caution. It is best practice to perform a quality control check, such as HPLC analysis, to determine the purity of the solution.
Q4: How should I prepare my this compound stock solution to maximize its stability?
A4: To prepare a stable this compound stock solution, follow these steps:
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Use a high-purity solvent, such as sterile, deoxygenated water or a buffer with a pH between 5 and 7.
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If possible, work in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen.
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Once the this compound is fully dissolved, sterile filter the solution (0.22 µm filter) to remove any potential microbial contamination.
-
Immediately aliquot the solution into single-use, light-protecting (amber) vials.
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Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage. | - The concentration of this compound exceeds its solubility at the storage temperature. - pH of the solution has shifted. - The solution has degraded, and the degradation products are less soluble. | - Prepare a new solution at a lower concentration. - Ensure the pH of the buffer is stable and appropriate for this compound solubility. - Prepare a fresh solution and store it properly in aliquots at -80°C. |
| Inconsistent experimental results using the same stock solution. | - The stock solution has degraded over time due to improper storage. - Repeated freeze-thaw cycles have compromised the integrity of the dipeptide. - The solution was not properly mixed after thawing. | - Prepare a fresh stock solution and aliquot it to avoid freeze-thaw cycles.[2] - Always vortex the solution gently after thawing to ensure homogeneity. - Perform a quality control check on the stock solution (e.g., via HPLC) to assess its purity. |
| Loss of biological activity of the this compound solution. | - Degradation of the this compound dipeptide. - Oxidation of the tyrosine residue, which can be critical for biological function. | - Prepare a fresh solution using deoxygenated buffers. - Consider adding a small amount of an antioxidant (e.g., ascorbic acid), but first verify its compatibility with your experimental system. - Store aliquots under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for Stability Testing of this compound Stock Solutions
This protocol outlines a general method for assessing the stability of this compound solutions under various conditions.
1. Preparation of this compound Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Divide the stock solution into several sets of aliquots for testing under different conditions (e.g., temperature, light exposure).
2. Stress Conditions:
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, room temperature, 40°C).
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Light Exposure: Expose one set of aliquots to light (e.g., on a lab bench) and keep a control set in the dark.
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pH: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9) and store at a consistent temperature.
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Oxidation: Prepare a solution with the addition of a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and compare it to a control.
3. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound and detect the presence of degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column
-
Detection: UV at 280 nm (for tyrosine)
-
-
Further characterization of degradation products can be performed using Mass Spectrometry (MS).
Visualizations
Caption: Workflow for assessing this compound solution stability.
References
Addressing low recovery of Arg-Tyr during solid-phase extraction.
Welcome to the technical support center for troubleshooting issues related to the solid-phase extraction (SPE) of the dipeptide Arginine-Tyrosine (Arg-Tyr). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low recovery of this compound during their experiments.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of the this compound dipeptide during solid-phase extraction is a common issue stemming from its unique physicochemical properties: the presence of the highly basic and polar guanidinium group of arginine and the aromatic, hydrophobic phenol group of tyrosine. This guide provides a systematic approach to diagnosing and resolving poor recovery.
Analyte Breakthrough During Sample Loading
Issue: this compound fails to adequately bind to the SPE sorbent and is lost in the load and wash fractions.
Root Causes & Solutions:
-
Inappropriate Sorbent Choice: The selection of the SPE sorbent is critical. Due to the dual nature of this compound, a single-mode sorbent may not provide sufficient retention.
-
Reversed-Phase (e.g., C18): While the tyrosine residue offers some hydrophobic retention, the highly polar arginine can lead to premature elution, especially with highly aqueous samples.
-
Ion-Exchange: Cation exchange can effectively bind the positively charged arginine, but retention can be so strong that elution becomes difficult.
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Recommendation: A mixed-mode sorbent, combining both reversed-phase and cation-exchange functionalities, is often the most effective choice for retaining peptides with diverse characteristics.[1][2] This allows for a dual retention mechanism, capturing both the hydrophobic and cationic aspects of this compound. Hydrophilic Interaction Chromatography (HILIC) can also be a viable alternative for retaining such polar peptides.[1][3]
-
-
Incorrect Sample pH: The pH of the sample directly influences the ionization state of this compound and its interaction with the sorbent.
-
For Reversed-Phase SPE: To maximize hydrophobic interaction, the sample pH should be adjusted to suppress the ionization of the carboxylic acid group (pH < pKa ~2.2) and maintain the positive charge on the arginine residue. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at concentrations of 0.1% to 0.25% can enhance retention of basic peptides.[4][5]
-
For Cation-Exchange/Mixed-Mode SPE: The sample pH should be adjusted to ensure the arginine residue is protonated and carries a positive charge (pH < pKa of guanidinium group, ~12.5). A pH of around 3-6 is generally effective.
-
Experimental Protocol: Diagnosing Breakthrough
-
Fraction Collection: During your SPE procedure, collect the flow-through from the sample loading step and each subsequent wash step in separate vials.
-
Analysis: Analyze these fractions, along with your final eluate, using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Quantification: The presence of a significant amount of this compound in the load or wash fractions confirms breakthrough.
Analyte Loss During Wash Steps
Issue: this compound is prematurely eluted from the sorbent during the wash steps intended to remove interfering matrix components.
Root Causes & Solutions:
-
Wash Solvent is Too Strong: The organic content or ionic strength of the wash solvent may be too high, disrupting the interaction between this compound and the sorbent.
-
Solution: Decrease the percentage of organic solvent in the wash solution or lower the ionic strength of the wash buffer. For reversed-phase, start with a highly aqueous wash (e.g., 5% methanol or acetonitrile in water with 0.1% TFA). For ion-exchange, use a wash buffer with a low salt concentration.
-
Workflow for Optimizing the Wash Step
Caption: A logical workflow for optimizing the wash step to prevent premature elution of this compound.
Incomplete Elution
Issue: this compound remains strongly bound to the SPE sorbent and is not efficiently recovered in the final eluate.
Root Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.
-
For Reversed-Phase SPE: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution buffer. The addition of an acid (e.g., 0.1% TFA or formic acid) can also aid in elution.
-
For Cation-Exchange/Mixed-Mode SPE: Increase the ionic strength of the elution buffer by adding a competing cation (e.g., ammonium formate or acetate) or increase the pH to neutralize the positive charge on the arginine residue. A combination of high organic content and a salt or pH modifier is often most effective. For instance, an elution solvent of 60/40% water/acetonitrile with 2% ammonium hydroxide can be effective for eluting basic peptides from a mixed-mode cation exchange sorbent.[6]
-
-
Secondary Interactions: Strong secondary interactions, such as cation-π stacking between the protonated arginine and the aromatic tyrosine ring, or interactions with residual silanol groups on silica-based sorbents, can lead to irreversible binding.
-
Solution: For silica-based sorbents, ensure they are end-capped to minimize silanol interactions. For strong cation-π interactions, a more aggressive elution solvent with a higher concentration of organic modifier and/or a change in pH may be necessary.
-
Experimental Protocol: Optimizing Elution
-
Prepare a Series of Elution Solvents: Vary the organic solvent concentration, pH, and/or salt concentration.
-
Perform Stepwise Elution: Elute the this compound from the SPE cartridge with small aliquots of each elution solvent, collecting each fraction separately.
-
Analyze Fractions: Determine the concentration of this compound in each fraction to identify the optimal elution conditions.
Quantitative Data Summary
While specific quantitative recovery data for this compound is limited in the literature, the following table summarizes typical recovery data for peptides with similar properties under different SPE conditions.
| Peptide/Analyte | SPE Sorbent | Key Conditions | Recovery (%) | Reference |
| ALDFAVGEYNK (contains aromatic and basic residues) | Mixed-Mode | In serum matrix | Significantly higher than RP-SPE | [1][2] |
| ALDFAVGEYNK | C18 (Reversed-Phase) | In neat solution | High, similar to mixed-mode | [1][2] |
| Various Synthetic Peptides | C18 (Reversed-Phase) | Gradient elution with ACN/TFA | >90% | [7] |
| Generic Peptide Mix | Micro-elution SPE (polymeric) | Generic protocol | 86% or higher for 7 out of 8 peptides | [8] |
| Tryptic Peptides (basic residues) | Oasis MCX (Mixed-Mode Cation Exchange) | Elution with 60/40% water/ACN + 2% NH4OH | High SPE recoveries | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for SPE method development for this compound?
A1: A good starting point is to use a mixed-mode solid-phase extraction cartridge that combines both reversed-phase and strong cation exchange functionalities.[1][2] For the sample, adjust the pH to be between 3 and 6 with a low concentration of an acid like formic acid. For elution, start with a solvent containing a high percentage of organic modifier (e.g., 60-80% acetonitrile) and a basic modifier like ammonium hydroxide (e.g., 2%) to disrupt both hydrophobic and ionic interactions.[6]
Q2: How does the cation-π interaction between arginine and tyrosine affect SPE?
A2: The cation-π interaction is a non-covalent attraction between the positively charged guanidinium group of arginine and the electron-rich aromatic ring of tyrosine. This interaction can contribute to the retention of the dipeptide on the stationary phase. In a low-dielectric environment, such as the surface of a reversed-phase sorbent, this interaction may be enhanced, potentially leading to stronger retention and requiring a more aggressive elution solvent. While the direct impact on SPE recovery has not been extensively quantified in the literature, it is a factor to consider when troubleshooting incomplete elution.
Signaling Pathway of this compound Interaction and SPE Retention
Caption: Interactions influencing this compound retention during solid-phase extraction.
Q3: Can I use Hydrophilic Interaction Chromatography (HILIC) for this compound SPE?
A3: Yes, HILIC is a suitable alternative for the separation and extraction of polar peptides like this compound that may not be well-retained by reversed-phase chromatography.[1][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. Water acts as the strong eluting solvent. This technique can be particularly effective for very polar analytes.
Q4: What is the optimal concentration of TFA to use in my mobile phase for reversed-phase SPE of this compound?
A4: For basic peptides like this compound, using trifluoroacetic acid (TFA) as an ion-pairing agent in reversed-phase SPE is common. While a concentration of 0.1% is widely used, studies have shown that for peptides with multiple positive charges, a higher concentration of 0.2-0.25% TFA can improve resolution and retention.[4] It is advisable to test a range of TFA concentrations to find the optimal balance between retention and elution for your specific application.
Q5: My recovery is still low after trying different sorbents and solvents. What else could be the problem?
A5: If you have optimized the SPE protocol and are still experiencing low recovery, consider the following:
-
Non-specific Binding: Peptides can adsorb to the surfaces of collection tubes and vials, especially those made of glass. Using low-binding polypropylene labware can mitigate this issue.
-
Analyte Stability: Ensure that this compound is stable in your sample matrix and throughout the extraction process. Degradation can be mistaken for low recovery.
-
Flow Rate: A high flow rate during sample loading can prevent sufficient interaction between the analyte and the sorbent, leading to breakthrough. A slower flow rate can improve retention.
-
Drying of the Sorbent Bed: For some protocols, a drying step is included after the wash. Over-drying can sometimes lead to poor elution. Conversely, incomplete drying when using a water-immiscible elution solvent can also reduce recovery. Follow the manufacturer's recommendations for the specific SPE cartridge you are using.
By systematically addressing these potential issues, you can significantly improve the recovery of this compound in your solid-phase extraction experiments.
References
- 1. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. polylc.com [polylc.com]
- 4. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
- 6. lcms.cz [lcms.cz]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Optimizing enzymatic synthesis of Arg-Tyr for better efficiency.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enzymatic synthesis of L-Arginyl-L-Tyrosine (Arg-Tyr). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance synthesis efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Yield | Why am I getting a low yield or no this compound product? | 1. Suboptimal Reaction Conditions: - pH: The enzyme's activity is highly pH-dependent. The optimal pH for thermolysin in dipeptide synthesis can vary, for instance, the synthesis of Z-Arg-PheOMe has an optimal pH of 7.3.[1] For papain, a pH around 6.5 has been shown to be optimal for the synthesis of oligo-tyrosine peptides.[2] Verify the pH of your reaction mixture and adjust as necessary using a suitable buffer system. - Temperature: Enzymes have an optimal temperature for activity. For thermolysin, a common temperature is 37°C.[3] Papain has been used effectively at 30°C for tyrosine-containing peptides.[2] Ensure your reaction is running at the optimal temperature for your chosen enzyme. - Substrate Concentration: Both very low and very high substrate concentrations can be detrimental. Low concentrations can lead to a slow reaction rate, while excessively high concentrations of one substrate can cause inhibition.[4] A molar ratio of 1:1 to 1:1.5 (acyl donor to nucleophile) is a good starting point.[4]2. Enzyme Inactivity: - Improper Storage: Ensure the enzyme has been stored at the correct temperature and has not expired. - Inhibitors: The presence of metal chelators (for metalloproteases like thermolysin) or specific inhibitors in your reaction mixture can inactivate the enzyme.[5][6]3. Hydrolysis of Substrates or Product: - Water Content: In aqueous-organic solvent systems, a high water content can favor the hydrolysis of the ester substrate or the newly formed peptide bond, a common side reaction in peptide synthesis.[7] Consider reducing the water content or using a biphasic system. - Acyl-Enzyme Intermediate Instability: The acyl-enzyme intermediate can be susceptible to hydrolysis by water.[8][9] Optimizing the nucleophile concentration can favor aminolysis over hydrolysis. |
| Presence of Multiple Products/Impurities | My analysis shows multiple peaks besides the desired this compound product. What are they and how can I minimize them? | 1. Side Reactions: - Hydrolysis: As mentioned above, hydrolysis of the acyl donor or the dipeptide product can occur. Optimize water content and reaction time to minimize this. - Racemization: While enzymatic reactions are generally stereospecific, some conditions can lead to racemization of the amino acid substrates.[10] Ensure the pH and temperature are within the optimal range for the enzyme. - Byproduct Formation from Protecting Groups: If using protected amino acids, incomplete deprotection or side reactions involving the protecting groups can lead to impurities.[11] Ensure complete removal of protecting groups and choose protecting groups that are stable under the reaction conditions.[12][13]2. Impure Starting Materials: - Verify the purity of your arginine and tyrosine derivatives before starting the synthesis.3. Sub-optimal Purification: - Your purification protocol may not be adequately separating the desired product from byproducts. See the detailed purification protocols below and consider optimizing your chromatography conditions (e.g., gradient, pH). |
| Difficulty in Product Purification | I'm having trouble purifying the this compound dipeptide. What can I do? | 1. Poor Separation in Reversed-Phase HPLC (RP-HPLC): - Mobile Phase: The choice of mobile phase is critical. A common system is a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA).[14] Adjusting the gradient slope and the concentration of the organic solvent can improve separation.[15] - Column Selection: Ensure you are using a suitable column (e.g., C18) with the appropriate particle and pore size for peptide separations.2. Product Insolubility or Aggregation: - this compound is a relatively polar dipeptide. If it precipitates during the reaction, this can actually drive the equilibrium towards synthesis. However, if it causes issues during purification, try dissolving the crude product in a different solvent system or adjusting the pH.3. Inefficient Ion-Exchange Chromatography (IEX): - pH and Buffer Selection: The pH of the buffer will determine the charge of the peptide and its interaction with the ion-exchange resin. For cation-exchange chromatography of this compound (which will be positively charged at neutral to acidic pH), start with a low salt buffer at a pH where the peptide is bound and elute with an increasing salt gradient or by changing the pH.[16] |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is better for this compound synthesis, thermolysin or papain?
A1: Both thermolysin and papain can be used for dipeptide synthesis. Thermolysin, a metalloprotease, often shows good activity at neutral to slightly alkaline pH and is known for its thermostability.[3] Papain, a cysteine protease, can be effective in a slightly acidic to neutral pH range.[2][17] The choice of enzyme may depend on the specific protecting groups used on the substrates and the desired reaction conditions. A comparative study with your specific substrates is recommended to determine the optimal enzyme.
Q2: Do I need to use protecting groups for the amino and carboxyl termini of the amino acids?
A2: Yes, in most cases, protecting groups are necessary to ensure specific peptide bond formation and prevent unwanted side reactions.[11] For the acyl donor (Arginine), the N-terminus is typically protected (e.g., with Z- or Boc- groups). For the nucleophile (Tyrosine), the C-terminus is often protected as an ester (e.g., methyl or ethyl ester) to increase its reactivity.[12][13]
Q3: What is the role of organic solvents in the reaction?
A3: Organic solvents can be added to the aqueous reaction medium to shift the thermodynamic equilibrium towards synthesis by reducing the water activity, which suppresses the competing hydrolysis reaction.[7] They can also help to dissolve hydrophobic substrates. However, the choice and concentration of the organic solvent must be carefully optimized as it can also affect enzyme activity and stability.
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).[18] This allows for the quantification of the starting materials and the product, enabling you to determine the reaction rate and the final yield.
Q5: What are the key parameters to optimize for better efficiency?
A5: The key parameters to optimize are:
-
Enzyme choice and concentration
-
pH of the reaction buffer
-
Temperature
-
Substrate concentrations and their molar ratio [4]
-
Nature and concentration of organic co-solvent (if used)
-
Reaction time
Data Presentation
The following tables summarize typical reaction conditions and their impact on yield for the enzymatic synthesis of tyrosine-containing dipeptides. Note that optimal conditions for this compound may require further specific optimization.
Table 1: Influence of pH on Dipeptide Synthesis Yield
| Enzyme | Acyl Donor | Nucleophile | pH | Temperature (°C) | Yield (%) | Reference |
| Thermolysin | Z-Arg-OH | Phe-OMe | 7.3 | 37 | High (not specified) | [1] |
| Papain | Tyr-OEt | - | 6.0 | 30 | ~60 | [2] |
| Papain | Tyr-OEt | - | 6.5 | 30 | 79 | [2] |
| Papain | Tyr-OEt | - | 7.5 | 30 | ~55 | [2] |
Table 2: Influence of Substrate Concentration on Dipeptide Synthesis Yield (Papain-catalyzed)
| Acyl Donor (Tyr-OEt) Conc. (mM) | Temperature (°C) | pH | Yield of Oligo-tyrosine (%) | Reference |
| < 15 | 30 | 6.5 | Poor | [2] |
| 25 | 30 | 6.5 | ~50 | [2] |
| 75 | 30 | 6.5 | 79 | [2] |
| 100 | 30 | 6.5 | ~70 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Thermolysin-Catalyzed Synthesis of this compound
This protocol is a starting point and should be optimized for your specific requirements.
Materials:
-
N-α-Z-L-Arginine (Z-Arg-OH)
-
L-Tyrosine methyl ester (H-Tyr-OMe)
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.3)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel
Procedure:
-
Dissolve Z-Arg-OH and H-Tyr-OMe in a minimal amount of DMF. A typical starting concentration is 0.05 M for each substrate.[3]
-
Add the buffer solution to the desired final volume. The final concentration of DMF should be optimized (e.g., starting with 10-30% v/v).
-
Adjust the pH of the reaction mixture to 7.3.[1]
-
Add thermolysin to the reaction mixture. A typical enzyme concentration is around 10 µM.[3]
-
Incubate the reaction at 37°C with gentle agitation for a set period (e.g., 5-24 hours).[3]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC (see Protocol 3).
-
Once the reaction has reached completion or equilibrium, stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heating.
-
Proceed with the purification of the this compound dipeptide (see Protocol 2).
Protocol 2: Purification of this compound Dipeptide
This protocol outlines a two-step purification process using ion-exchange and reversed-phase chromatography.
Step 1: Cation-Exchange Chromatography (Capture Step) [16][19]
-
Resin: Strong cation-exchange resin (e.g., SP Sepharose).
-
Equilibration Buffer (Buffer A): e.g., 20 mM Sodium Phosphate, pH 3.0.
-
Elution Buffer (Buffer B): e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
-
Procedure: a. Equilibrate the cation-exchange column with Buffer A. b. Adjust the pH of the crude reaction mixture to 3.0 and load it onto the column. c. Wash the column with several column volumes of Buffer A to remove unbound impurities. d. Elute the bound peptides with a linear gradient of Buffer B (e.g., 0-100% over 20 column volumes). e. Collect fractions and analyze them by HPLC to identify the fractions containing this compound. f. Pool the this compound containing fractions and desalt if necessary.
Step 2: Reversed-Phase HPLC (Polishing Step) [14][15]
-
Column: C18 reversed-phase column suitable for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). b. Inject the pooled and desalted fractions from the ion-exchange step. c. Elute the peptide with a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes). The exact gradient will need to be optimized based on the retention time of this compound. d. Monitor the elution at 220 nm and 280 nm (for the tyrosine residue). e. Collect the peak corresponding to this compound. f. Lyophilize the collected fraction to obtain the purified dipeptide.
Protocol 3: HPLC Analysis of this compound
This protocol is for the analytical quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-27 min: 50-95% B (linear gradient)
-
27-30 min: 95% B
-
30-32 min: 95-5% B (linear gradient)
-
32-37 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Standard Curve: Prepare a standard curve using a known concentration of pure this compound to quantify the product in your reaction samples.
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound via an acyl-enzyme intermediate.
Experimental Workflow for this compound Synthesis Optimization
Caption: Workflow for optimizing the enzymatic synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of enzymatic solid-to-solid peptide synthesis: intersubstrate compound, substrate ratio, and mixing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors-Creative Enzymes [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Crystallographic Observation of an Acyl-Enzyme Intermediate in the Elastase-Catalyzed Hydrolysis of a Peptidyl Ester Substrate: Exploiting the “Glass Transition” in Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. bachem.com [bachem.com]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. bio-works.com [bio-works.com]
- 17. Peptide synthesis catalyzed by papain at alkaline pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Arg-Tyr versus other antioxidant peptides: a comparative study.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arg-Tyr's Antioxidant Performance Supported by Experimental Data.
The dipeptide Arginyl-Tyrosine (this compound) has demonstrated notable antioxidant properties, positioning it as a peptide of interest in the ongoing research and development of novel therapeutic agents. This guide provides a comparative analysis of this compound's antioxidant efficacy against other antioxidant peptides, supported by experimental data from various scientific studies. We will delve into its performance in radical scavenging and its role in cellular signaling pathways related to oxidative stress.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of peptides is often evaluated by their ability to scavenge various free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a key metric for this evaluation. While direct comparative studies under identical conditions are limited, the following tables summarize findings from multiple sources to provide a comparative perspective on the antioxidant activity of this compound and other dipeptides.
It is generally observed that dipeptides containing Tyrosine (Tyr) and Tryptophan (Trp) exhibit the highest radical scavenging activities, followed by those containing Cysteine (Cys) and Methionine (Met).[1][2] The position of the amino acid residue within the dipeptide also plays a crucial role, with N-terminal Tyr and Trp residues often showing stronger antioxidant activity than their C-terminal counterparts.[1][2]
Table 1: Comparative ABTS Radical Scavenging Activity of Dipeptides
| Dipeptide | Trolox Equivalent (TE) (µmol TE/µmol peptide) | Reference |
| This compound | Data not directly available in this format, but noted for its strong scavenging activity | |
| Tyr-Arg | Data not directly available in this format | |
| Trp-Tyr | 5.17 | [3] |
| Tyr-Trp | 6.04 | [3] |
| Cys-Gly | >1.0 | [4] |
| Met-Gly | >1.0 | [4] |
| Tyr-Gly | >1.0 | [4] |
| Trp-Gly | >1.0 | [4] |
Note: Higher TE values indicate stronger antioxidant activity.
Table 2: Comparative Hydroxyl Radical (•OH) Scavenging Activity of Peptides
| Peptide | IC50 (mg/mL) | Reference |
| This compound | Noted for strong hydroxyl-radical scavenging activity, specific IC50 not found | |
| Arg-Glu-Leu-Glu-Glu-Leu | 0.69 | [5] |
| Leu-Trp (LW) | 8.85 (mmol/L) | [6] |
| Arg-Trp (RW) | Screened for high activity, specific IC50 not provided | [6] |
| Leu-Tyr (LY) | Screened for high activity, specific IC50 not provided | [6] |
Table 3: Comparative Superoxide Radical (O2•−) Scavenging Activity of Peptides
| Peptide | IC50 (mg/mL) | Reference |
| This compound | Specific IC50 not found | |
| Arg-Glu-Leu-Glu-Glu-Leu | 0.52 | [5] |
Experimental Protocols
The following are detailed methodologies for two key experiments commonly used to assess the antioxidant activity of peptides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The peptide samples are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the peptide solution. A control sample containing the solvent instead of the peptide solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the scavenging activity percentage against the peptide concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The peptide samples are dissolved in the buffer to various concentrations.
-
Reaction Mixture: A small volume of the peptide solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the peptide is compared to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways and Experimental Workflows
The antioxidant effects of peptides can extend beyond direct radical scavenging to the modulation of cellular signaling pathways involved in the oxidative stress response.
Arg Tyrosine Kinase in Oxidative Stress Signaling
The Abelson (Abl) family of nonreceptor tyrosine kinases, which includes c-Abl and Abl-related gene (Arg), are activated in the cellular response to oxidative stress.[7] Studies have shown that under oxidative stress, Arg tyrosine kinase can interact with the pro-apoptotic protein Siva-1. This interaction leads to the phosphorylation of Siva-1, initiating a signaling cascade that results in apoptosis (programmed cell death). This suggests a role for Arg tyrosine kinase in eliminating cells that have been severely damaged by oxidative stress.[7]
Arg Tyrosine Kinase Oxidative Stress Pathway
General Experimental Workflow for Peptide Antioxidant Activity Screening
The process of identifying and characterizing antioxidant peptides from a protein source typically follows a structured workflow, from initial protein hydrolysis to the final assessment of antioxidant activity.
Antioxidant Peptide Screening Workflow
Conclusion
This compound emerges as a dipeptide with significant antioxidant potential, particularly in scavenging hydroxyl radicals. The available data, while not always directly comparative in single studies, consistently places tyrosine-containing peptides, including this compound, among the more potent small-peptide antioxidants. The presence of the Tyr residue is a key determinant of this activity, with its phenolic group acting as a hydrogen donor to neutralize free radicals. Further research focusing on direct, side-by-side comparisons of this compound with a broader range of di- and tripeptides across multiple antioxidant assays will be invaluable for a more definitive positioning of its efficacy. The involvement of Arg tyrosine kinase in oxidative stress-induced apoptosis also opens up avenues for investigating the broader physiological roles of arginine and tyrosine in cellular health and disease. For drug development professionals, this compound and similar small peptides represent promising candidates for the development of novel antioxidant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Validating the Mechanism of Action of Arg-Tyr In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of the dipeptide Arginyl-Tyrosine (Arg-Tyr) in vitro. While direct quantitative performance data for this compound is emerging, this document outlines the expected antioxidant properties based on its constituent amino acids and data from related peptides. Furthermore, it details the experimental protocols necessary to generate robust comparative data against other relevant compounds.
Core Mechanism of Action: Antioxidant Activity
The primary mechanism of action for this compound identified in the literature is its potent antioxidant activity. This is largely attributed to the phenolic hydroxyl group of the C-terminal tyrosine residue, which can donate a hydrogen atom to scavenge free radicals.[1][2] this compound has been specifically noted for its strong hydroxyl-radical and hydrogen-peroxide scavenging activity.[1][2][3][4]
Data Presentation: Comparative Antioxidant Performance (Hypothetical Data)
To definitively validate the efficacy of this compound, its performance in standardized antioxidant assays should be quantified. The following table illustrates how such comparative data should be structured. The values for this compound are presented as "To Be Determined (TBD)" and can be populated upon experimental validation. For comparison, representative IC50 values for other well-known antioxidants are included.
| Antioxidant Assay | This compound (IC50) | L-Ascorbic Acid (IC50) | Trolox (IC50) | Tyr-Tyr (IC50) |
| DPPH Radical Scavenging | TBD | ~25 µM | ~40 µM | ~30 µM |
| ABTS Radical Scavenging | TBD | ~15 µM | ~20 µM | ~18 µM |
| Hydroxyl Radical Scavenging | TBD | ~50 µM | ~60 µM | ~45 µM |
| Cellular Antioxidant Activity (CAA) | TBD | ~10 µM | ~15 µM | ~12 µM |
Potential Additional Mechanisms of Action
Based on the activities of related arginine- and tyrosine-containing peptides, this compound may possess other biological activities that warrant investigation.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Peptides containing arginine and tyrosine have demonstrated ACE inhibitory activity, suggesting a potential role in blood pressure regulation.[5][6][7][8]
-
Neuroprotection: Arginine-rich peptides have shown neuroprotective effects in various in vitro models of neuronal damage.[9][10][11][12][13]
-
Anti-inflammatory Effects: The antioxidant properties of this compound may contribute to anti-inflammatory effects by mitigating oxidative stress, a key driver of inflammation.[14][15][16]
Data Presentation: Comparative Bioactivity Performance (Hypothetical Data)
| Bioactivity Assay | This compound (IC50) | Captopril (IC50) | Other Relevant Peptide (IC50) |
| ACE Inhibition Assay | TBD | ~5 nM | TBD |
| Neuroprotection Assay (e.g., against glutamate toxicity) | TBD | N/A | TBD |
| Nitric Oxide Production Inhibition (in LPS-stimulated macrophages) | TBD | N/A | TBD |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide the validation of this compound's mechanism of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of this compound and a reference antioxidant (e.g., L-Ascorbic Acid) in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and reference compounds.
-
Include a blank control (solvent + methanol) and a positive control (DPPH solution + solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay typically uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. The ability of an antioxidant to scavenge these radicals is measured by monitoring the degradation of a detector molecule (e.g., deoxyribose) or the inhibition of a colorimetric reaction.
Protocol:
-
Prepare the following solutions: phosphate buffer (pH 7.4), FeCl₂, EDTA, H₂O₂, deoxyribose, trichloroacetic acid (TCA), and thiobarbituric acid (TBA).
-
In a reaction tube, mix the test sample (various concentrations of this compound), deoxyribose, FeCl₂, EDTA, and phosphate buffer.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
Calculate the hydroxyl radical scavenging activity based on the reduction in color formation compared to the control.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals generated within the cells.
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled plate and culture until confluent.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a reference antioxidant (e.g., quercetin) along with the DCFH-DA probe for 1-2 hours.
-
Wash the cells to remove the extracellular compounds.
-
Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the CAA value by integrating the area under the fluorescence curve and comparing it to the control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antioxidant mechanism of this compound via radical scavenging.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin I-converting enzyme inhibitory activity of peptides derived from egg white proteins by enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel ACE Inhibitory Peptides Derived from Simulated Gastrointestinal Digestion in Vitro of Sesame (Sesamum indicum L.) Protein and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Neuroprotective Effects of Arginine-Rich Protamine Peptides, Poly-Arginine Peptides (R12-Cyclic, R22) and Arginine-Tryptophan-Containing Peptides Following In Vitro Excitotoxicity and/or Permanent Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Cross-Validation of HPLC and Mass Spectrometry for Arg-Tyr Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of dipeptides such as Arginyl-Tyrosine (Arg-Tyr) is crucial for pharmacokinetic studies, metabolism research, and quality control of peptide-based therapeutics. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, while HPLC-UV can be a robust and cost-effective alternative for less demanding applications.[1][2] The following table summarizes the typical analytical performance parameters for the quantification of this compound using both methods. The data presented are representative values derived from validation studies of similar dipeptides.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5.65 µg/mL[3] | 0.06 ng/mL[4] |
| Limit of Quantification (LOQ) | 17.13 µg/mL[3] | 1.5 ng/mL[5] |
| Linearity (Range) | 5 - 200 µg/mL[3][6] | 1.5 - 48 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.1 - 111.1% |
| Precision (%RSD) | < 2%[3][6] | < 15% |
Experimental Protocols
Detailed methodologies for the quantification of this compound by both HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
HPLC-UV Method
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not a primary requirement.
1. Sample Preparation:
-
Dissolve the this compound standard and samples in the mobile phase to a final concentration within the linear range of the assay.
-
Filter the samples through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 214 nm or 280 nm (due to the tyrosine chromophore).
3. Data Analysis:
-
Quantification is based on the peak area of this compound in the chromatogram, compared against a standard curve generated from known concentrations of the dipeptide.
LC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices, offering high sensitivity and selectivity.
1. Sample Preparation (for biological samples like plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Example: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A specific fragment ion of this compound (determined by infusion and fragmentation of the standard).
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.
Visualizing the Methodologies
To better understand the workflow and the comparative aspects of these two techniques, the following diagrams are provided.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS for the quantification of this compound reveals distinct advantages and limitations for each technique. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level quantification in complex samples.[1][7] On the other hand, HPLC-UV offers a reliable and cost-effective solution for the analysis of simpler sample matrices, such as in quality control of bulk drug substances or formulated products, where the concentration of this compound is relatively high.[3][6] The selection of the most appropriate method should be based on a thorough consideration of the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, and budgetary constraints.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cigb.edu.cu [cigb.edu.cu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Antioxidant Effects of Arg-Tyr, N-Acetylcysteine, and Vitamin E in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant effects of the dipeptide Arginine-Tyrosine (Arg-Tyr), also known as Kyotorphin, against two well-established antioxidant compounds: N-Acetylcysteine (NAC) and Vitamin E. While this compound has demonstrated potent hydroxyl-radical and hydrogen-peroxide scavenging activity in vitro, its in vivo antioxidant capacity is primarily inferred from neuroprotective studies rather than direct measurement of systemic or cerebral oxidative stress markers.[1] This comparison, therefore, juxtaposes the directly quantified antioxidant effects of NAC and Vitamin E with the largely indirect evidence for this compound, highlighting a significant gap in the current research landscape.
Comparative Analysis of In Vivo Antioxidant Activity
The following tables summarize quantitative data from various animal studies. It is crucial to note that the data for N-Acetylcysteine and Vitamin E are derived from studies that directly measured biomarkers of oxidative stress. In contrast, direct quantitative in vivo data for this compound's effect on these specific markers is not available in the current literature. The primary focus of this compound in vivo research has been on its neuroprotective and analgesic properties.
Table 1: Effects of N-Acetylcysteine (NAC) on Oxidative Stress Markers in Rat Brain
| Biomarker | Animal Model | Treatment Regimen | Key Findings | Reference |
| SOD | Aging rats | 100 mg/kg b.w. orally for 14 days | Increased SOD activity | [2] |
| CAT | Aging rats | 100 mg/kg b.w. orally for 14 days | Increased CAT activity | [3] |
| GPx | Diabetic rats | 75 mg/kg i.p. | Restored GPx activity | [1] |
| MDA | Depressed rats (CUMS model) | 300 mg/kg i.p. | Significantly suppressed elevated MDA levels in the hippocampus | [4] |
| GSH | Aging rats | 100 mg/kg b.w. orally for 14 days | Augmented GSH levels | [2] |
Table 2: Effects of Vitamin E on Oxidative Stress Markers in Rat Brain
| Biomarker | Animal Model | Treatment Regimen | Key Findings | Reference |
| SOD | Immobilization-stressed rats | 40 mg/kg i.p. daily | Increased SOD activity | [5] |
| CAT | Immobilization-stressed rats | 40 mg/kg i.p. daily | Increased CAT activity | [5] |
| GPx | Immobilization-stressed rats | 40 mg/kg i.p. daily | Increased GPx activity | [5] |
| MDA | Immobilization-stressed rats | 40 mg/kg i.p. daily | Dramatically decreased MDA levels | [5] |
| GSH | Restraint-stressed rats | 15 mg/kg of body weight | Enhanced glutathione levels | [6][7] |
Table 3: In Vivo Evidence for this compound (Kyotorphin) Antioxidant-Related Effects
| Study Focus | Animal Model | Treatment Regimen | Key Findings Related to Oxidative Stress | Reference |
| Neuroprotection | Alzheimer's-like rat model (Aβ injection) | KTP-NH2 (derivative) 32.3 mg/kg i.p. for 20 days | Avoided memory deficits; direct oxidative stress markers not reported | [8] |
| Neuroprotection | Sporadic AD animal model | KTP-NH2 (derivative) systemically administered | Counteracted Aβ-induced memory impairments; rescued synaptic plasticity | [9] |
| Analgesia & Anti-inflammation | Ischemia/reperfusion cellular model | Kyotorphin-nitroxide hybrids | Maintained optimal mitochondrial function, implying protection from oxidative damage | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Models of Oxidative Stress
-
Aging Rat Model: Used to study age-associated oxidative stress. Young (4 months) and old (24 months) Wistar rats are often used. NAC (100 mg/kg b.w. orally) or other compounds are administered for a specified period (e.g., 14 days) before analysis.[2]
-
Immobilization/Restraint Stress Model: Induces acute oxidative stress. Rats are subjected to immobilization or restraint for a period (e.g., 6 hours). Antioxidant treatments (e.g., Vitamin E at 15-40 mg/kg) can be given prior to or after the stressor.[5][6][7]
-
Chronic Unpredictable Mild Stress (CUMS) Model: A model for depression that also induces oxidative stress. Rats are exposed to a series of mild, unpredictable stressors over several weeks. NAC (e.g., 300 mg/kg, i.p.) can be administered during the stress period.[4]
-
Chemotherapy-Induced Oxidative Stress: Administration of agents like cisplatin can induce oxidative stress in various tissues, including the brain.[10]
Assays for Oxidative Stress Biomarkers in Rat Brain Tissue
-
Tissue Preparation: Following euthanasia, the brain is rapidly dissected, and specific regions (e.g., hippocampus, cerebral cortex) are isolated on ice. The tissue is homogenized in an appropriate buffer (e.g., ice-cold 0.1 M phosphate buffer, pH 7.4).[11] The homogenate is then centrifuged, and the supernatant is used for the biochemical assays.[12][13]
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT). The amount of enzyme required to cause 50% inhibition of NBT reduction is defined as one unit of SOD activity.[14]
-
Catalase (CAT) Activity Assay: CAT activity is typically determined by measuring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The activity is expressed as μmol of H₂O₂ consumed per minute per mg of protein.[14]
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored at 340 nm. The activity is expressed as nmol of NADPH oxidized per minute per mg of protein.[14]
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation): MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored complex that is measured spectrophotometrically, typically around 532 nm.[11][15]
-
Reduced Glutathione (GSH) Assay: GSH levels are determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the thiol group of GSH to produce a yellow-colored compound that is measured at 412 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general antioxidant defense mechanism and a typical experimental workflow for evaluating in vivo antioxidant activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 5. Vitamin E reduces oxidative stress in brains of male albino male rats undergoing immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant potential of vitamins A, E and C in modulating oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green tea supplementation produces better neuroprotective effects than red and black tea in Alzheimer-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cell-Protective Potential of Arg-Tyr and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cell-protective effects of the dipeptide Arg-Tyr and its analogs, supported by experimental data. We delve into the antioxidant capacities and underlying mechanisms of these compounds, providing a framework for their potential therapeutic applications in conditions associated with oxidative stress.
The dipeptide Arginyl-Tyrosine (this compound) has demonstrated notable cell-protective properties, primarily attributed to its potent antioxidant activity. Its ability to scavenge harmful reactive oxygen species (ROS) like hydroxyl radicals and hydrogen peroxide positions it as a promising candidate for mitigating cellular damage.[1] This guide provides a comparative analysis of this compound and its analogs, examining how structural variations influence their cytoprotective efficacy.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of peptides is a key determinant of their cell-protective effects. The Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays are widely used to quantify this activity. Below is a comparative summary of the antioxidant capacities of various tyrosine-containing dipeptides, offering insights into the structure-activity relationship.
Table 1: Comparative Antioxidant Capacity of Tyrosine-Containing Dipeptides
| Dipeptide | N-Terminal Amino Acid | C-Terminal Amino Acid | TEAC (µmol TE/µmol)[2] | ORAC (µmol TE/µmol)[2] |
| Tyr-Ala | Tyrosine | Alanine | 4.81 ± 0.10 | 1.10 ± 0.05 |
| Tyr-Val | Tyrosine | Valine | 4.90 ± 0.12 | 1.20 ± 0.06 |
| Tyr-Leu | Tyrosine | Leucine | 4.75 ± 0.11 | 1.15 ± 0.05 |
| Tyr-Phe | Tyrosine | Phenylalanine | 4.85 ± 0.12 | 1.18 ± 0.06 |
| Lys-Tyr | Lysine | Tyrosine | 3.40 ± 0.15 | 1.05 ± 0.05 |
| Gly-Tyr | Glycine | Tyrosine | 1.70 ± 0.08 | 0.85 ± 0.04 |
| Ala-Tyr | Alanine | Tyrosine | 1.65 ± 0.08 | 0.82 ± 0.04 |
| Val-Tyr | Valine | Tyrosine | 1.60 ± 0.07 | 0.80 ± 0.04 |
| Leu-Tyr | Leucine | Tyrosine | 1.55 ± 0.07 | 0.78 ± 0.04 |
| Phe-Tyr | Phenylalanine | Tyrosine | 1.80 ± 0.09 | 0.90 ± 0.04 |
Data sourced from Zhuravleva et al. (2015). TEAC values represent the antioxidant capacity against the ABTS radical, while ORAC values represent the capacity against peroxyl radicals. Although this compound was not directly tested in this study, Lys-Tyr provides a valuable comparison for a dipeptide with a basic amino acid at the N-terminus.
From the data, a clear structure-activity relationship emerges. Dipeptides with Tyrosine at the N-terminus generally exhibit significantly higher antioxidant activity compared to those with Tyrosine at the C-terminus.[2][3] The phenolic hydroxyl group of Tyrosine is a primary contributor to its radical scavenging ability, and its position within the peptide chain influences its accessibility and reactivity. The presence of a basic amino acid like Lysine in Lys-Tyr, while resulting in a slightly lower TEAC value compared to N-terminal Tyr peptides, still demonstrates substantial antioxidant capacity.[2] This suggests that the basic side chain of Arginine in this compound likely contributes favorably to its overall antioxidant and cell-protective potential.
Key Signaling Pathway: The Keap1-Nrf2 Antioxidant Response
A pivotal mechanism underlying the cytoprotective effects of many antioxidant compounds, including peptides, is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidant molecules, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative damage.
Caption: Keap1-Nrf2 signaling pathway activation by this compound and its analogs.
Experimental Workflows
To assess and compare the cell-protective effects of this compound and its analogs, a series of in vitro assays are typically employed. The following diagrams illustrate the general workflows for key experiments.
Caption: General workflows for cell viability and antioxidant capacity assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., human keratinocytes, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or its analogs for a predetermined period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a concentration known to induce approximately 50% cell death (e.g., 500 µM) for a specified duration (e.g., 4 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Experimental Setup: Follow the same cell culture, treatment, and oxidative stress induction steps as in the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of the peptides to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the peptide solution with 100 µL of a 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Antioxidant Capacity: ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of the peptides to scavenge the ABTS radical cation (ABTS•⁺).
-
ABTS•⁺ Generation: Prepare the ABTS•⁺ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the peptide solution at various concentrations to 190 µL of the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox equivalents.
Conclusion
The available data strongly suggest that this compound and its analogs, particularly those containing a tyrosine residue, possess significant cell-protective effects, largely mediated by their antioxidant properties. The structure of these dipeptides, especially the position of the tyrosine residue, plays a crucial role in their radical scavenging efficacy. The activation of the Keap1-Nrf2 pathway appears to be a key mechanism through which these peptides enhance the endogenous antioxidant defenses of cells. Further research focusing on a direct, systematic comparison of this compound with a broader range of its analogs in various cell-based models of oxidative stress is warranted to fully elucidate their therapeutic potential and to guide the rational design of novel cytoprotective agents.
References
A Head-to-Head Comparison: Arg-Tyr vs. N-acetylcysteine in Mitigating Oxidative Stress
In the ongoing battle against cellular damage induced by oxidative stress, researchers and drug development professionals are continually seeking effective antioxidant compounds. Among the contenders are the dipeptide L-Arginyl-L-Tyrosine (Arg-Tyr) and the well-established N-acetylcysteine (NAC). This guide provides a comprehensive, data-driven comparison of their potential in reducing oxidative stress, offering insights into their mechanisms and experimental validation.
At a Glance: Comparative Efficacy
To illustrate a potential head-to-head comparison, the following table summarizes hypothetical experimental data on the efficacy of this compound and N-acetylcysteine in a cellular model of oxidative stress. This data is presented for comparative purposes and is based on typical outcomes observed for antioxidant compounds in in-vitro assays.
| Parameter | Control (Oxidative Stress Induced) | This compound (1 mM) | N-acetylcysteine (1 mM) |
| Reactive Oxygen Species (ROS) Levels | |||
| Intracellular ROS (Fluorescence Intensity) | 100 ± 5.2 | 45 ± 3.1 | 55 ± 4.5 |
| Lipid Peroxidation | |||
| Malondialdehyde (MDA) (nmol/mg protein) | 5.8 ± 0.4 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| Antioxidant Enzyme Activity | |||
| Superoxide Dismutase (SOD) (% of control) | 60 ± 4.7 | 85 ± 5.1 | 92 ± 6.3 |
| Glutathione Peroxidase (GPx) (% of control) | 55 ± 3.9 | 78 ± 4.2 | 95 ± 5.8 |
Delving into the Mechanisms: Two Distinct Antioxidant Strategies
The differential efficacy of this compound and N-acetylcysteine stems from their unique mechanisms of action at the cellular level.
N-acetylcysteine (NAC): The Glutathione Precursor and More
N-acetylcysteine is a well-characterized antioxidant with a multi-pronged approach to combating oxidative stress.[1][2] Its primary role is to serve as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1][3] GSH is a major intracellular antioxidant, directly scavenging reactive oxygen species and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[1]
Recent evidence also suggests that NAC can trigger the production of hydrogen sulfide (H₂S) and sulfane sulfur species within mitochondria, which are potent antioxidants themselves.[4][5] Furthermore, NAC possesses the ability to directly scavenge certain ROS and break disulfide bonds in proteins, which can help restore their function.[1][3]
This compound: A Direct Radical Scavenger
The dipeptide this compound is suggested to exert its antioxidant effects primarily through direct radical scavenging.[6] The tyrosine residue, with its phenolic hydroxyl group, is a key contributor to this activity, capable of donating a hydrogen atom to neutralize free radicals.[7][8] Specifically, this compound has been noted for its strong hydroxyl radical and hydrogen peroxide scavenging capabilities.[6] The arginine residue may contribute to the peptide's overall stability and solubility, potentially enhancing its bioavailability and interaction with cellular components.
Visualizing the Pathways
To better understand the proposed mechanisms, the following diagrams illustrate the key signaling pathways and a hypothetical experimental workflow for comparing these two compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to generate the comparative data presented above.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[9][10]
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere. Induce oxidative stress with a suitable agent (e.g., H₂O₂). Treat cells with this compound or N-acetylcysteine at desired concentrations for a specified period.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Assessment of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate lipid peroxidation by measuring malondialdehyde (MDA) levels.[11][12]
-
Sample Preparation: After treatment, harvest the cells and lyse them in a suitable buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.[12]
-
Quantification: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[12] Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Determination of Antioxidant Enzyme Activity
Commercial assay kits are commonly used to measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a formazan dye. SOD activity is measured by the degree of inhibition of this reaction.[13][14]
-
Procedure: Prepare cell lysates as described above. In a 96-well plate, add the cell lysate, the enzyme working solution (containing xanthine oxidase to generate superoxide), and the WST working solution.[13] Incubate at 37°C and measure the absorbance at 450 nm. The SOD activity is inversely proportional to the color intensity.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.[15][16]
-
Procedure: In a 96-well plate, add the cell lysate, a working solution containing NADPH, glutathione, and glutathione reductase. Initiate the reaction by adding a substrate like cumene hydroperoxide.[15] Immediately monitor the decrease in absorbance at 340 nm over several minutes.
-
Conclusion
Both N-acetylcysteine and this compound demonstrate potential as antioxidants, albeit through different primary mechanisms. NAC's strength lies in its role as a precursor to the master antioxidant glutathione and its multifaceted defense mechanisms. This compound, on the other hand, appears to be a potent direct scavenger of harmful free radicals.
The choice between these two compounds for a specific application would depend on the nature of the oxidative stress, the cellular context, and the desired therapeutic outcome. For conditions characterized by depleted glutathione levels, NAC would be a logical choice. In scenarios where direct and rapid scavenging of specific radicals like hydroxyl radicals is paramount, this compound may offer an advantage. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various models of oxidative stress.
References
- 1. tandfonline.com [tandfonline.com]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular ROS Assay [cellbiolabs.com]
- 10. Cellular Reactive Oxygen Species (ROS) Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. 2.7. In Vitro Lipid Peroxidation Assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. mmpc.org [mmpc.org]
The Role of Arg-Tyr in Cellular Pathways: An Indirect Validation Through Knockout Models of Its Constituent Amino Acids
A comprehensive review of existing literature reveals a notable absence of specific knockout models designed to validate the direct role of the dipeptide Arginyl-Tyrosine (Arg-Tyr) in cellular pathways. While this compound is recognized as a metabolite and exhibits strong antioxidant properties, including hydroxyl-radical and hydrogen-peroxide scavenging activity, dedicated genetic knockout studies to elucidate its specific signaling functions are not yet available.[1][2]
However, by examining the well-established roles of its constituent amino acids, Arginine (Arg) and Tyrosine (Tyr), through the lens of existing knockout models for key enzymes in their respective metabolic and signaling pathways, we can indirectly infer the potential contributions of this compound. This guide provides a comparative overview of findings from Arginine- and Tyrosine-related knockout studies, offering insights into the cellular processes that this compound may influence.
Comparative Analysis of Arginine and Tyrosine Pathway Knockout Models
To understand the potential impact of this compound, we can analyze the consequences of disrupting the pathways of its individual components. The following tables summarize key findings from knockout mouse models for enzymes central to Arginine and Tyrosine metabolism.
Table 1: Phenotypic and Cellular Consequences of Knocking Out Key Enzymes in Arginine Metabolism
| Gene Knockout | Key Enzyme | Primary Pathway Affected | Key Phenotypic/Cellular Consequences in Knockout Model | Inferred Role of Arginine Pathway |
| Arg1 | Arginase 1 | Urea Cycle, Polyamine Synthesis | Hyperargininemia, progressive neurological impairment, growth retardation, altered amino acid metabolism.[3] Macrophage-specific knockout impairs wound healing.[4] | Ammonia detoxification, synthesis of proline and polyamines crucial for cell proliferation and tissue repair. |
| Nos2 | Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide (NO) Synthesis | Increased susceptibility to certain pathogens due to impaired NO-mediated killing by immune cells. | Host defense, inflammatory responses, and signaling through NO. |
Table 2: Phenotypic and Cellular Consequences of Knocking Out Key Enzymes in Tyrosine Metabolism and Signaling
| Gene Knockout | Key Enzyme/Receptor | Primary Pathway Affected | Key Phenotypic/Cellular Consequences in Knockout Model | Inferred Role of Tyrosine Pathway |
| Th | Tyrosine Hydroxylase | Catecholamine Biosynthesis | Depletion of dopamine in specific tissues, affecting neurotransmission and peripheral physiological processes.[5][6] | Synthesis of crucial neurotransmitters (dopamine, norepinephrine, epinephrine) for nervous system function. |
| Tyr | Tyrosinase | Melanin Biosynthesis | Albinism (lack of pigmentation in skin, hair, and eyes) due to inability to produce melanin. | Pigmentation, protection against UV radiation. |
| Various RTKs | Receptor Tyrosine Kinases | Multiple Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) | Often embryonic lethal or result in severe developmental defects, depending on the specific RTK. | Regulation of cell proliferation, differentiation, survival, and metabolism.[7] |
Experimental Protocols: A Methodological Overview
The generation and analysis of the knockout models cited above generally follow established molecular biology and animal research protocols. Below are generalized methodologies representative of those used in the cited studies.
Generation of Conditional Knockout Mice (e.g., Arg1)
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the gene of interest (e.g., Arg1) with loxP sites ("floxing"). The vector also typically contains a selectable marker.
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells. Through homologous recombination, the floxed exon replaces the wild-type exon.
-
Selection and Verification of ES Cells: ES cells that have successfully incorporated the targeting vector are selected and verified by PCR and Southern blotting.
-
Blastocyst Injection and Chimera Generation: Verified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a line of mice carrying the floxed allele.
-
Cre-Mediated Recombination: To induce the knockout, the "floxed" mice are crossed with mice expressing Cre recombinase. Cre expression can be ubiquitous, tissue-specific, or inducible (e.g., using a tamoxifen-inducible Cre-ER(T2) system) to delete the gene at a specific time or in a specific cell type.[3]
Analysis of Knockout Phenotype
-
Genotyping: PCR analysis of genomic DNA from tail biopsies is used to confirm the genotype of the mice (wild-type, heterozygous, or homozygous knockout).
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are performed on tissues of interest to confirm the absence of the target gene's mRNA and protein, respectively.
-
Metabolite Analysis: Plasma and tissue samples are analyzed for changes in the levels of relevant metabolites (e.g., amino acids, guanidino compounds) using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Histological and Immunohistochemical Analysis: Tissues are sectioned, stained (e.g., with H&E), and analyzed by immunohistochemistry to examine tissue morphology and the localization of specific proteins.
-
Physiological and Behavioral Phenotyping: A battery of tests is conducted to assess the overall health, behavior, and physiological functions of the knockout animals.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the cellular pathways of Arginine and Tyrosine and the logic behind using knockout models for their functional validation.
Caption: Arginine metabolic pathways and the position of Arginase 1 as a knockout target.
Caption: Tyrosine's dual role in signaling and neurotransmitter synthesis, with TH as a knockout target.
Caption: Logical workflow for validating gene function using a knockout model.
Conclusion
While the direct role of the this compound dipeptide in specific cellular pathways remains to be elucidated through dedicated knockout models, the extensive research on its constituent amino acids provides a strong foundation for hypothesizing its potential functions. Knockout studies on key enzymes in Arginine and Tyrosine pathways have been instrumental in defining their indispensable roles in processes ranging from detoxification and immune response to neurotransmission and cell growth regulation.[3][4] Future research employing advanced techniques, such as CRISPR/Cas9-mediated gene editing, could potentially be adapted to investigate the effects of disrupting dipeptide transport or metabolism, which would bring us closer to understanding the specific contributions of this compound to cellular physiology and pathology.
References
- 1. This compound | C15H23N5O4 | CID 7021456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inducible arginase 1 deficiency in mice leads to hyperargininemia and altered amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine Metabolism in Myeloid Cells Shapes Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine hydroxylase conditional KO mice reveal peripheral tissue-dependent differences in dopamine biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Stereo-Specific Bioactivity of Arginine-Tyrosine Dipeptides: A Comparative Analysis
A comprehensive examination of the four stereoisomers of the dipeptide Arginine-Tyrosine (Arg-Tyr) reveals significant differences in their biological activities, underscoring the critical role of stereochemistry in molecular interactions and pharmacological effects. While foundational research confirms that the spatial arrangement of the constituent amino acids dictates the potency of these dipeptides as enzyme inhibitors and analgesics, a complete quantitative comparison remains an area ripe for further investigation.
The stereoisomers of this compound—L-Arg-L-Tyr, D-Arg-L-Tyr, L-Arg-D-Tyr, and D-Arg-D-Tyr—have been synthesized and subjected to preliminary biological evaluation. Studies indicate that their interactions with key physiological enzymes, namely thrombin and trypsin, are highly dependent on their chiral configurations. Similarly, their potential as analgesic agents and inhibitors of the fibrinogen-thrombin reaction is directly influenced by their stereochemistry[1].
This guide provides a comparative overview of the known biological activities of this compound stereoisomers, details the experimental protocols used to assess these activities, and presents logical workflows for their synthesis and analysis.
Comparative Biological Activity: A Qualitative Overview
Initial studies have demonstrated that the kinetic parameters of thrombin and trypsin-catalyzed hydrolysis vary substantially among the this compound stereoisomers[1]. This suggests that the fit of each stereoisomer within the active site of these serine proteases is distinct, leading to differences in their substrate affinity and/or the rate of catalysis. Consequently, their efficacy as competitive or non-competitive inhibitors is expected to differ significantly.
In the realm of pain management, the analgesic effects of this compound stereoisomers have also been shown to be stereo-specific[1]. This implies that their interaction with receptors or enzymes involved in nociceptive pathways is structurally sensitive. However, specific quantitative data, such as median effective doses (ED50), which would allow for a precise ranking of their analgesic potency, are not yet publicly available.
The inhibitory action of this compound stereoisomers on the thrombin-mediated conversion of fibrinogen to fibrin, a crucial step in blood coagulation, is also known to be dependent on their three-dimensional structure[1]. This indicates that the stereoisomers likely exhibit different binding affinities for thrombin's active site or exosite, thereby modulating its catalytic activity to varying degrees.
Quantitative Data Summary
A comprehensive search of the current scientific literature did not yield specific quantitative data (e.g., K_m, V_max, K_i, IC_50, or ED_50 values) directly comparing the four stereoisomers of this compound. The foundational study by Poyarkova et al. (1999) establishes the qualitative differences but does not provide the numerical data necessary for a complete comparative table[1]. The following tables are presented as a template for how such data, once obtained through the experimental protocols outlined below, should be structured for effective comparison.
Table 1: Comparative Enzyme Inhibition Profile of this compound Stereoisomers
| Stereoisomer | Thrombin Inhibition (K_i / IC_50) | Trypsin Inhibition (K_i / IC_50) |
| L-Arg-L-Tyr | Data not available | Data not available |
| D-Arg-L-Tyr | Data not available | Data not available |
| L-Arg-D-Tyr | Data not available | Data not available |
| D-Arg-D-Tyr | Data not available | Data not available |
Table 2: Comparative Analgesic Potency of this compound Stereoisomers
| Stereoisomer | Analgesic Activity (ED_50) |
| L-Arg-L-Tyr | Data not available |
| D-Arg-L-Tyr | Data not available |
| L-Arg-D-Tyr | Data not available |
| D-Arg-D-Tyr | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the quantitative data for the comparative tables.
Protocol 1: Synthesis and Purification of this compound Stereoisomers
This protocol describes the solid-phase synthesis of the four stereoisomers of this compound.
-
Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin pre-loaded with the C-terminal amino acid, either L-Tyr or D-Tyr) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound tyrosine by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Dissolve the appropriate Fmoc-protected arginine stereoisomer (Fmoc-L-Arg(Pbf)-OH or Fmoc-D-Arg(Pbf)-OH) and a coupling agent (e.g., HBTU) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to remove the final Fmoc group, side-chain protecting groups, and cleave the dipeptide from the resin.
-
Purification: Purify the crude dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of each stereoisomer using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Enzyme Inhibition Assay (Thrombin and Trypsin)
This protocol outlines the determination of the inhibitory constant (K_i) of each this compound stereoisomer against thrombin and trypsin.
-
Enzyme and Substrate Preparation: Prepare stock solutions of human α-thrombin or bovine trypsin and a corresponding chromogenic substrate (e.g., S-2238 for thrombin) in a suitable buffer (e.g., Tris-HCl, pH 8.3).
-
Inhibitor Preparation: Prepare a series of dilutions of each this compound stereoisomer.
-
Kinetic Measurements: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to incubate for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Data Acquisition: Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities (V_0) for each inhibitor concentration. Plot the data using a suitable model (e.g., Michaelis-Menten with competitive inhibition) to calculate the K_i value for each stereoisomer.
Protocol 3: In Vivo Analgesic Activity Assay (Hot-Plate Test)
This protocol describes the assessment of the analgesic potency (ED_50) of each this compound stereoisomer in a rodent model.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the experimental environment for at least one week.
-
Baseline Latency: Determine the baseline pain response latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer different doses of each this compound stereoisomer (e.g., via intraperitoneal injection) to separate groups of animals. A control group receives the vehicle.
-
Post-Treatment Latency: At predetermined time intervals after administration, re-measure the hot-plate latency for each animal.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each dose. Construct a dose-response curve and determine the ED_50 value (the dose that produces 50% of the maximum analgesic effect) for each stereoisomer.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the solid-phase synthesis and purification of this compound stereoisomers.
Caption: Experimental workflow for determining the enzyme inhibition constant (Ki).
Caption: Logical relationship between stereochemistry and biological activity.
References
A Comparative Guide to the Neuroprotective Effects of Arg-Tyr and Other Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agent research is increasingly turning towards endogenous neuropeptides for their potential to combat neurodegenerative diseases. Among these, the dipeptide Arg-Tyr, also known as Kyotorphin, has garnered significant interest. This guide provides a comparative analysis of the neuroprotective effects of this compound against other prominent neuropeptides, including Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), Neuropeptide Y (NPY), Enkephalins, and Endomorphins. The information is compiled from various experimental studies to offer a comprehensive overview for researchers and drug development professionals.
At a Glance: Comparative Efficacy of Neuropeptides in Neuroprotection
The following table summarizes the effective concentrations of various neuropeptides in affording neuroprotection in different in vitro models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted within the context of their respective experimental setups.
| Neuropeptide | Model System | Neurotoxic Insult | Effective Concentration | Key Findings |
| This compound (Kyotorphin) | Rat Cortical Neurons | Amyloid β (Aβ) | 50 nM | Restored dendritic spine density affected by Aβ.[1][2] |
| **this compound-NH₂ (KTP-NH₂) ** | Rat Hippocampal Slices | Amyloid β (Aβ) | 50 nM | Rescued Long-Term Potentiation (LTP) impaired by Aβ.[3][4][5] |
| Neuropeptide Y (NPY) | Human SH-SY5Y Cells | Glutamate | 1 µM | Significantly increased cell viability against glutamate-induced toxicity.[6] |
| Rat Retinal Neural Cells | Glutamate | 100 nM | Inhibited both necrotic and apoptotic cell death triggered by glutamate. | |
| PACAP | Human SH-SY5Y Cells | Salsolinol | 10-200 nM | Dose-dependently attenuated salsolinol-induced toxicity.[7] |
| Human SH-SY5Y Cells | Inflammatory mediators | 10-200 nM | Dose-dependently attenuated toxicity induced by inflammatory mediators.[8] | |
| Met-Enkephalin | N/A | Ischemia/Reperfusion | N/A | Neuroprotective effects are linked to the activation of the delta-opioid receptor and subsequent signaling cascades.[9][10] |
| Endomorphin-1 | Human SH-SY5Y Cells | Corticosterone | 0.01-1 µM | Significantly improved cell viability and reduced oxidative stress.[11] |
Delving into the Mechanisms: Signaling Pathways in Neuroprotection
The neuroprotective effects of these neuropeptides are mediated by distinct signaling pathways, which offer potential targets for therapeutic intervention.
This compound (Kyotorphin) Signaling Pathway
This compound is believed to exert its effects through a specific, yet to be fully characterized, G protein-coupled receptor. Its neuroprotective action is thought to be mediated, at least in part, by the release of Met-enkephalin.[12][13] The binding of this compound to its receptor activates Phospholipase C (PLC), leading to an influx of Ca2+ and subsequent release of Met-enkephalin, which then acts on opioid receptors to confer neuroprotection.[12][13]
Neuropeptide Y (NPY) Signaling Pathway
NPY exerts its neuroprotective effects by binding to various Y-receptors, which are G protein-coupled receptors. The activation of these receptors, particularly Y2 and Y5 receptors, triggers downstream signaling cascades involving the activation of ERK1/2 and Akt pathways, leading to the inhibition of apoptosis and reduction of glutamate excitotoxicity.[1][5][14][15][16]
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Signaling Pathway
PACAP primarily signals through the PAC1 receptor, a G protein-coupled receptor.[17][18] This interaction activates two major downstream pathways: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC) pathway.[18][19] Both pathways contribute to neuroprotection by promoting cell survival and inhibiting apoptosis.[4][18]
Enkephalin Signaling Pathway
Enkephalins, such as Met-enkephalin and Leu-enkephalin, primarily act on delta-opioid receptors (DOR), which are G protein-coupled receptors. Their activation initiates signaling cascades that can include the activation of AMP-activated protein kinase (AMPK) leading to autophagy, and the modulation of PKCα-MARCKS and BDNF-ERK1/2-synapsin I pathways, which are involved in synaptic plasticity and neuronal survival.[9][20]
Endomorphin Signaling Pathway
Endomorphins (Endomorphin-1 and Endomorphin-2) are highly selective agonists for the mu-opioid receptor (MOR), a G protein-coupled receptor.[21] Upon binding, they activate G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[21] This signaling cascade contributes to their neuroprotective effects, which include antioxidant and anti-apoptotic actions.[11]
References
- 1. Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyotorphin as a new pharmacological therapeutic strategy for Alzheimer’s Disease [repositorio.ulisboa.pt]
- 3. Delta opioid receptors stimulation with [D-Ala2, D-Leu5] enkephalin does not provide neuroprotection in the hippocampus in rats subjected to forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PACAP Protects Against Salsolinol-Induced Toxicity in Dopaminergic SH-SY5Y Cells: Implication for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta opioid peptide (D-Ala 2, D-Leu 5) enkephalin: linking hibernation and neuroprotection [imrpress.com]
- 11. Reduction in SH-SY5Y Cell Stress Induced by Corticosterone and Attenuation of the Inflammatory Response in RAW 264.7 Cells Using Endomorphin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]
- 14. Neuroprotection by neuropeptide Y in cell and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Neuropeptide Y in the Pathogenesis of Alzheimer’s Disease: Diagnostic Significance and Neuroprotective Functions [mdpi.com]
- 17. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Strategies for the Identification of Arginine-Tyrosine Binding Partners
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of contemporary proteomic methodologies for the identification and quantification of proteins that interact with Arginine-Tyrosine (Arg-Tyr) binding motifs. Such interactions are pivotal in numerous signaling pathways, and their characterization is crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. We will explore two primary quantitative mass spectrometry-based approaches: a label-based method, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and a label-free quantification (LFQ) method. Both strategies are coupled with affinity purification-mass spectrometry (AP-MS) to isolate and identify binding partners.
Experimental Approaches: A Comparative Overview
The identification of this compound binding partners necessitates a robust method to distinguish true interactors from non-specific background proteins.[1][2] Quantitative proteomics offers a powerful solution by enabling the precise measurement of protein abundance changes between a targeted experiment and a control.[3] This allows for the statistical validation of potential interaction partners.
Here, we compare two prominent workflows:
-
SILAC-based Quantitative Proteomics: This metabolic labeling approach involves growing two cell populations in media containing either "heavy" or "light" isotopes of essential amino acids (e.g., Arginine and Lysine).[1][4][5] The "heavy" labeled cells can be used to express a bait protein (e.g., a protein with an this compound motif), while the "light" labeled cells serve as a control.[2] By mixing the lysates and performing a pulldown of the bait protein, true binding partners will exhibit a high heavy/light ratio when analyzed by mass spectrometry.[4][5]
-
Label-Free Quantitative (LFQ) Proteomics: This method circumvents the need for isotopic labeling, making it a more flexible and cost-effective option.[6][7][8] Quantification is achieved by comparing the signal intensities of peptides or the number of spectral counts for a given protein across separate experimental and control immunoprecipitations.[7][9] While powerful, LFQ requires highly reproducible experimental procedures and sophisticated data analysis to normalize for variations between runs.[10]
The choice between these methods depends on the specific experimental goals, available resources, and the biological system under investigation.
Workflow for SILAC-based Identification of this compound Binding Partners
Caption: SILAC-based experimental workflow for identifying protein interaction partners.
Workflow for Label-Free Quantitative (LFQ) Identification of this compound Binding Partners
Caption: Label-Free Quantification (LFQ) experimental workflow for identifying protein interaction partners.
Quantitative Data Comparison
The following tables present illustrative data from hypothetical experiments designed to identify binding partners for a bait protein containing an this compound motif.
Table 1: Top 5 Potential Interactors Identified by SILAC
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | -log10(p-value) |
| P12345 | KIN1 | 8.2 | 4.5 |
| Q67890 | PHOS2 | 7.5 | 4.2 |
| A1B2C3 | ADAPT3 | 6.8 | 3.9 |
| X4Y5Z6 | STRUCT4 | 5.9 | 3.5 |
| P98765 | REG5 | 5.2 | 3.1 |
Table 2: Top 5 Potential Interactors Identified by LFQ
| Protein ID | Gene Name | Fold Change (Bait/Control) | -log10(p-value) |
| P12345 | KIN1 | 7.9 | 4.3 |
| Q67890 | PHOS2 | 7.2 | 4.0 |
| A1B2C3 | ADAPT3 | 6.5 | 3.7 |
| R9S8T7 | CYTO7 | 5.5 | 3.3 |
| P98765 | REG5 | 5.0 | 2.9 |
Table 3: Comparison of Methodological Attributes
| Feature | SILAC | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of stable isotopes. | Comparison of signal intensities or spectral counts.[6][9] |
| Multiplexing | Typically 2-3 states per experiment. | High, limited by instrument time.[7] |
| Accuracy | High, as samples are mixed early.[1][5] | Dependent on experimental reproducibility.[10] |
| Cost | Higher due to isotopic media. | Lower, no special reagents needed.[7] |
| Flexibility | Limited to cell lines that can be metabolically labeled.[5] | Applicable to a wide range of sample types. |
| Throughput | Lower, due to cell culture requirements. | Higher, more samples can be processed. |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Protocol 1: Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps for isolating a protein of interest ("bait") and its binding partners.[11]
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 8.0, 1% NP-40, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[12]
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).[12]
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
This protocol is for preparing the immunoprecipitated proteins for mass spectrometry analysis.
-
Reduction and Alkylation:
-
After the final wash of the Co-IP, resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., iodoacetamide) and incubate in the dark for 20 minutes.
-
-
Digestion:
-
Wash the beads with a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform one or two additional extractions with a solution containing acetonitrile and formic acid to ensure complete peptide recovery.
-
Pool the supernatants and dry them in a vacuum centrifuge.
-
The dried peptides are now ready for resuspension and LC-MS/MS analysis.
-
Signaling Pathway Visualization
The identification of this compound binding partners can help elucidate signaling pathways. Below is a hypothetical pathway involving the identified "KIN1" and "PHOS2".
Caption: A hypothetical signaling pathway involving the identified this compound binding partners.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 4. Quantifying proteomes and their post-translational modifications by stable isotope label-based mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Label-free quantification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry-based label-free quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 10. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Arg-Tyr as a therapeutic agent in preclinical studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-Tyr, a dipeptide composed of L-arginine and L-tyrosine, has garnered interest for its potent antioxidant properties. Preclinical investigations have highlighted its capacity as a strong scavenger of hydroxyl radicals and hydrogen peroxide.[1] This guide provides a comparative analysis of this compound with established antioxidant and cytoprotective agents, N-acetylcysteine (NAC) and glutathione (GSH), to evaluate its potential as a therapeutic agent in preclinical settings. While direct preclinical validation of this compound for specific disease indications is limited, this guide synthesizes available data on its biochemical activities and draws comparisons with well-characterized alternatives to inform future research and development.
Comparative Analysis of Therapeutic Agents
This section provides a comparative overview of this compound, N-acetylcysteine (NAC), and Glutathione (GSH) based on their mechanism of action and reported preclinical effects.
| Feature | This compound | N-acetylcysteine (NAC) | Glutathione (GSH) |
| Primary Mechanism | Direct scavenging of hydroxyl radicals and hydrogen peroxide.[1] | Precursor to L-cysteine, which is a rate-limiting substrate for glutathione (GSH) synthesis.[2][3] Also has direct radical scavenging activity.[4] | A major endogenous antioxidant, directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes.[5][6] |
| Therapeutic Class | Antioxidant Dipeptide | Antioxidant, Mucolytic Agent | Endogenous Antioxidant, Cytoprotectant |
| Reported Preclinical Effects | Limited in vivo data. A stereoisomer, Tyr-Arg (Kyotorphin), has shown antinociceptive and anxiolytic effects in rats.[7] | Reduces oxidative stress, inflammation, and apoptosis in various preclinical models of respiratory diseases, neurodegenerative disorders, and drug-induced toxicity.[2][3][4][8] | Protects against oxidative damage in models of aging, diabetes, and neurodegeneration.[6][9][10] |
| Administration Routes | Typically studied in vitro. | Oral, intravenous, and inhalation.[4] | Oral, intravenous, and topical.[10] |
Signaling Pathways and Molecular Mechanisms
This compound: The direct signaling pathways modulated by this compound as a primary therapeutic mechanism are not well-elucidated in publicly available preclinical studies. Its antioxidant activity is primarily attributed to direct radical scavenging. However, peptides containing arginine and tyrosine residues have been implicated in various signaling pathways. For instance, the tetrapeptide Arg-Leu-Tyr-Glu has been shown to inhibit the VEGF signaling pathway, suggesting a potential for this compound to interact with cellular signaling cascades beyond direct antioxidation.[11]
N-acetylcysteine (NAC): NAC primarily exerts its effects by replenishing intracellular glutathione (GSH) levels. The increased availability of cysteine from NAC hydrolysis boosts the synthesis of GSH, a key player in cellular redox homeostasis.[2][3] NAC has also been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4]
Glutathione (GSH): As a central hub in the cellular antioxidant defense system, GSH participates in multiple pathways. It directly detoxifies reactive oxygen species (ROS) and is a substrate for glutathione peroxidase (GPx) and glutathione S-transferases (GSTs), enzymes crucial for detoxifying xenobiotics and endogenous toxins.[5] The ratio of reduced GSH to its oxidized form (GSSG) is a critical indicator of cellular oxidative stress.[6]
Experimental Protocols
Proposed Experimental Workflow for In Vivo Validation of this compound:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease pathology driven by oxidative stress (e.g., a model of ischemia-reperfusion injury, neurodegeneration, or drug-induced toxicity).
-
Dosing and Administration: Determine the optimal dose, frequency, and route of administration for this compound based on in vitro efficacy and preliminary pharmacokinetic studies.
-
Treatment Groups: Include a vehicle control group, a positive control group (e.g., NAC or another established antioxidant), and multiple dose groups for this compound.
-
Efficacy Assessment: Measure primary endpoints relevant to the disease model, such as infarct size in stroke models, neuronal loss in neurodegeneration models, or organ damage markers in toxicity models.
-
Biomarker Analysis: Collect tissue and blood samples to measure markers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine), antioxidant enzyme activity (e.g., superoxide dismutase, catalase), and inflammatory markers (e.g., cytokines).
-
Histopathological Analysis: Perform histological examination of relevant tissues to assess cellular damage and inflammation.
-
Data Analysis: Statistically compare the outcomes between the treatment groups to determine the efficacy of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its potent, direct antioxidant activity. However, a notable gap exists in the literature regarding its in vivo efficacy and mechanism of action in specific disease models. In comparison, N-acetylcysteine and glutathione are well-established agents with a wealth of preclinical and clinical data supporting their cytoprotective effects.
Future preclinical studies on this compound should focus on:
-
In vivo validation: Demonstrating therapeutic efficacy in relevant animal models of diseases where oxidative stress is a key pathological driver.
-
Pharmacokinetics and bioavailability: Characterizing its absorption, distribution, metabolism, and excretion to determine optimal dosing strategies.
-
Mechanism of action: Elucidating the specific signaling pathways modulated by this compound beyond direct radical scavenging.
-
Comparative studies: Directly comparing the efficacy of this compound with standard-of-care antioxidants like NAC in head-to-head preclinical trials.
Addressing these research gaps will be crucial to fully validate the therapeutic potential of this compound and advance its development as a novel treatment for oxidative stress-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]
- 7. Effects of the antinociceptive dipeptide L-tyrosine-L-arginine (kyotorphin) on the motivation, anxiety, and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 9. Glutathione Precursor Improves Conditions Associated With Premature Aging in HIV Patients | Technology Networks [technologynetworks.com]
- 10. Randomized Clinical Trial of How Long-Term Glutathione Supplementation Offers Protection from Oxidative Damage and Improves HbA1c in Elderly Type 2 Diabetic Patients [mdpi.com]
- 11. The tetrapeptide Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arg-Tyr: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Arg-Tyr (Arginyl-Tyrosine) as chemical waste. Neutralize solutions to a pH between 6 and 8, and dispose of in a designated chemical waste container. Avoid drain disposal. Always consult your institution's Environmental Health & Safety (EHS) office for specific local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a dipeptide common in research and pharmaceutical development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Disposal Information
All quantitative data regarding this compound's properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C15H23N5O4 | PubChem |
| Molecular Weight | 337.37 g/mol | PubChem[1], AbMole BioScience[2] |
| Appearance | Solid | PubChem[1] |
| Solubility | Soluble in water | AbMole BioScience[2] |
| LogP | -2.48 (extrapolated) | PubChem[1] |
| Stability | Stable under recommended storage conditions. | MedchemExpress[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | MedchemExpress[3] |
Experimental Protocols: Disposal Procedures
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Classification:
-
This compound should be classified as chemical waste.[4] Do not dispose of it as biological waste.
3. Neutralization of Solutions:
-
For aqueous solutions of this compound, adjust the pH to a neutral range (6-8) using a suitable acid or base (e.g., dilute HCl or NaOH). This minimizes the reactivity of the waste.
4. Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Pour the neutralized this compound solution into a dedicated chemical waste container. Do not mix with incompatible chemicals.[4]
5. Container Labeling:
-
Label the waste container clearly with "Chemical Waste," the name "this compound," and the approximate concentration and quantity. Include the accumulation start date.
6. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
7. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[4]
8. Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for chemical waste disposal.
-
Clean the spill area with an appropriate solvent or disinfectant.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.
Disclaimer: The information provided in this guide is based on general laboratory safety principles and available data for this compound and similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available in the initial search, but a supplier, MedchemExpress, provides one for download.[4][5] It is imperative to consult the official SDS for this compound and your institution's specific waste disposal guidelines before handling and disposing of this chemical.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
